Rezafungin acetate
Description
This compound is the acetate form of rezafungin, a next-generation, semi-synthetic, cyclic lipopeptide and echinocandin derivative, with potential antifungal activity. Upon administration, rezafungin inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, which is essential for fungal cell wall synthesis, and results in decreased synthesis of beta(1,3)-D-glucan. This weakens the fungal cell wall thereby causing osmotic lysis, fungal cell wall rupture and fungal cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for candidemia and candidiasis, invasive and has 2 investigational indications.
Properties
Molecular Formula |
C65H88N8O19 |
|---|---|
Molecular Weight |
1285.4 g/mol |
IUPAC Name |
2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium acetate |
InChI |
InChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+;/m0./s1 |
InChI Key |
MXMWJAPNUIKPGF-YOFVRWEXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Rezafungin Acetate on Candida glabrata
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent demonstrating potent activity against Candida species, including the often-problematic Candida glabrata. As a structural analogue of anidulafungin, rezafungin offers an extended half-life, allowing for once-weekly intravenous dosing.[1][2] This guide provides a detailed examination of the molecular mechanisms by which rezafungin acetate (B1210297) exerts its antifungal effect on Candida glabrata, a prevalent and increasingly drug-resistant fungal pathogen. The document outlines the drug's primary target, the consequences of its action on the fungal cell wall, and the mechanisms of resistance. Quantitative data on its in vitro activity are presented, alongside descriptions of relevant experimental protocols and visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary mechanism of action of rezafungin, like all echinocandins, is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][3] This enzyme is a critical component in the biosynthesis of the fungal cell wall, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer.[1]
Key Points:
-
Target Specificity: The (1,3)-β-D-glucan synthase enzyme complex is an ideal antifungal target as it is essential for fungal cell viability but is absent in mammalian cells, ensuring selective toxicity.
-
Cell Wall Disruption: By inhibiting this enzyme, rezafungin prevents the formation of β-(1,3)-D-glucan, leading to a weakened cell wall that cannot withstand osmotic stress.
-
Fungicidal Effect: The compromised cell wall integrity ultimately results in cell lysis and death, conferring a fungicidal effect against most Candida species, including C. glabrata.
The inhibition of (1,3)-β-D-glucan synthase is a multi-step process that leads to profound structural and functional changes in the fungal cell wall.
Caption: Mechanism of rezafungin action on C. glabrata.
The Role of FKS Genes in Susceptibility and Resistance
In Candida glabrata, the catalytic subunit of the (1,3)-β-D-glucan synthase complex is encoded by two homologous genes, FKS1 and FKS2. These genes are functionally redundant, meaning that the presence of at least one functional copy is sufficient for viability. However, mutations in specific "hot spot" regions of either FKS1 or FKS2 are the primary mechanism of acquired resistance to echinocandins in this species.
-
Hot Spot Mutations: Alterations in the amino acid sequence of the Fks1 or Fks2 proteins can reduce the binding affinity of rezafungin to the enzyme complex, thereby decreasing its inhibitory effect.
-
Prevalence of FKS2 Mutations: In clinical isolates of C. glabrata, mutations in FKS2 are more commonly associated with echinocandin resistance than mutations in FKS1. Common mutations include substitutions at positions F659 and S663.
-
Impact on MICs: The presence of FKS mutations correlates with elevated Minimum Inhibitory Concentration (MIC) values. Rezafungin MICs for C. glabrata isolates with wild-type FKS genes range from ≤0.015 to 0.06 µg/mL, while for isolates with mutant FKS, the range is ≤0.015 to 2 µg/mL.
In Vitro Activity of Rezafungin Against Candida glabrata
Numerous in vitro studies have demonstrated the potent activity of rezafungin against a large number of clinical C. glabrata isolates, including those resistant to other antifungal agents like fluconazole. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various surveillance studies.
Table 1: Rezafungin MICs for Candida glabrata
| Study (Year) | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Pfaller et al. (2022) | 289 | Not Reported | 0.06 | 0.06 |
| Arendrup et al. (2020) | Not specified | Not Reported | Modal MIC: 0.125 | <0.5 |
| Andes et al. (2018) | 121 | Not Reported | Not Reported | 0.12 |
| Wang et al. (2024) | 200 | 0.03 - 1 | 0.125 | 0.25 |
| Pfaller et al. (2019) | 81 | Not Reported | Not Reported | 0.12 |
Table 2: Comparative In Vitro Activity of Rezafungin and Other Echinocandins Against C. glabrata
| Antifungal Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |
| Rezafungin | 0.06 | 0.06 | 98.3 | |
| Anidulafungin | 0.03 | 0.06 | 96.2 | |
| Caspofungin | 0.06 | 0.12 | 97.2 | |
| Micafungin | 0.015 | 0.03 | 97.9 |
Experimental Protocols
The in vitro activity of rezafungin is primarily assessed using standardized broth microdilution methods.
Antifungal Susceptibility Testing
Methodology: Broth Microdilution as per Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Protocol Outline:
-
Isolate Preparation: C. glabrata isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies in sterile saline or water to a specific turbidity, corresponding to a defined concentration of colony-forming units (CFU/mL).
-
Drug Dilution: Rezafungin and other comparators are prepared in a twofold serial dilution series in RPMI 1640 medium buffered with MOPS.
-
Inoculation: Microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.
Caption: A generalized workflow for antifungal susceptibility testing.
FKS Gene Sequencing for Resistance Determination
Methodology: Sanger sequencing of the hot-spot regions of FKS1 and FKS2.
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from C. glabrata isolates exhibiting elevated MIC values.
-
PCR Amplification: The hot-spot regions of the FKS1 and FKS2 genes are amplified using specific primers.
-
Sequencing: The PCR products are sequenced using the Sanger method.
-
Sequence Analysis: The obtained sequences are compared to the wild-type sequences of C. glabrata FKS1 and FKS2 to identify any mutations that may confer resistance.
Cell Wall Integrity Pathway and Rezafungin Action
The fungal cell wall is a dynamic structure that responds to environmental stresses, including the action of antifungal drugs. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that helps the cell to cope with cell wall damage.
-
Activation: Inhibition of (1,3)-β-D-glucan synthesis by rezafungin creates cell wall stress, which activates the CWI pathway.
-
Signaling Cascade: This typically involves a series of protein kinases that ultimately lead to the activation of transcription factors.
-
Compensatory Response: The CWI pathway upregulates the expression of genes involved in cell wall repair and synthesis, including chitin (B13524) synthases, in an attempt to compensate for the damage caused by the echinocandin.
-
Tolerance: While not a mechanism of resistance in the same way as FKS mutations, a robust CWI response can contribute to drug tolerance, allowing a subset of cells to survive treatment. Studies have shown that genes such as YPS1, YPK2, and SLT2 are important for echinocandin tolerance in C. glabrata.
Caption: The Cell Wall Integrity pathway's role in tolerance.
Conclusion
Rezafungin acetate's mechanism of action against Candida glabrata is centered on the potent and specific inhibition of (1,3)-β-D-glucan synthase, leading to catastrophic cell wall failure and fungal cell death. Its excellent in vitro activity, including against isolates with resistance to other antifungal classes, positions it as a valuable therapeutic option. Understanding the role of FKS gene mutations is critical for monitoring the emergence of resistance. Further research into the interplay between rezafungin and cellular stress response pathways, such as the CWI pathway, will continue to enhance our understanding of its efficacy and potential for combination therapies.
References
Rezafungin Acetate: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent developed to address the limitations of existing treatments for invasive fungal infections.[1][2] As a structural analog of anidulafungin (B1665494), rezafungin was engineered for enhanced chemical stability and an improved pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and key preclinical and clinical data for rezafungin acetate (B1210297).
Discovery and Lead Optimization
The discovery of rezafungin stemmed from the need to improve upon the first-generation echinocandins, which, despite their efficacy, are limited by chemical instability and the requirement for daily intravenous infusions. Anidulafungin, a potent echinocandin, served as the lead compound for the development of rezafungin. The primary chemical liability of anidulafungin is the hemiaminal moiety in its cyclic peptide core, which is susceptible to degradation.
The lead optimization strategy focused on modifying this unstable region to enhance stability while retaining potent antifungal activity. This led to the synthesis of a series of anidulafungin analogs. The key innovation in rezafungin was the replacement of the hemiaminal group at the C5 ornithine residue with a choline (B1196258) aminal ether. This structural modification significantly reduces the potential for chemical degradation, leading to a more stable and soluble compound.
Structure-Activity Relationship (SAR)
The core structure of echinocandins, a cyclic hexapeptide with an N-linked fatty acid side chain, is crucial for their antifungal activity. The lipid tail anchors the molecule to the fungal cell membrane, while the cyclic peptide interacts with the target enzyme, β-1,3-D-glucan synthase. The development of rezafungin demonstrated that modifications to the cyclic core, specifically at the C5 ornithine position, could dramatically improve pharmacokinetic properties without compromising the antifungal potency.
The following diagram illustrates the logical workflow of the lead optimization process that led to the discovery of rezafungin.
Synthesis Pathway of Rezafungin Acetate
This compound is a semi-synthetic lipopeptide, synthesized from a fermentation product of Aspergillus nidulans. The synthesis involves the chemical modification of anidulafungin. A key step in the synthesis is the reaction of anidulafungin with choline chloride in the presence of an acid to form the choline aminal ether.
The following diagram outlines a published semi-synthetic pathway for rezafungin from anidulafungin.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of rezafungin against Candida species, based on established methodologies.
Objective: To determine the lowest concentration of rezafungin that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates on Sabouraud dextrose agar (B569324) at 35°C for 24 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the rezafungin stock solution in RPMI 1640 medium in a 96-well plate to achieve final concentrations typically ranging from 0.008 to 8 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted rezafungin.
-
Include a drug-free well as a positive growth control and a media-only well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.
-
β-1,3-D-Glucan Synthase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of rezafungin against its target enzyme.
Objective: To measure the in vitro inhibition of β-1,3-D-glucan synthase activity by rezafungin.
Materials:
-
This compound
-
Fungal cell lysate or purified β-1,3-D-glucan synthase
-
UDP-[³H]glucose (radiolabeled substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing activators like GTPγS and detergents)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a crude membrane fraction containing β-1,3-D-glucan synthase from fungal cells or use a purified enzyme preparation.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, varying concentrations of rezafungin, and the enzyme preparation.
-
Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate, UDP-[³H]glucose. Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized radiolabeled glucan polymer.
-
Filtration and Washing: Collect the precipitated glucan on glass fiber filters by vacuum filtration. Wash the filters with TCA and ethanol (B145695) to remove unincorporated substrate.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each rezafungin concentration relative to a no-drug control. Determine the IC₅₀ value, which is the concentration of rezafungin that inhibits 50% of the enzyme activity.
The following diagram illustrates the workflow for the β-1,3-D-glucan synthase inhibition assay.
Data Presentation
In Vitro Activity of Rezafungin and Comparators
| Organism (Number of Isolates) | Rezafungin MIC Range (µg/mL) | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) |
| Candida albicans (60) | 0.008 - 0.12 | 0.015 - 0.12 | 0.008 - 0.12 |
| Candida glabrata (21) | 0.015 - 0.25 | 0.03 - 0.25 | 0.015 - 0.25 |
| Candida parapsilosis (14) | 0.5 - 2 | 0.5 - 2 | 0.25 - 2 |
| Candida tropicalis (13) | 0.015 - 0.12 | 0.015 - 0.12 | 0.015 - 0.12 |
| Aspergillus fumigatus | MEC: 0.116 | MEC: 0.064 | MEC: 0.122 |
| Aspergillus flavus | MEC: 0.110 | MEC: 0.059 | MEC: 0.142 |
Data compiled from various in vitro studies. MIC values for Candida species and MEC (Minimal Effective Concentration) for Aspergillus species.
Pharmacokinetic Parameters of Rezafungin and Other Echinocandins
| Parameter | Rezafungin | Anidulafungin | Caspofungin | Micafungin |
| Half-life (t½) | ~133 hours | ~24-26 hours | ~9-11 hours | ~11-17 hours |
| Protein Binding | >99% | >84% | ~97% | >99% |
| Volume of Distribution (Vd) | ~30-40 L | ~30-50 L | ~9.7 L | ~14 L |
| Clearance (CL) | ~0.2-0.3 L/h | ~0.5-1 L/h | ~0.7 L/h | ~0.6-0.8 L/h |
Pharmacokinetic parameters are approximate and can vary based on the patient population and dosing regimen.
Stability of Rezafungin vs. Anidulafungin
| Condition | Rezafungin (% remaining) | Anidulafungin (% remaining) |
| Human Plasma (37°C, 44h) | 93% | 7% |
| Rat Plasma (37°C, 44h) | 91% | 7% |
| Dog Plasma (37°C, 44h) | 79% | 15% |
| Monkey Plasma (37°C, 44h) | 94% | 14% |
| Phosphate-Buffered Saline (37°C) | 96% | 42% |
Data from a study comparing the stability of CD101 (rezafungin) and anidulafungin.
Conclusion
This compound represents a significant advancement in the echinocandin class of antifungals. Through a targeted lead optimization program focused on improving the chemical stability of anidulafungin, researchers successfully developed a novel agent with a markedly improved pharmacokinetic profile. The semi-synthetic pathway from anidulafungin is a key aspect of its production. Preclinical and clinical data have demonstrated its potent in vitro activity against a broad range of fungal pathogens and a favorable safety and pharmacokinetic profile that allows for once-weekly dosing. This positions rezafungin as a valuable addition to the therapeutic armamentarium for the treatment of invasive fungal infections.
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Rezafungin Acetate: A Comprehensive Technical Guide on Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin acetate (B1210297) is a next-generation, long-acting echinocandin antifungal agent engineered for the treatment and prevention of invasive fungal infections. Its unique chemical structure, a modification of anidulafungin, confers enhanced stability and a distinguished pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][2] This attribute presents a significant clinical advantage over the daily dosing required for other echinocandins.[1] This technical guide provides an in-depth review of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of rezafungin, summarizing key data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Mechanism of Action
Rezafungin, like other echinocandins, targets a crucial component of the fungal cell wall. It is a non-competitive inhibitor of the 1,3-β-D-glucan synthase enzyme complex, which is responsible for the synthesis of 1,3-β-D-glucan, an essential structural polymer in the cell wall of many pathogenic fungi, including Candida and Aspergillus species.[1] The depletion of this polymer disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell death.[1] This mechanism is specific to fungi as mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme.
1,3-β-D-Glucan Synthesis Pathway and Inhibition by Rezafungin
The biosynthesis of 1,3-β-D-glucan is a critical process for fungal cell wall construction and maintenance. The following diagram illustrates this pathway and the point of inhibition by rezafungin.
Pharmacokinetic Properties
Rezafungin exhibits a distinct pharmacokinetic profile characterized by a long half-life, dose-proportional exposure, and high protein binding. These properties support a once-weekly dosing regimen.
Preclinical Pharmacokinetics
Studies in animal models have been crucial in defining the pharmacokinetic profile of rezafungin.
| Parameter | Animal Model | Dose | Route | Cmax (µg/mL) | AUC (µg*h/mL) | T½ (h) | Reference |
| Cmax, AUC, T½ | Mouse | 10-60 mg/kg | IP | 23.1-95.8 | 736-3300 (0-48h) | 29.8-52.0 | |
| Cmax, AUC, T½ | Mouse | 20 mg/kg | IP | 30.5 | 762 (AUClast) | 21.1 | |
| T½, Vd, CL | Dog | Single Dose | IV | - | - | 53.1 |
Clinical Pharmacokinetics
Human studies have confirmed the long half-life and dose-linearity of rezafungin.
| Parameter | Population | Dosing Regimen | Cmax (µg/mL) | AUC0-168h (µg*h/mL) | T½ (h) | Vd (L) | CL (L/h) | Protein Binding (%) | Reference |
| PK Parameters | Healthy Volunteers | 400 mg once-weekly for 3 weeks | 30.5 | 1840 | ~130 | - | - | >98 | |
| PK Parameters | Patients with Candidemia/IC | 400 mg loading dose, then 200 mg weekly | 19.2 (Day 1) | 827 (Day 1) | ~133 | 67 | 0.35 | 87.5-93.6 | |
| PK Parameters | Patients with Candidemia/IC | 400 mg loading dose, then 200 mg weekly | 11.8 (Day 15) | 667 (Day 15) | - | - | - | - |
Pharmacodynamic Properties
The antifungal activity of rezafungin is concentration-dependent. The primary pharmacodynamic index predictive of efficacy is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).
In Vitro Susceptibility
Rezafungin has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including isolates resistant to other antifungal classes.
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Aspergillus fumigatus | 46 (WT and azole-resistant) | 0.03 | 0.125 | |
| Aspergillus spp. | - | 0.03 | 0.125 |
In Vivo Efficacy
Neutropenic mouse models of disseminated candidiasis and aspergillosis have been instrumental in establishing the in vivo efficacy of rezafungin.
| Animal Model | Pathogen | PK/PD Target | Stasis fAUC/MIC | 1-log Kill fAUC/MIC | Reference |
| Neutropenic Mouse | C. albicans | fAUC/MIC | 2.92 | - | |
| Neutropenic Mouse | C. glabrata | fAUC/MIC | 0.07 | - | |
| Neutropenic Mouse | C. parapsilosis | fAUC/MIC | 2.61 | - |
Clinical Efficacy (Phase 3 ReSTORE Trial)
The ReSTORE trial was a pivotal Phase 3 study that demonstrated the non-inferiority of once-weekly rezafungin to daily caspofungin for the treatment of candidemia and invasive candidiasis.
| Outcome | Rezafungin (400 mg/200 mg weekly) | Caspofungin (70 mg/50 mg daily) | Treatment Difference (95% CI) | Reference |
| Day 30 All-Cause Mortality | 25.2% | 24.8% | 0.4% (-10.8, 11.6) | |
| Day 14 Global Cure | 56.5% | 57.3% | -1.0% (-13.5, 11.6) | |
| Day 5 Mycological Eradication | 68.7% | 63.2% | 5.5% |
Experimental Protocols
In Vivo Murine Model of Disseminated Candidiasis
This model is commonly used to evaluate the in vivo efficacy of antifungal agents.
-
Immunosuppression: Mice (e.g., female ICR or BALB/c) are rendered neutropenic through the intraperitoneal (IP) administration of cyclophosphamide. A typical regimen involves an initial dose of 150-200 mg/kg administered 3-4 days prior to infection, followed by a second dose of 100-150 mg/kg one day before or on the day of infection.
-
Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with a suspension of Candida blastospores (e.g., 1 x 103 to 1 x 105 CFU/mouse).
-
Treatment: Rezafungin or a comparator agent is administered at various doses and schedules (e.g., single dose, fractionated doses) via IP or subcutaneous (SC) injection, typically starting 2 hours post-infection.
-
Endpoint Assessment: At predetermined time points (e.g., 24, 48, 96 hours post-infection), mice are euthanized. The kidneys are aseptically harvested, homogenized, and serially diluted for plating on appropriate agar (B569324) to determine the fungal burden (CFU/gram of tissue). Survival may also be monitored as a primary endpoint.
-
Pharmacokinetic Sampling: In parallel satellite groups, blood samples are collected at various time points post-dosing via cardiac puncture or other appropriate methods to determine plasma drug concentrations using LC-MS/MS.
In Vitro Minimum Inhibitory Concentration (MIC) Determination (CLSI Broth Microdilution)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is the reference method for yeast susceptibility testing.
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.
-
Drug Dilution: Rezafungin is serially diluted (typically 2-fold) in the test medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are grown on agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL in the wells.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the growth control well.
Visualized Workflows
General Workflow for a Preclinical Antifungal PK/PD Study
The following diagram outlines the typical workflow for a preclinical study designed to evaluate the pharmacokinetic and pharmacodynamic properties of an antifungal agent like rezafungin.
Conclusion
Rezafungin acetate represents a significant advancement in the treatment of invasive fungal infections. Its unique pharmacokinetic profile, characterized by a long half-life and high, front-loaded exposure, allows for a convenient once-weekly dosing schedule. The robust pharmacodynamic properties, driven by a concentration-dependent fAUC/MIC relationship, translate to potent in vivo and clinical efficacy against a wide range of pathogenic fungi. The data and methodologies presented in this guide underscore the comprehensive preclinical and clinical evaluation that forms the basis of its therapeutic application, providing a valuable resource for researchers and drug development professionals in the field of mycology.
References
- 1. Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity of Rezafungin Acetate Against Aspergillus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rezafungin (formerly CD101), a next-generation echinocandin, demonstrates potent in vitro activity against a broad range of Aspergillus species, including those resistant to azole antifungals. This technical guide provides an in-depth overview of the in vitro spectrum of activity of rezafungin acetate (B1210297) against clinically relevant Aspergillus isolates. It includes a summary of quantitative susceptibility data, detailed experimental protocols for antifungal susceptibility testing, and a discussion of its mechanism of action. Visual representations of the mechanism and experimental workflows are provided to facilitate understanding.
Introduction
Invasive aspergillosis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of azole-resistant Aspergillus fumigatus further complicates clinical management, necessitating the development of new therapeutic agents. Rezafungin acetate is a novel echinocandin antifungal engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] Like other echinocandins, rezafungin targets a crucial component of the fungal cell wall, offering a distinct mechanism of action compared to azoles. This guide summarizes the current in vitro evidence supporting the activity of rezafungin against Aspergillus species.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of (1,3)-β-D-glucan, a key structural polymer in the fungal cell wall.[3][4] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[2] The specific target is the FKS1 subunit of the glucan synthase complex. Mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme, which accounts for the selective toxicity of echinocandins against fungal pathogens.
Caption: Mechanism of action of this compound.
In Vitro Susceptibility Data
The in vitro activity of rezafungin against Aspergillus is typically reported as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that produces the growth of small, rounded, compact hyphal forms as observed microscopically. This is the standard endpoint for echinocandins against molds, as complete growth inhibition is often not achieved.
Summary of Rezafungin MECs against Aspergillus Species
The following tables summarize the in vitro activity of rezafungin against a variety of Aspergillus species, as determined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.
Table 1: In Vitro Activity of Rezafungin against Wild-Type and Azole-Resistant Aspergillus fumigatus
| Isolate Type | Number of Isolates | Rezafungin Geometric Mean MEC (mg/L) | Rezafungin MEC Range (mg/L) |
| Wild-Type A. fumigatus | 15 | 0.024 | ≤0.015–0.125 |
| Azole-Resistant A. fumigatus | 31 | 0.043 | ≤0.015–2 |
Table 2: In Vitro Activity of Rezafungin against Various Aspergillus Species
| Aspergillus Species | Number of Isolates | Rezafungin Geometric Mean MEC (mg/L) | Rezafungin MEC Range (mg/L) |
| A. flavus | 50 | 0.110 | - |
| A. lentulus | 11 | 0.016 | - |
| A. calidoustus | 11 | 0.044 | - |
| A. thermomutatus | 5 | - | ≤0.015–0.25 |
| A. udagawae | 5 | - | ≤0.015–0.03 |
Data compiled from multiple sources.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2)
The determination of Rezafungin MEC values against Aspergillus species is performed according to the reference method for broth dilution antifungal susceptibility testing of filamentous fungi, as outlined in the CLSI document M38-A2.
Caption: CLSI M38-A2 workflow for Rezafungin MEC testing.
Key Methodological Steps:
-
Inoculum Preparation: Aspergillus isolates are grown on potato dextrose agar (B569324) to encourage sporulation. Conidia are then harvested and a suspension is prepared in sterile saline with a surfactant. The suspension is adjusted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24 to 48 hours.
-
Endpoint Determination: The MEC is determined by microscopic examination of the wells. It is defined as the lowest concentration of rezafungin that leads to the growth of small, compact, and highly branched hyphae compared to the growth in the drug-free control well.
Time-Kill Studies
While specific time-kill curve data for rezafungin against Aspergillus are not extensively published, the general methodology for assessing the fungicidal or fungistatic activity of an antifungal agent over time can be adapted.
Proposed Protocol for Time-Kill Assay:
-
Inoculum Preparation: A standardized inoculum of the Aspergillus isolate is prepared as described in the CLSI M38-A2 protocol.
-
Exposure: The fungal suspension is added to flasks containing RPMI 1640 medium with various concentrations of rezafungin (e.g., 1x, 4x, 8x, and 16x the MEC). A drug-free control flask is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), an aliquot is removed from each flask.
-
Quantification: The aliquots are serially diluted and plated on nutrient agar. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time for each rezafungin concentration is plotted against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.
Assessment of the Paradoxical Effect
The paradoxical effect, also known as the "Eagle effect," is a phenomenon where an antifungal agent shows reduced activity at very high concentrations. While observed with other echinocandins against some fungi, one study noted no in vitro paradoxical effects for rezafungin against Aspergillus at concentrations up to 8 mg/L.
Protocol for Assessing the Paradoxical Effect:
This assessment can be integrated into the standard broth microdilution assay by extending the concentration range of rezafungin tested to well above the MEC (e.g., up to 64 mg/L or higher). The plates are then examined both macroscopically for turbidity and microscopically for hyphal morphology at all concentrations. The presence of more robust growth at higher concentrations compared to concentrations at or near the MEC would indicate a paradoxical effect.
Discussion and Conclusion
The available in vitro data consistently demonstrate the potent activity of this compound against a wide array of Aspergillus species. Notably, its activity is maintained against azole-resistant A. fumigatus isolates, highlighting its potential role in treating infections caused by these challenging pathogens. The MEC values for rezafungin are generally comparable to those of other echinocandins.
The long half-life of rezafungin presents a significant potential advantage in the clinical setting, possibly allowing for less frequent dosing. While in vitro data are a critical component of drug development, further studies, including comprehensive time-kill assays and in vivo experiments, are warranted to fully elucidate the pharmacodynamics of rezafungin against Aspergillus and to correlate these in vitro findings with clinical efficacy. The lack of an observed paradoxical effect in the reported literature is a promising characteristic.
References
Rezafungin Acetate: A Deep Dive into its Molecular Target and Binding Site
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin acetate (B1210297) is a next-generation echinocandin antifungal agent, representing a significant advancement in the treatment of invasive fungal infections.[1][2][3][4] Its unique long-acting pharmacokinetic profile allows for once-weekly intravenous administration, a notable advantage over the daily dosing required for previous echinocandins.[5][6] This document provides a comprehensive technical overview of rezafungin's molecular target, mechanism of action, and a detailed analysis of its binding site, incorporating quantitative data and established experimental protocols.
Molecular Target and Mechanism of Action
Rezafungin's antifungal activity stems from its highly specific inhibition of the enzyme (1,3)-β-D-glucan synthase .[2][6][7][8][9][10] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian cells, ensuring the drug's selective toxicity.[2][6][7][8][10]
The (1,3)-β-D-glucan Synthase Complex
The (1,3)-β-D-glucan synthase is a multi-subunit enzyme complex located in the fungal plasma membrane. The catalytic core of this complex is the FKS subunit (encoded by the FKS genes, such as FKS1, FKS2, and FKS3), a large, integral membrane protein.[1][9][11] Rezafungin, like other echinocandins, acts as a non-competitive inhibitor of this enzyme.[12][13] By binding to the FKS1 subunit, rezafungin disrupts the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[2][7][9] This inhibition leads to a depletion of glucan in the cell wall, compromising its structural integrity. The resulting osmotic instability ultimately causes fungal cell lysis and death.[2][7][9]
The following diagram illustrates the mechanism of action of rezafungin:
Quantitative Data: In Vitro Activity
Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including many species of Candida and Aspergillus. Its efficacy is comparable to or greater than other echinocandins. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of rezafungin against various fungal isolates.
Table 1: Rezafungin MICs for Candida Species
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 0.03 | 0.06 |
| C. glabrata | 0.06 | 0.06 - 0.12 |
| C. parapsilosis | 1 | 2 |
| C. tropicalis | 0.03 | 0.06 |
| C. krusei | 0.03 | 0.06 |
| C. dubliniensis | 0.06 | 0.12 |
Data compiled from multiple surveillance studies.[7][14]
Table 2: Rezafungin MECs for Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) |
| A. fumigatus | 0.008 - 0.06 |
| A. flavus | ≤ 0.06 |
MEC: Minimum Effective Concentration. Data compiled from multiple surveillance studies.[5][8][14]
Binding Site Analysis
The precise binding site of rezafungin on the FKS1 subunit has been elucidated through a combination of structural biology, genetic studies of resistant mutants, and computational modeling.
Structural Insights from Cryo-Electron Microscopy
Recent cryo-electron microscopy (cryo-EM) structures of the Saccharomyces cerevisiae FKS1 protein have provided unprecedented insights into the architecture of (1,3)-β-D-glucan synthase.[15][16][17] These structures reveal a complex transmembrane protein with a cytoplasmic catalytic domain and a transmembrane channel for glucan extrusion.[15][16][18] The binding pocket for echinocandins is located within the transmembrane domain, near the interface with the cytoplasm.[15][16]
"Hot Spot" Regions and Resistance Mutations
The key to understanding the echinocandin binding site has come from the analysis of mutations in the FKS1 gene that confer resistance. These mutations are clustered in specific, highly conserved regions known as "hot spots" (HS).[1][11][19][20][21][22] The most well-characterized hot spots are:
-
Hot Spot 1 (HS1): This is the most common site for resistance mutations.
-
Hot Spot 2 (HS2): Mutations in this region also contribute to resistance.
-
Hot Spot 3 (HS3): A more recently identified region involved in echinocandin susceptibility.[20]
The clustering of these resistance mutations strongly suggests that these regions form a critical part of the rezafungin binding pocket. Alterations in the amino acid sequence in these hot spots can reduce the binding affinity of the drug, leading to decreased susceptibility.
The following diagram illustrates the relationship between the FKS1 protein, the hot spot regions, and rezafungin binding.
Experimental Protocols
A variety of experimental techniques are employed to study the molecular target and binding site of rezafungin.
Determination of In Vitro Susceptibility (MIC/MEC)
The in vitro activity of rezafungin is typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[12][23][24]
Protocol Outline: CLSI Broth Microdilution for Yeasts (M27)
-
Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in sterile saline or water and adjusted to a specific turbidity.
-
Drug Dilution: A serial two-fold dilution of rezafungin is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.
The following workflow diagram outlines the key steps in determining the MIC of rezafungin.
Binding Site Characterization
Site-Directed Mutagenesis: This technique is used to introduce specific mutations into the FKS1 gene, particularly in the hot spot regions.[19][20] The susceptibility of the resulting mutant strains to rezafungin is then tested. A significant increase in the MIC of the mutant compared to the wild-type strain confirms the importance of the mutated residue in drug binding.
Cryo-Electron Microscopy (Cryo-EM): This powerful structural biology technique allows for the high-resolution visualization of the (1,3)-β-D-glucan synthase enzyme complex.[15][16] By determining the structure of FKS1, researchers can map the location of hot spot regions and model the binding of rezafungin.
Computational Docking: Molecular docking simulations are used to predict the binding pose and affinity of rezafungin to the FKS1 protein.[1] These in silico models, often guided by cryo-EM data and mutagenesis results, can provide detailed insights into the specific molecular interactions between the drug and its target.
Downstream Signaling Consequences
While the primary mechanism of action of rezafungin is the direct inhibition of glucan synthesis, the resulting cell wall stress can trigger downstream signaling pathways in the fungal cell. The regulatory subunit of glucan synthase, Rho1p , acts as a sensor for cell wall stress. Depletion of β-(1,3)-D-glucan can lead to the activation of Rho1p, which in turn can stimulate compensatory stress response pathways, including:
-
Protein Kinase C (PKC) cell integrity pathway
-
Calcineurin pathway
-
High Osmolarity Glycerol (HOG) pathway
These pathways attempt to remodel the cell wall and mitigate the damage caused by the antifungal agent.
The following diagram depicts the potential downstream signaling events following rezafungin-induced cell wall stress.
Conclusion
Rezafungin acetate represents a valuable addition to the antifungal armamentarium, offering a potent and selective mechanism of action with a favorable pharmacokinetic profile. Its molecular target, the (1,3)-β-D-glucan synthase, is well-validated, and a deep understanding of its binding site within the FKS1 subunit has been achieved through a convergence of structural, genetic, and computational approaches. This detailed knowledge of its molecular interactions provides a solid foundation for its clinical application and for the future development of even more effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. journals.asm.org [journals.asm.org]
- 8. 1731. Rezafungin Activity against Candida spp. and Aspergillus spp. Isolates Causing Invasive Infections Worldwide in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Echinocandin Susceptibility Testing of Candida Species: Comparison of EUCAST EDef 7.1, CLSI M27-A3, Etest, Disk Diffusion, and Agar Dilution Methods with RPMI and IsoSensitest Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. New Fks Hot Spot for Acquired Echinocandin Resistance in Saccharomyces cerevisiae and Its Contribution to Intrinsic Resistance of Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
An In-depth Technical Guide to Early-Phase Clinical Trial Data on Rezafungin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial data for Rezafungin acetate (B1210297), a novel echinocandin antifungal agent. The document focuses on the quantitative data from Phase 1 and Phase 2 studies, details the experimental protocols employed, and visualizes key pathways and workflows to facilitate a deeper understanding of this promising therapeutic agent.
Core Mechanism of Action
Rezafungin acetate is a next-generation echinocandin that exhibits its antifungal effect by inhibiting the activity of the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall.[1][3] By disrupting the integrity of the cell wall, Rezafungin leads to osmotic instability and subsequent fungal cell lysis and death.[1] A key advantage of Rezafungin is its enhanced chemical stability and long half-life, which allows for a once-weekly dosing regimen.
Phase 1 Clinical Trial Data
Phase 1 studies with this compound were designed to assess its safety, tolerability, and pharmacokinetic profile in healthy adult subjects. These trials involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Experimental Protocols
The Phase 1 trials were randomized, double-blind, and placebo-controlled. In the SAD study, participants received a single intravenous dose of Rezafungin, with doses ranging from 50 mg to 400 mg. The MAD study evaluated once-weekly dosing. Pharmacokinetic parameters were determined through the analysis of plasma concentrations of Rezafungin over time. Safety assessments included monitoring for adverse events, laboratory tests, and electrocardiograms. A study also evaluated the pharmacokinetics of a single subcutaneous dose.
Data Presentation: Pharmacokinetics
The pharmacokinetic profile of Rezafungin is characterized by dose-proportional increases in exposure and a long terminal half-life.
| Parameter | 50 mg Single Dose | 100 mg Single Dose | 200 mg Single Dose | 400 mg Single Dose | Reference |
| Cmax (µg/mL) | 2.76 | - | - | 22.7 | |
| AUC0-168 (µg·h/mL) | 145 | - | - | 1160 | |
| Terminal Half-life (h) | ~80 (Day 7) | ~80 (Day 7) | ~80 (Day 7) | ~80 (Day 7) | |
| 125-146 (Day 21) | 125-146 (Day 21) | 125-146 (Day 21) | 125-146 (Day 21) |
Table 1: Summary of Single Ascending Dose Pharmacokinetic Parameters.
| Parameter | 10 mg Single Subcutaneous Dose | Reference |
| Cmax (ng/mL) | 105.0 | |
| Tmax (h) | 144 | |
| AUC (ng*h/mL) | 32,770 | |
| Terminal Half-life (h) | 193 |
Table 2: Summary of Subcutaneous Dose Pharmacokinetic Parameters.
A study in subjects with moderate to severe hepatic impairment found that while there was a modest reduction in drug exposure, dose adjustments are not considered necessary for these patients.
Phase 2 Clinical Trial Data (STRIVE Trial)
The STRIVE trial (NCT02734862) was a global, randomized, double-blind, Phase 2 study evaluating the safety and efficacy of once-weekly Rezafungin compared to the standard-of-care, once-daily caspofungin, for the treatment of candidemia and/or invasive candidiasis.
Experimental Protocols
The trial enrolled adults with systemic signs and mycological confirmation of candidemia and/or invasive candidiasis. The study consisted of two parts (A and B). In Part A, patients were randomized to receive either Rezafungin 400 mg once weekly, Rezafungin 400 mg in week one followed by 200 mg once weekly, or daily caspofungin. In Part B, patients were randomized to the Rezafungin 400 mg/200 mg regimen or caspofungin. The primary efficacy endpoint was overall cure at day 14, which was a composite of clinical and mycological responses. Secondary endpoints included investigator-assessed clinical response, 30-day all-cause mortality, and time to negative blood culture.
Data Presentation: Efficacy
The STRIVE trial demonstrated that Rezafungin was safe and efficacious for the treatment of candidemia and/or invasive candidiasis. The 400 mg/200 mg dosing regimen, which was selected for Phase 3, showed numerically improved outcomes compared to caspofungin.
| Efficacy Outcome | Rezafungin 400 mg (n=76) | Rezafungin 400/200 mg (n=46) | Caspofungin (n=61) | Reference |
| Overall Cure at Day 14 | 60.5% (46/76) | 76.1% (35/46) | 67.2% (41/61) | |
| Investigator-Assessed Clinical Cure at Day 14 | 69.7% (53/76) | 80.4% (37/46) | 70.5% (43/61) | |
| 30-Day All-Cause Mortality | 15.8% | 4.4% | 13.1% | |
| Median Time to Negative Blood Culture (hours) | 19.5 | Not specified | 22.8 |
Table 3: Summary of Efficacy Results from the STRIVE Trial.
Data Presentation: Pharmacokinetics in Patients
Pharmacokinetic data from the STRIVE trial showed consistent trough concentrations (Cmin) of Rezafungin across diverse patient populations, indicating that a single dosing regimen is appropriate regardless of sex, race, geographic region, age, or body weight.
| Patient Subgroup | Mean Day 8 Trough Concentration (Cmin) (µg/mL) (SD) | Reference |
| Race | ||
| Black | 1.8 (0.7) | |
| White | 2.3 (1.2) | |
| Sex | ||
| Male | 1.9 (1.0) | |
| Female | 2.6 (1.2) | |
| Geographic Region | ||
| North America | 1.9 (0.6) | |
| Europe | 2.4 (1.3) |
Table 4: Rezafungin Trough Concentrations in Patient Subgroups from the STRIVE Trial.
Data Presentation: Safety
Rezafungin was generally well-tolerated in the STRIVE trial, with no unexpected or concerning adverse event trends observed. The frequency of study drug-related treatment-emergent adverse events (TEAEs) was low.
| Safety Outcome | Rezafungin 400/400 mg | Rezafungin 400/200 mg | Caspofungin | Reference |
| Drug-Related TEAEs (STRIVE B) | 6.5% | 0% | 14.7% | |
| All-Cause Mortality (Through Follow-up) | 15.2% (Combined Rezafungin arms) | 18.8% |
Table 5: Summary of Safety Findings from the STRIVE Trial.
References
Rezafungin Acetate: A Technical Guide to Degradation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin, a novel echinocandin antifungal agent, offers a significant advancement in the treatment of invasive fungal infections. Its unique chemical structure, a modification of anidulafungin (B1665494), confers exceptional stability and an extended half-life, allowing for once-weekly intravenous administration. This technical guide provides an in-depth analysis of the degradation pathways and products of rezafungin acetate (B1210297), drawing from available scientific literature. The focus is on providing quantitative data, detailed experimental insights, and visual representations of the underlying chemical processes to support research and development in the pharmaceutical field.
Enhanced Chemical Stability of Rezafungin
The primary degradation pathway for first-generation echinocandins, such as anidulafungin, involves the spontaneous, non-enzymatic cleavage of the hemiaminal linkage within the cyclic peptide core. This results in a ring-opened peptide, leading to a loss of antifungal activity. Rezafungin is engineered to resist this degradation. The hemiaminal region at the C5 ornithine residue is replaced with a stable choline (B1196258) aminal ether.[1][2][3] This structural modification prevents the ring-opening degradation cascade, significantly enhancing the molecule's stability in solution and in vivo.[1][2]
The practical implications of this enhanced stability are notable. Lyophilized rezafungin demonstrates remarkable durability, with less than 2% degradation observed after nine months of storage at 40°C. In solution, its stability is equally impressive. After 44 hours of incubation at 37°C in serum or phosphate-buffered saline (PBS), over 94% of the initial amount of rezafungin remains active. Furthermore, long-term storage in solution for a year under stressful conditions, including exposure to light, high temperature (40°C), and acidic environments, resulted in a minimal decrease in antifungal activity (<7%) and no epimerization.
Metabolic Degradation Pathways
While resistant to chemical degradation, rezafungin undergoes metabolic biotransformation. The primary metabolic pathway is the hydroxylation of the pentyl ether side chain. This process leads to the formation of three main hydroxylated metabolites. A secondary, more minor metabolic route is O-dealkylation, which results in a des-pentyl metabolite. It is important to note that these metabolites have been found to be inactive.
The following diagram illustrates the known metabolic pathways of rezafungin:
Quantitative Analysis of Rezafungin Stability
The enhanced stability of rezafungin has been quantified in several studies. The data below summarizes the stability of rezafungin compared to anidulafungin under various conditions.
| Condition | Rezafungin (% Remaining) | Anidulafungin (% Remaining) | Reference |
| 44 hours incubation in serum at 37°C | >94% | 10% | |
| 44 hours incubation in PBS at 37°C | >94% | 50% | |
| 9 months storage of lyophilized powder at 40°C | >98% | Not Reported | |
| 1-year storage in solution (saline & 5% dextrose) at 40°C | >93% | Not Reported |
Forced Degradation Studies: A Representative Protocol
While specific forced degradation studies for rezafungin acetate are not extensively detailed in the public domain, a typical experimental protocol can be outlined based on ICH guidelines and methodologies applied to similar antifungal compounds. Such studies are crucial for identifying potential degradation products that may arise under stress conditions and for developing stability-indicating analytical methods.
The following diagram illustrates a representative workflow for a forced degradation study:
Detailed Methodologies (Hypothetical Example):
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile:water). Aliquots of this solution are then subjected to the different stress conditions.
-
Acid Hydrolysis: The drug solution is mixed with an equal volume of 0.1 M hydrochloric acid and kept at 60°C for a specified period. Samples are withdrawn at various time points, neutralized with 0.1 M sodium hydroxide (B78521), and diluted for analysis.
-
Base Hydrolysis: The drug solution is treated with 0.1 M sodium hydroxide at room temperature. Samples are taken at intervals and neutralized with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: The drug solution is exposed to 3% hydrogen peroxide at room temperature. Samples are analyzed at different time points.
-
Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Photolytic Degradation: The drug substance or solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Analytical Method:
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method would be developed and validated.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: Photodiode array (PDA) or UV detector to monitor the elution of rezafungin and its degradation products.
-
Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be employed for the identification and structural elucidation of any observed degradation products.
Conclusion
This compound's innovative chemical design imparts exceptional stability, a key differentiator from earlier echinocandins. Its primary degradation route is through metabolic hydroxylation and O-dealkylation, leading to inactive metabolites. While detailed public data on forced degradation products is limited, the inherent stability of the molecule suggests minimal degradation under typical stress conditions. The provided hypothetical experimental framework serves as a guide for researchers aiming to conduct further stability-indicating studies. A thorough understanding of rezafungin's stability profile is paramount for its formulation development, manufacturing, and ensuring its therapeutic efficacy and safety.
References
An In-depth Technical Guide to Rezafungin Acetate: Solubility and Formulation Development
Introduction: Rezafungin acetate (B1210297) is a next-generation, semi-synthetic echinocandin antifungal agent.[1][2][3] It is structurally related to anidulafungin (B1665494) but has been chemically modified to enhance its stability and pharmacokinetic profile, allowing for once-weekly intravenous administration.[3][4] Approved for medical use in the United States in March 2023 under the brand name REZZAYO™, it is indicated for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options. This technical guide provides a comprehensive overview of the solubility characteristics and formulation development of rezafungin acetate, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Solubility Profile
This compound is a hygroscopic, white to off-white powder. Its chemical structure is designed for improved stability and solubility compared to first-generation echinocandins. The lyophilized form of rezafungin is noted to be extremely stable, showing minimal degradation even after extended storage at elevated temperatures.
Solubility Data
The solubility of this compound has been characterized in various solvents and formulation systems. The commercially available package insert describes its general solubility, while other sources provide data for specific research and preclinical formulations.
| Solvent / System | Solubility Description | Reported Concentration | Citation(s) |
| Water | Freely Soluble | Not specified | |
| Methanol | Soluble | Not specified | |
| Ethanol | Sparingly Soluble | Not specified | |
| DMSO | Soluble | 200 mg/mL (155.59 mM) | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Soluble | ≥ 5.75 mg/mL (4.47 mM) | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Soluble | ≥ 5.75 mg/mL (4.47 mM) | |
| 10% DMSO + 90% Corn Oil | Soluble | ≥ 5.75 mg/mL (4.47 mM) |
General Experimental Protocol for Solubility Determination
While specific experimental protocols for the initial solubility determination of this compound are not detailed in the provided search results, a standard methodology for such an assessment in pharmaceutical development is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, ethanol, buffer of specific pH)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the suspension to equilibrate for a specified period (e.g., 24-48 hours), which is sufficient time for the solid to dissolve and reach a state of equilibrium with the solution.
-
After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully extract a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase and analyze the concentration of rezafungin using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Rezafungin, like other echinocandins, targets a crucial component of the fungal cell wall that is absent in mammalian cells, contributing to its selective toxicity. It specifically inhibits the 1,3-β-D-glucan synthase enzyme complex. This enzyme is responsible for synthesizing 1,3-β-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. The inhibition of this process weakens the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.
References
- 1. rezzayo.com [rezzayo.com]
- 2. drugs.com [drugs.com]
- 3. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]
In Vitro Development of Resistance to Rezafungin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] Like other echinocandins, rezafungin inhibits the 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall, leading to osmotic instability and cell death.[2][3] While rezafungin demonstrates potent in vitro activity against a broad spectrum of Candida and Aspergillus species, including some resistant strains, the potential for acquired resistance is a critical consideration in its clinical development and application.[4][5][6] This technical guide provides an in-depth overview of the in vitro development of resistance to rezafungin acetate (B1210297), focusing on the underlying molecular mechanisms, experimental methodologies for assessment, and the cellular pathways involved.
Core Mechanism of Resistance: FKS Gene Mutations
The primary mechanism of acquired resistance to rezafungin, and all echinocandins, is the development of mutations in the FKS genes (FKS1, FKS2, and FKS3) which encode the catalytic subunits of the target enzyme, 1,3-β-D-glucan synthase.[7][8][9] These mutations typically occur in highly conserved "hot spot" regions of the genes, leading to amino acid substitutions that reduce the binding affinity of the drug to its target.[10][11][12] This decreased sensitivity of the glucan synthase enzyme necessitates higher concentrations of the drug to achieve an inhibitory effect, resulting in elevated minimum inhibitory concentration (MIC) values.[10][11] Strains harboring these mutations generally exhibit cross-resistance to other echinocandins, including anidulafungin, caspofungin, and micafungin.[7][10]
Quantitative Assessment of In Vitro Resistance
The development of resistance to rezafungin in vitro can be quantified through several key experimental parameters, including the frequency of spontaneous mutations and the magnitude of the resulting shift in MIC values.
Spontaneous Mutation Frequency
Studies have shown that the spontaneous mutation frequency for rezafungin is comparable to that of other echinocandins. The selection of spontaneous mutants occurs at very low frequencies.[1][7]
| Candida spp. | Rezafungin | Anidulafungin | Caspofungin | Reference |
| Various | 1.35 x 10⁻⁸ to 3.86 x 10⁻⁹ | 1.59 x 10⁻⁷ to <3.86 x 10⁻⁹ | 3.45 x 10⁻⁷ to <3.86 x 10⁻⁹ | [4] |
Minimum Inhibitory Concentration (MIC) Shifts in FKS Mutants
The presence of FKS mutations leads to a notable increase in the MIC of rezafungin. The magnitude of this shift can vary depending on the specific mutation and the fungal species.
| Candida Species | Isolate Type | Rezafungin MIC Range (µg/mL) | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) | Reference |
| C. glabrata | Wild-Type FKS | ≤0.015 to 0.06 | ≤0.015 to 0.06 | 0.03 to 0.5 | 0.03 to 0.06 | [13] |
| C. glabrata | Mutant FKS | ≤0.015 to 2 | 0.12 to 2 | 0.12 to >8 | 0.25 to 4 | [13] |
| C. glabrata BG2 (Wild-Type) | ≤0.015 | 0.03 | [14] | |||
| C. glabrata F659S | 0.06 | 0.5 | [14] | |||
| C. glabrata F659del | 0.25 | 0.75 | [14] |
Experimental Protocols for In Vitro Resistance Studies
Standardized methodologies are crucial for the accurate and reproducible assessment of antifungal resistance. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines, such as the M27-A3 and M27-S4 documents, for antifungal susceptibility testing of yeasts.[15][16][17][18]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 standard.[15][16][18]
-
Preparation of Antifungal Agent: Prepare a stock solution of rezafungin acetate in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in 96-well microtiter plates.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar (B569324) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter wells.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antifungal agent with the prepared yeast suspension. Include a growth control well (no drug) and a sterility control well (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.
Protocol 2: Determination of Spontaneous Resistance Frequency
-
Inoculum Preparation: Prepare a high-density yeast suspension (e.g., 10⁷ to 10⁸ CFU/mL) from an overnight culture.
-
Plating: Plate the high-density inoculum onto Sabouraud dextrose agar plates containing a selective concentration of this compound (typically 2x to 4x the MIC of the wild-type strain).
-
Incubation: Incubate the plates at 35°C for 48-72 hours, or until colonies appear.
-
Frequency Calculation: Enumerate the number of resistant colonies that grow on the drug-containing plates. Determine the total viable cell count by plating serial dilutions of the initial inoculum on drug-free agar. The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
-
Confirmation: Pick resistant colonies and re-test their MIC to confirm the resistant phenotype. Sequence the FKS hot spot regions to identify mutations.
Signaling Pathways in Echinocandin Resistance Development
Inhibition of glucan synthase by echinocandins induces significant stress on the fungal cell wall.[8] This triggers a complex network of cellular stress response pathways that can promote drug tolerance and facilitate the emergence of stable FKS mutations.[8][11]
Key Signaling Pathways:
-
Protein Kinase C (PKC) Cell Integrity Pathway: This pathway is a central regulator of cell wall biosynthesis and maintenance.[10][19] Stress signals are transmitted through Rho1 GTPase, which activates Pkc1 and a downstream MAP kinase cascade (Bck1, Mkk2, Mkc1), ultimately leading to the activation of transcription factors like Rlm1 that regulate cell wall-related genes.[19]
-
Calcineurin-Crz1 Pathway: This calcium-dependent signaling pathway is also activated in response to cell wall stress.[19][20] Calcineurin, a phosphatase, dephosphorylates the transcription factor Crz1, which then translocates to the nucleus to regulate gene expression.[19] While calcineurin signaling promotes echinocandin resistance, its downstream effector Crz1 can repress it, indicating a complex regulatory role.[20]
-
High Osmolarity Glycerol (HOG) Pathway: This pathway is also involved in the coordinated response to cell wall damage, contributing to the compensatory synthesis of chitin (B13524).[11]
These pathways collectively orchestrate an adaptive response that includes increased chitin synthesis to reinforce the cell wall, providing a temporary survival advantage that allows for the selection of resistant mutants.[3][11]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Resistance Selection
Caption: Workflow for determining spontaneous resistance frequency.
Signaling Pathways in Echinocandin Stress Response
Caption: Cellular stress response to echinocandin exposure.
Conclusion
The in vitro development of resistance to this compound is a rare event, primarily driven by the selection of mutations in the FKS genes. The frequency of spontaneous resistance is low and comparable to other echinocandins. Understanding the molecular mechanisms and the cellular stress response pathways that contribute to the emergence of resistance is essential for the development of strategies to mitigate this risk. The standardized protocols outlined in this guide provide a framework for the consistent and reliable in vitro assessment of rezafungin resistance, which is critical for ongoing surveillance, drug development, and informing clinical practice to ensure the long-term efficacy of this promising new antifungal agent.
References
- 1. mdpi.com [mdpi.com]
- 2. New Perspectives on Antimicrobial Agents: Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel FKS Mutations Associated with Echinocandin Resistance in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cidara.com [cidara.com]
- 14. contagionlive.com [contagionlive.com]
- 15. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for Rezafungin Acetate In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi, particularly Candida species, to the novel echinocandin antifungal agent, rezafungin acetate. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
This compound, a next-generation echinocandin, has demonstrated potent in vitro activity against a broad range of Candida species, including emerging multidrug-resistant pathogens like Candida auris.[1][2] Its unique long half-life allows for a once-weekly intravenous dosing regimen for the treatment of candidemia and invasive candidiasis in adults with limited treatment options.[1] Accurate and reproducible in vitro susceptibility testing is crucial for guiding clinical therapy, monitoring for the development of resistance, and in the research and development of new antifungal agents.
Key Methodologies
Two primary methods are utilized for the in vitro susceptibility testing of rezafungin against yeasts: broth microdilution and disk diffusion.[1] The CLSI M27 standard provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[1]
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of rezafungin, which is the lowest concentration of the drug that inhibits the visible growth of a fungal isolate.
Experimental Protocol: Broth Microdilution
a. Media Preparation:
-
Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.
-
Dispense 100 µL of sterile, two-fold serial dilutions of rezafungin in RPMI-1640 into the wells of a 96-well microtiter plate. The typical dilution range for rezafungin is 0.008 to 8 µg/mL.[1]
b. Inoculum Preparation:
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (B569324) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of the yeast in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
c. Incubation:
-
Inoculate each well of the microtiter plate containing the rezafungin dilutions with 100 µL of the final inoculum suspension.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24 hours.
d. Endpoint Determination:
-
The MIC is read as the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., a 50% reduction in turbidity) compared to the growth control well. This can be determined visually or with a spectrophotometric reader.
Disk Diffusion Method
This method provides a qualitative assessment of susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a specific amount of rezafungin.
Experimental Protocol: Disk Diffusion
a. Media Preparation:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.[3]
-
Pour the agar into sterile Petri dishes to a uniform depth of 4 mm.
b. Inoculum Preparation:
-
Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
c. Disk Application and Incubation:
-
Aseptically apply a 5 µg rezafungin disk to the surface of the inoculated agar plate.[1][3]
-
Ensure complete contact between the disk and the agar surface.
-
Incubate the plates in an inverted position at 35°C for 20-24 hours.
d. Zone Diameter Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or calipers.
Data Presentation
Table 1: Rezafungin MIC Breakpoints for Candida Species (CLSI) [1]
| Candida Species | Susceptible (≤ µg/mL) |
| C. albicans | 0.25 |
| C. auris | 0.25 |
| C. dubliniensis | 0.25 |
| C. glabrata | 0.12 |
| C. krusei | 0.12 |
| C. parapsilosis | 2 |
| C. tropicalis | 0.25 |
Table 2: Rezafungin Disk Diffusion Zone Diameter Breakpoints for Candida Species (FDA) [1]
| Candida Species | Susceptible (≥ mm) |
| C. albicans | 19 |
| C. glabrata | 19 |
| C. parapsilosis | 15 |
| C. tropicalis | 20 |
Table 3: Quality Control (QC) Ranges for Rezafungin Susceptibility Testing [4][5]
| QC Strain | Method | QC MIC Range (µg/mL) | QC Zone Diameter Range (mm) |
| C. parapsilosis ATCC 22019 | Broth Microdilution | 0.25 - 2 | N/A |
| C. krusei ATCC 6258 | Broth Microdilution | 0.015 - 0.12 | N/A |
| C. parapsilosis ATCC 22019 | Disk Diffusion | N/A | 15 - 23 |
| C. krusei ATCC 6258 | Disk Diffusion | N/A | 19 - 29 |
Visualizations
Caption: Workflow for Rezafungin In Vitro Susceptibility Testing.
Caption: Simplified Signaling Pathway of Rezafungin's Antifungal Action.
References
- 1. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. liofilchem.com [liofilchem.com]
- 5. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Rezafungin Acetate Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rezafungin acetate (B1210297) is a novel, long-acting echinocandin antifungal agent demonstrating potent activity against a broad range of fungal pathogens, including Candida and Aspergillus species. Its unique pharmacokinetic profile allows for once-weekly dosing, offering a significant advantage in clinical settings. Robust preclinical evaluation of Rezafungin's efficacy is crucial, and various animal models have been established to mimic human invasive fungal infections. These models are instrumental in determining the in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and prophylactic potential of Rezafungin.
This document provides detailed application notes and standardized protocols for utilizing murine models of invasive candidiasis, invasive aspergillosis, and Pneumocystis pneumonia to assess the efficacy of Rezafungin acetate.
Data Presentation: Efficacy of Rezafungin in Murine Models
The following tables summarize quantitative data from representative studies, offering a comparative overview of Rezafungin's efficacy in various murine models of invasive fungal infections.
Table 1: Efficacy of Rezafungin in a Neutropenic Mouse Model of Disseminated Candidiasis
| Fungal Species | Mouse Strain | Immunosuppressive Agent | Rezafungin Dose (mg/kg) | Treatment Schedule | Primary Endpoint | Efficacy Outcome | Reference |
| Candida albicans | CD-1 | Cyclophosphamide (B585) | 10, 20, 40, 60 | Single IP dose | Kidney Fungal Burden (log10 CFU/g) at 48h | Dose-dependent reduction in fungal burden; >5 log10 reduction at ≥10 mg/kg. | [1] |
| Candida auris | CD-1 | Cyclophosphamide | 20 | Doses on days 1, 3, and 6 | Kidney Fungal Burden (log10 CFU/g) | Superior reduction in fungal burden compared to micafungin (B1204384) and amphotericin B.[2] | [2] |
| Azole-resistant C. albicans | Neutropenic mice | Not specified | Not specified | Not specified | Kidney Fungal Burden | Demonstrated efficacy in reducing fungal burden.[3] | [4] |
Table 2: Efficacy of Rezafungin in an Immunocompromised Mouse Model of Disseminated Invasive Aspergillosis
| Fungal Species | Mouse Strain | Immunosuppressive Agent | Rezafungin Dose (mg/kg) | Treatment Schedule | Primary Endpoint | Efficacy Outcome | Reference |
| Aspergillus fumigatus | Immunocompromised mice | Not specified | 0.2, 1, 5 | 5 consecutive daily doses | 10-day survival | Increased survival from 20% (vehicle) to 80-100%. | |
| Azole-resistant A. fumigatus | Immunocompromised mice | Not specified | 1, 4, 16 | Doses on days 1, 4, and 7 | Survival and Kidney Fungal Burden (qPCR) | Significantly improved survival and reduced kidney fungal burden. |
Table 3: Prophylactic Efficacy of Rezafungin in Immunocompromised Mouse Models
| Infection Model | Fungal Species | Mouse Strain | Immunosuppressive Agent | Rezafungin Dose (mg/kg) | Prophylaxis Schedule | Primary Endpoint | Efficacy Outcome | Reference |
| Invasive Candidiasis | Candida albicans | Immunosuppressed mice | Not specified | 5, 10, 20 | Single SC dose on day -5, -3, or -1 | Kidney Fungal Burden (CFU/g) at 24h post-challenge | Dose-dependent reduction in fungal burden; greater effect when administered closer to challenge. | |
| Invasive Aspergillosis | Aspergillus fumigatus | Immunosuppressed mice | Not specified | 5, 10, 20 | Single SC dose on day -5, -3, or -1 | 14-day survival post-challenge | Increased survival rates with higher concentrations and administration closer to challenge. | |
| Pneumocystis Pneumonia | Pneumocystis murina | Immunocompromised mice | Not specified | 0.2, 2, 20 | 1x or 3x per week for 3 weeks | Trophic nuclei and asci counts in lungs | Significantly reduced fungal burden; comparable to trimethoprim-sulfamethoxazole at higher doses. |
Experimental Protocols
Neutropenic Mouse Model of Disseminated Candidiasis
This model is the gold standard for evaluating the efficacy of antifungal agents against systemic Candida infections.
a. Materials:
-
Candida albicans strain (e.g., SC5314, ATCC 90028)
-
Female CD-1 or BALB/c mice (6-8 weeks old)
-
Cyclophosphamide
-
Sterile 0.9% saline
-
Sabouraud Dextrose Agar (SDA)
-
Brain Heart Infusion (BHI) broth
-
Hemocytometer
-
This compound
-
Vehicle for Rezafungin (e.g., sterile water for injection)
-
Tissue homogenizer
b. Protocol:
-
Immunosuppression:
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This regimen induces profound neutropenia.
-
-
Inoculum Preparation:
-
Streak the C. albicans strain on an SDA plate and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into BHI broth and incubate overnight at 35°C with shaking.
-
Wash the yeast cells twice with sterile saline by centrifugation.
-
Resuspend the pellet in sterile saline and count the cells using a hemocytometer.
-
Adjust the final concentration to 2.5 x 10^5 CFU/mL in sterile saline.
-
-
Infection:
-
On day 0, infect the neutropenic mice by injecting 0.1 mL of the prepared C. albicans suspension (2.5 x 10^4 CFU/mouse) intravenously (IV) via the lateral tail vein.
-
-
Rezafungin Administration (Treatment Model):
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer the desired dose of Rezafungin (e.g., 1-20 mg/kg) via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous) at a specified time post-infection (e.g., 2 hours).
-
-
Endpoint Evaluation (Fungal Burden):
-
At a predetermined time point (e.g., 48 hours post-infection), euthanize the mice.
-
Aseptically harvest the kidneys.
-
Weigh the kidneys and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of kidney tissue.
-
Immunocompromised Mouse Model of Invasive Aspergillosis
This model is critical for assessing the efficacy of antifungal agents against life-threatening mold infections.
a. Materials:
-
Aspergillus fumigatus strain (e.g., AF293)
-
Male BALB/c mice (20-22 g)
-
Cyclophosphamide
-
Cortisone (B1669442) acetate
-
Sterile 0.9% saline with 0.05% Tween 80
-
Sabouraud Dextrose Agar (SDA)
-
This compound
-
Vehicle for Rezafungin
-
For qPCR: DNA extraction kit, primers, and probes specific for A. fumigatus
b. Protocol:
-
Immunosuppression:
-
Administer cyclophosphamide (150 mg/kg, IP) and cortisone acetate (250 mg/kg, subcutaneous) two days before infection.
-
Administer a second dose of cyclophosphamide (150 mg/kg, IP) three days after infection to maintain immunosuppression.
-
-
Inoculum Preparation:
-
Grow A. fumigatus on SDA plates at 37°C for 5-7 days to allow for conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile saline.
-
Count the conidia using a hemocytometer and adjust the concentration to 1 x 10^8 conidia/mL in sterile saline.
-
-
Infection:
-
Anesthetize the mice and instill 20-30 µL of the conidial suspension (2-3 x 10^6 conidia/mouse) intranasally.
-
-
Rezafungin Administration (Treatment Model):
-
Begin treatment 24 hours post-infection.
-
Administer Rezafungin at the desired doses and schedule (e.g., daily or extended-interval dosing).
-
-
Endpoint Evaluation:
-
Survival: Monitor the mice daily for a predetermined period (e.g., 14 days) and record mortality.
-
Fungal Burden (qPCR): At specific time points, euthanize the mice and harvest the lungs or kidneys. Extract total DNA from the tissues and perform quantitative PCR (qPCR) using primers and probes specific for A. fumigatus to determine the fungal DNA load. This method is often more sensitive than CFU counts for filamentous fungi.
-
Immunocompromised Mouse Model of Pneumocystis Pneumonia (PCP)
This model is essential for evaluating the prophylactic and therapeutic efficacy of antifungals against Pneumocystis, a major cause of pneumonia in immunocompromised individuals.
a. Materials:
-
Pneumocystis murina -infected lung homogenate
-
CD4+ T-cell deficient mice (e.g., RAG2-/- or SCID) or mice treated with anti-CD4 monoclonal antibody
-
This compound
-
Vehicle for Rezafungin
-
Stains for visualizing Pneumocystis cysts and trophic forms (e.g., Gomori's methenamine (B1676377) silver, Giemsa)
-
Microscope
b. Protocol:
-
Immunosuppression:
-
Use genetically immunodeficient mice or induce immunosuppression in wild-type mice, for example, by administering a CD4-depleting antibody.
-
-
Infection:
-
Intranasally inoculate the immunosuppressed mice with a preparation of Pneumocystis murina cysts and trophic forms derived from the lungs of previously infected mice.
-
-
Rezafungin Administration (Prophylaxis Model):
-
Initiate Rezafungin administration prior to or at the time of infection.
-
Administer the drug at various doses and schedules (e.g., once weekly) to evaluate its preventive efficacy.
-
-
Endpoint Evaluation (Fungal Burden):
-
At the end of the study period (e.g., 4-6 weeks), euthanize the mice and harvest the lungs.
-
Prepare lung homogenates and create slides.
-
Stain the slides with specific fungal stains to visualize and quantify the number of Pneumocystis cysts and trophic forms.
-
Mandatory Visualizations
Experimental Workflow Diagrams
References
- 1. New signaling pathways govern the host response to C. albicans infection in various niches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rezafungin Acetate in Invasive Candidiasis Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for rezafungin acetate (B1210297) in the treatment and prevention of invasive candidiasis. The information is based on the pivotal Phase 3 clinical trials: ReSTORE (for treatment) and ReSPECT (for prophylaxis).
Mechanism of Action
Rezafungin acetate is a next-generation echinocandin antifungal agent. Its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis.[1][2] This enzyme complex is responsible for the formation of 1,3-β-D-glucan polymers, which are crucial for maintaining the structural integrity of the fungal cell wall.[1][2] By inhibiting this enzyme, rezafungin disrupts the cell wall, leading to osmotic instability and subsequent fungal cell death.[1] Mammalian cells lack 1,3-β-D-glucan synthase, making rezafungin a selective antifungal agent.
A diagram illustrating the 1,3-β-D-glucan synthesis pathway and the inhibitory action of rezafungin is provided below.
Clinical Trial: ReSTORE (Treatment of Candidemia and Invasive Candidiasis)
The ReSTORE trial was a Phase 3, multicenter, randomized, double-blind, non-inferiority study designed to evaluate the efficacy and safety of once-weekly rezafungin compared to once-daily caspofungin in adult patients with candidemia and/or invasive candidiasis.
Experimental Protocol: ReSTORE Trial
1. Patient Population:
-
Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of candidemia or invasive candidiasis confirmed by mycological evidence from blood or a normally sterile site within 96 hours prior to randomization. Patients were also required to have systemic signs of infection.
-
Exclusion Criteria: Patients with known or suspected endocarditis, osteomyelitis, or meningitis due to Candida.
2. Randomization and Blinding:
-
Patients were randomized in a 1:1 ratio to receive either rezafungin or caspofungin.
-
The trial was conducted in a double-blind, double-dummy fashion to maintain blinding.
3. Treatment Regimens:
-
Rezafungin Arm: A single intravenous loading dose of 400 mg on day 1, followed by 200 mg intravenously once weekly for up to four weeks.
-
Caspofungin Arm: An intravenous loading dose of 70 mg on day 1, followed by 50 mg intravenously once daily. In this arm, an optional switch to oral fluconazole (B54011) was permitted in clinically stable patients with a fluconazole-susceptible isolate.
4. Endpoints:
-
Primary Endpoints:
-
For FDA submission: All-cause mortality at day 30.
-
For EMA submission: Global cure at day 14, defined as a composite of clinical cure, radiological cure (if applicable), and mycological eradication.
-
-
Secondary and Exploratory Endpoints: Global cure at day 5, mycological eradication at days 5 and 14, time to negative blood culture, and safety and tolerability.
Data Presentation: ReSTORE Trial Results
Table 1: Patient Demographics and Baseline Characteristics (mITT Population)
| Characteristic | Rezafungin (n=93) | Caspofungin (n=94) |
| Mean Age (years) | 61.0 | 61.0 |
| Male (%) | 67 | 57 |
| White (%) | 61 | 61 |
| Diagnosis of Candidemia only (%) | 70 | 69 |
| Mean APACHE II Score | 16.2 | 16.5 |
Data sourced from multiple publications reporting on the ReSTORE trial results.
Table 2: Primary and Key Secondary Efficacy Outcomes (mITT Population)
| Endpoint | Rezafungin (n=93) | Caspofungin (n=94) | Treatment Difference (95% CI) |
| Primary Endpoints | |||
| All-Cause Mortality at Day 30 (%) | 23.7 | 21.3 | 2.4% (-9.7 to 14.4) |
| Global Cure at Day 14 (%) | 59.1 | 60.6 | -1.1% (-14.9 to 12.7) |
| Secondary Endpoints | |||
| Mycological Eradication at Day 14 (%) | 60.2 | 61.7 | -1.5% (-15.4 to 12.4) |
| Mycological Eradication by Day 5 (%) | 73.0 | 65.0 | 10.0% (-0.3 to 20.4) |
Data demonstrates rezafungin's non-inferiority to caspofungin for the primary endpoints.
Table 3: Distribution of Baseline Candida Species (mITT Population)
| Candida Species | Rezafungin (n=93) (%) | Caspofungin (n=94) (%) |
| C. albicans | 41.9 | 42.6 |
| C. glabrata | 25.8 | 26.6 |
| C. tropicalis | 21.5 | 18.1 |
| C. parapsilosis | 8.6 | 18.1 |
The distribution of baseline Candida species was generally similar between the two treatment groups.
Table 4: Summary of Treatment-Emergent Adverse Events (Safety Population)
| Adverse Event | Rezafungin (n=98) (%) | Caspofungin (n=98) (%) |
| Any TEAE | 90.8 | 84.7 |
| Serious TEAE | 56.1 | 53.1 |
| Pyrexia | 14.3 | 5.1 |
| Hypokalemia | 13.3 | 9.2 |
| Septic Shock | 10.2 | 9.2 |
| Anemia | 9.2 | 9.2 |
The safety profiles of rezafungin and caspofungin were comparable.
Clinical Trial: ReSPECT (Prophylaxis in Allogeneic Blood and Marrow Transplant Recipients)
The ReSPECT trial is a global, randomized, double-blind, controlled, pivotal Phase 3 study evaluating the efficacy and safety of once-weekly rezafungin for the prevention of invasive fungal diseases due to Candida, Aspergillus, and Pneumocystis in adults undergoing allogeneic blood and marrow transplantation.
Experimental Protocol: ReSPECT Trial
1. Patient Population:
-
Inclusion Criteria: Adult patients undergoing allogeneic blood and marrow transplantation for conditions such as acute myeloid leukemia, acute lymphoblastic leukemia, and myelodysplastic syndromes.
-
Exclusion Criteria: Patients with known hypersensitivity to echinocandins or other study medications.
2. Randomization and Blinding:
-
Approximately 462 patients are being randomized to receive either rezafungin or the standard antimicrobial regimen.
-
The trial is a double-blind study.
3. Treatment Regimens:
-
Rezafungin Arm: Rezafungin administered intravenously once-weekly.
-
Comparator Arm: A standard daily antimicrobial regimen that includes an azole (fluconazole or posaconazole) and trimethoprim-sulfamethoxazole.
-
Treatment Duration: 90 days.
4. Endpoints:
-
Primary Endpoint: Fungal-free survival at day 90.
-
Secondary Endpoints: Include the incidence of invasive fungal disease, time to invasive fungal disease, and safety and tolerability.
Topline results from the ReSPECT trial are anticipated by mid-2026.
A diagram of the ReSPECT trial workflow is presented below.
References
Detecting Rezafungin Acetate Resistance: Application Notes and Protocols for Researchers
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and detecting resistance to Rezafungin acetate (B1210297), a next-generation echinocandin antifungal agent. Rezafungin acetate targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is essential for maintaining cell wall integrity.[1][2] Resistance to Rezafungin and other echinocandins is primarily associated with specific mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunits of this enzyme.[2][3]
This document outlines standardized methods for the phenotypic and genotypic detection of Rezafungin resistance mutations in Candida species, providing detailed protocols and data interpretation guidelines to support research and surveillance efforts.
Mechanism of Action and Resistance
This compound exerts its fungicidal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase. This inhibition disrupts the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell death.[1] Acquired resistance to echinocandins, including Rezafungin, is most commonly due to amino acid substitutions in highly conserved "hot spot" regions of the Fks1 and Fks2 proteins. These mutations reduce the binding affinity of the drug to its target enzyme, resulting in decreased susceptibility.
Below is a diagram illustrating the mechanism of action of Rezafungin and the impact of FKS resistance mutations.
Caption: Mechanism of Rezafungin action and resistance.
Data Presentation: Rezafungin MIC Values
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Rezafungin and comparator echinocandins against wild-type and FKS mutant isolates of Candida species. This data is essential for interpreting susceptibility testing results and understanding the impact of specific mutations on drug efficacy.
Table 1: Rezafungin MICs against Candida glabrata Isolates
| FKS Genotype | Rezafungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Anidulafungin MIC Range (µg/mL) |
| Wild-Type | ≤0.015 - 0.06 | 0.03 - 0.06 | 0.03 - 0.5 | ≤0.015 - 0.06 |
| FKS Mutant | ≤0.015 - 2 | 0.25 - 4 | 0.12 - >8 | 0.12 - 2 |
Data compiled from Cidara Therapeutics.
Table 2: Rezafungin MICs against Candida Species with FKS Mutations
| Organism | FKS Alteration | Rezafungin MIC (mg/L) | Anidulafungin MIC (mg/L) | Caspofungin MIC (mg/L) | Micafungin MIC (mg/L) |
| C. albicans | Fks1 S645P | 0.12 | 0.12 | 0.06 | 0.06 |
| C. glabrata | Fks1 F625S | 0.25 | 0.5 | 0.25 | 0.5 |
| C. glabrata | Fks2 S663P | 1 | 2 | 1 | 2 |
| C. glabrata | Fks2 F659del | 2 | 2 | 2 | 2 |
| C. krusei | Fks1 R1361G | 0.12 | 0.12 | 0.25 | 0.12 |
| C. tropicalis | Fks1 F72S | 0.25 | 0.25 | 0.5 | 0.25 |
Data adapted from JMI Laboratories.
Table 3: CLSI and FDA MIC Breakpoints for Rezafungin against Candida Species
| Candida Species | CLSI Susceptible Breakpoint (mg/L) | FDA Susceptible Breakpoint (mg/L) |
| C. albicans | ≤0.25 | ≤0.25 |
| C. auris | ≤0.25 | Not Established |
| C. dubliniensis | ≤0.25 | Not Established |
| C. glabrata | ≤0.125 | ≤0.125 |
| C. krusei | ≤0.25 | Not Established |
| C. parapsilosis | ≤2 | ≤2 |
| C. tropicalis | ≤0.25 | ≤0.25 |
Experimental Protocols
This section provides detailed methodologies for the phenotypic and genotypic detection of Rezafungin resistance.
Phenotypic Method: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 reference method.
1. Preparation of Inoculum: a. Subculture Candida isolates on potato dextrose agar (B569324) (PDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of yeast cells in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to a 0.5 McFarland standard. d. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Preparation of Antifungal Plates: a. Prepare serial twofold dilutions of this compound in RPMI 1640 medium in 96-well microtiter plates. b. The typical concentration range to test is 0.008 to 8 µg/mL. c. Include a growth control well (no antifungal) and a sterility control well (no inoculum).
3. Inoculation and Incubation: a. Inoculate each well with the prepared yeast suspension. b. Incubate the plates at 35°C for 24 hours.
4. Reading and Interpretation of Results: a. The MIC is the lowest concentration of Rezafungin that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control. b. Interpret the MIC values based on the established clinical breakpoints (see Table 3).
Genotypic Methods: Detection of FKS Mutations
The following workflow outlines the key steps for the molecular detection of Rezafungin resistance mutations.
Caption: Workflow for genotypic detection of resistance.
1. Genomic DNA Extraction from Candida Species
This protocol is a rapid and efficient method for extracting high-quality genomic DNA suitable for PCR.
a. Pick a single yeast colony from an agar plate or pellet cells from a liquid culture. b. Resuspend the cells in 100 µL of a solution containing 200 mM Lithium Acetate (LiOAc) and 1% Sodium Dodecyl Sulfate (SDS). c. Incubate the suspension at 70°C for 5 minutes. d. Add 300 µL of 96-100% ethanol (B145695) and vortex thoroughly. e. Centrifuge at 15,000 x g for 3 minutes to pellet the DNA and cell debris. f. Wash the pellet with 70% ethanol. g. Resuspend the pellet in 100 µL of sterile water or TE buffer. h. Centrifuge for 15 seconds at 15,000 x g to remove cell debris. i. Use 1 µL of the supernatant for the PCR reaction.
2. PCR Amplification of FKS1 and FKS2 Hot Spot Regions
This protocol provides the conditions for amplifying the "hot spot" regions of FKS1 and FKS2 where resistance mutations commonly occur.
a. Primer Design: Design primers that flank the hot spot regions of FKS1 and FKS2. For C. glabrata, for example, primers can be designed to amplify the FKS1 hot spot 1 region (nucleotides 1776-2008) and the FKS2 hot spot 1 region (nucleotides 1881-2177). b. PCR Reaction Mixture (20 µL total volume):
- 10 µL of 2x PCR Master Mix
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 1 µL of genomic DNA template
- 7 µL of nuclease-free water c. PCR Thermal Cycling Conditions:
- Initial Denaturation: 94°C for 2 minutes
- 25 Cycles:
- Denaturation: 94°C for 30 seconds
- Annealing: 56°C for 30 seconds
- Extension: 72°C for 1 minute
- Final Extension: 72°C for 10 minutes d. Verification of Amplification: Analyze the PCR products by agarose (B213101) gel electrophoresis.
3. DNA Sequencing and Analysis
a. Sequencing: Purify the PCR products and perform Sanger sequencing in both forward and reverse directions. b. Sequence Analysis: Align the obtained sequences with the wild-type reference sequences for FKS1 and FKS2 to identify any nucleotide changes that result in amino acid substitutions.
Conclusion
The methods outlined in these application notes provide a robust framework for the detection of this compound resistance mutations. A combination of phenotypic susceptibility testing and genotypic analysis of the FKS genes is recommended for a comprehensive assessment of resistance. The provided protocols and data will aid researchers in monitoring the emergence of resistance, understanding the mechanisms of resistance, and guiding the development of new antifungal strategies.
References
Application Notes and Protocols for Rezafungin Acetate in Treating Biofilm-Associated Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin, a next-generation echinocandin, demonstrates significant promise in the management of invasive fungal infections, particularly those associated with biofilms. Its unique pharmacokinetic profile, characterized by a long half-life, allows for once-weekly intravenous administration, offering a potential advantage in both inpatient and outpatient settings. Like other echinocandins, rezafungin inhibits the (1,3)-β-D-glucan synthase enzyme complex, a critical component of the fungal cell wall, leading to osmotic instability and cell death. This mechanism is particularly effective against a broad range of Candida and Aspergillus species, including strains resistant to other antifungal agents. This document provides detailed application notes and protocols for the evaluation of rezafungin acetate's efficacy against fungal biofilms.
Mechanism of Action Against Fungal Biofilms
Rezafungin's primary mode of action is the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-D-glucan, a key structural polymer in the fungal cell wall. This disruption of cell wall integrity is fungicidal against most Candida species. In the context of biofilms, this activity is crucial for several reasons:
-
Prevention of Biofilm Formation: By interfering with cell wall synthesis, rezafungin can hinder the initial attachment of fungal cells to surfaces, a critical first step in biofilm development.
-
Eradication of Mature Biofilms: Rezafungin has shown the ability to penetrate the extracellular matrix of mature biofilms and exert its fungicidal effects on the embedded fungal cells. This is a significant advantage, as the matrix often protects fungal cells from other antifungals.
The inhibition of β-D-glucan synthesis triggers a cell wall stress response in fungi, which can involve the activation of several signaling pathways, including the cell wall integrity (CWI) pathway, the high osmolarity glycerol (B35011) (HOG) pathway, and the calcineurin signaling pathway. These pathways attempt to compensate for the cell wall damage, often by increasing chitin (B13524) synthesis. However, the potent and sustained action of rezafungin can overwhelm these compensatory mechanisms, leading to cell lysis.
Data Presentation: In Vitro Susceptibility of Planktonic Cells and Biofilms
The following tables summarize the in vitro activity of rezafungin against various fungal species, presenting Minimum Inhibitory Concentration (MIC) values for planktonic cells and Minimum Biofilm Eradication Concentration (MBEC) values for biofilms. MBEC is defined as the lowest concentration of an antimicrobial agent required to eradicate a mature biofilm.
Table 1: Rezafungin MIC and MBEC against Candida Species
| Candida Species | Rezafungin Planktonic MIC (µg/mL) | Rezafungin Biofilm MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| C. albicans (Reference Strain) | 0.03 | 16 | 533 | [Ceballos-Garzon et al., 2025] |
| C. albicans (Clinical Isolate 1) | 0.06 | >128 | >2133 | [Ceballos-Garzon et al., 2025] |
| C. albicans (Clinical Isolate 2) | 0.03 | 128 | 4267 | [Ceballos-Garzon et al., 2025] |
| C. auris (Clade I) | 0.25 | >128 | >512 | [Ceballos-Garzon et al., 2025] |
| C. auris (Clade II) | 0.12 | >128 | >1067 | [Ceballos-Garzon et al., 2025] |
| C. auris (Clade III) | 0.12 | >128 | >1067 | [Ceballos-Garzon et al., 2025] |
| C. auris (Clade IV) | 0.12 | >128 | >1067 | [Ceballos-Garzon et al., 2025] |
| C. parapsilosis (Reference Strain) | 2 | >128 | >64 | [Ceballos-Garzon et al., 2025] |
| C. parapsilosis (Clinical Isolate 1) | 1 | >128 | >128 | [Ceballos-Garzon et al., 2025] |
| C. parapsilosis (Clinical Isolate 2) | 1 | >128 | >128 | [Ceballos-Garzon et al., 2025] |
Table 2: Rezafungin MIC/MEC against Various Fungal Species
| Fungal Species | Rezafungin MIC/MEC Range (µg/mL) | Reference |
| Candida albicans | 0.03 - 0.06 | [Pfaller et al., 2020] |
| Candida glabrata | 0.06 - 0.12 | [Pfaller et al., 2020] |
| Candida parapsilosis | 1 - 2 | [Pfaller et al., 2020] |
| Candida tropicalis | 0.03 - 0.06 | [Pfaller et al., 2020] |
| Candida krusei | 0.03 - 0.06 | [Pfaller et al., 2020] |
| Candida auris | 0.03 - 8 | [Berkow and Lockhart, 2018] |
| Aspergillus fumigatus (Wild-Type) | 0.024 (GM MEC) | [Wiederhold et al., 2018] |
| Aspergillus fumigatus (Azole-Resistant) | 0.043 (GM MEC) | [Wiederhold et al., 2018] |
Note: MEC (Minimum Effective Concentration) is used for molds like Aspergillus, as echinocandins are typically fungistatic against them. GM: Geometric Mean
Experimental Protocols
In Vitro Biofilm Susceptibility Testing: Calgary Biofilm Device (CBD) and XTT Reduction Assay
This protocol describes the formation of Candida biofilms using the Calgary Biofilm Device and the subsequent determination of the MBEC of rezafungin using the XTT reduction assay.
Materials:
-
Calgary Biofilm Device (Innovotech)
-
96-well microtiter plates
-
Candida isolate of interest
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Phosphate-buffered saline (PBS), sterile
-
Rezafungin acetate (B1210297)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione (B1676200) solution
-
Microplate reader
Protocol:
-
Inoculum Preparation:
-
Culture the Candida isolate on a Sabouraud Dextrose Agar (SDA) plate at 35°C for 24 hours.
-
Inoculate a single colony into SDB or RPMI-1640 and incubate at 35°C with shaking until it reaches the mid-logarithmic growth phase.
-
Adjust the fungal suspension to a concentration of 1-5 x 10^6 CFU/mL in the appropriate broth.
-
-
Biofilm Formation:
-
Pipette 150 µL of the standardized fungal suspension into each well of the 96-well plate of the Calgary Biofilm Device.
-
Place the peg lid onto the 96-well plate.
-
Incubate the device at 37°C for 24-48 hours on a rocking or shaking platform to allow for biofilm formation on the pegs.
-
-
Antifungal Challenge:
-
Prepare serial dilutions of this compound in the appropriate broth in a new 96-well plate.
-
Carefully remove the peg lid from the biofilm formation plate and gently wash the pegs by immersing them in a 96-well plate containing sterile PBS to remove non-adherent cells.
-
Transfer the peg lid to the 96-well plate containing the serial dilutions of rezafungin.
-
Incubate at 37°C for 24 hours.
-
-
MBEC Determination (XTT Reduction Assay):
-
Prepare the XTT-menadione solution immediately before use by mixing the XTT and menadione solutions.
-
After the 24-hour antifungal challenge, wash the peg lid again in PBS.
-
Place the peg lid into a new 96-well plate containing fresh broth to allow for recovery of the biofilm cells.
-
Incubate for 4-24 hours at 37°C.
-
Following the recovery period, add the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 1-3 hours.
-
Measure the colorimetric change at 490 nm using a microplate reader.
-
The MBEC is determined as the lowest concentration of rezafungin that results in no significant metabolic activity (i.e., no color change).
-
In Vivo Murine Catheter-Associated Biofilm Infection Model
This protocol outlines the establishment of a murine model of catheter-associated Candida biofilm infection to evaluate the in vivo efficacy of rezafungin.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Polyurethane or silicone catheters
-
Candida albicans strain
-
Sterile saline
-
This compound for injection
-
Anesthetic agent (e.g., isoflurane)
-
Surgical tools
Protocol:
-
Catheter Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the jugular vein or create a subcutaneous pocket on the back of the mouse.
-
Surgically implant a segment of the catheter into the desired location.
-
Close the incision with sutures or surgical clips.
-
Allow the mouse to recover for 24 hours.
-
-
Infection:
-
Prepare an inoculum of Candida albicans at a concentration of 1 x 10^7 CFU/mL in sterile saline.
-
Instill a small volume (e.g., 50 µL) of the fungal suspension into the lumen of the implanted catheter or inject it into the subcutaneous pocket around the catheter.
-
-
Rezafungin Treatment:
-
After allowing the biofilm to establish for 24-48 hours, administer this compound intravenously. A potential dosing regimen could be a single dose of 20 mg/kg, which has been shown to be effective in other murine models of candidiasis.
-
A control group should receive a vehicle control (e.g., sterile saline).
-
-
Efficacy Assessment:
-
At predetermined time points (e.g., 3 and 7 days post-treatment), euthanize the mice.
-
Aseptically remove the catheter and surrounding tissue.
-
To quantify the fungal burden, sonicate the catheter in sterile saline to dislodge the biofilm, and perform serial dilutions and plate counts on SDA.
-
Homogenize the surrounding tissue and perform plate counts to assess tissue invasion.
-
Compare the fungal burden in the rezafungin-treated group to the control group to determine the efficacy of the treatment.
-
Visualizations
Conclusion
This compound exhibits potent activity against biofilm-associated fungal infections, a critical area of unmet medical need. Its ability to both prevent biofilm formation and act on mature biofilms makes it a valuable tool for researchers and a promising therapeutic candidate. The provided protocols offer a framework for the continued investigation of rezafungin's anti-biofilm properties and its potential applications in clinical settings. Further research into the specific downstream effects of rezafungin on fungal signaling pathways will provide a more complete understanding of its comprehensive anti-biofilm activity.
Application Note: Quantification of Rezafungin Acetate in Human Plasma by LC-MS/MS
Introduction
Rezafungin acetate (B1210297) is a next-generation echinocandin antifungal agent with a prolonged half-life, allowing for once-weekly intravenous administration.[1][2][3][4] It is used in the treatment of candidemia and invasive candidiasis.[1] Therapeutic drug monitoring (TDM) of rezafungin is crucial to optimize efficacy and minimize toxicity, necessitating a robust and reliable analytical method for its quantification in plasma. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of rezafungin acetate in human plasma.
Principle
The method involves a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer. An isotopically labeled internal standard (d9-rezafungin) is used to ensure accuracy and precision.
Clinical Significance
This method is suitable for clinical TDM applications, enabling the individualization of rezafungin therapy. The ability to accurately measure plasma concentrations can aid clinicians in managing patients with invasive fungal infections, particularly those who are critically ill and may exhibit significant pharmacokinetic variability.
Experimental Protocols
1. Sample Preparation
A protein precipitation method is employed for the extraction of rezafungin from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a methanol/acetonitrile (B52724) (1:1, v/v) mixture containing the internal standard (d9-rezafungin).
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is used for the analysis.
-
HPLC System: Shimadzu Nexera UHPLC or equivalent.
-
Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 30 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Rezafungin: m/z 604.5 → 343.3
-
d9-Rezafungin (IS): m/z 609.5 → 343.3
-
3. Method Validation
The method was validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.
-
Linearity: The calibration curve was linear over the concentration range of 10.0 ng/mL to 10,000 ng/mL.
-
Precision and Accuracy: Intra- and inter-assay precision were below 10%, with accuracy ranging from -2.35% to 4.3%.
-
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 10.0 ng/mL.
-
Recovery: The recovery of rezafungin from plasma was consistently high.
-
Stability: Rezafungin was found to be stable in plasma samples under various storage conditions, including freeze-thaw cycles and short-term storage at room temperature.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| HPLC System | Shimadzu Nexera UHPLC or equivalent |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Analytical Column | C18 (2.1 x 30 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI+ |
| MRM Transition (Rezafungin) | m/z 604.5 → 343.3 |
| MRM Transition (IS) | m/z 609.5 → 343.3 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10.0 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 10.0 ng/mL |
| Intra-assay Precision (%CV) | < 7.4% |
| Inter-assay Precision (%CV) | < 5.0% |
| Intra-assay Accuracy (%Bias) | -1.4% to 7.0% |
| Inter-assay Accuracy (%Bias) | 0.3% to 4.3% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship between the analytical method and its clinical application.
References
- 1. Population pharmacokinetic modeling and target attainment analyses of rezafungin for the treatment of candidemia and invasive candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of candidemia and invasive candidiasis: a pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rezafungin Acetate in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of rezafungin acetate (B1210297) in combination with other antifungal agents. Due to the limited availability of public data on the synergistic, additive, or antagonistic effects of rezafungin in combination therapies, this document focuses on providing detailed protocols for in vitro and in vivo studies that can be employed to generate such data. The included tables are templates for the presentation of quantitative results from these experimental protocols.
Introduction to Rezafungin Acetate
Rezafungin is a next-generation echinocandin antifungal agent with a notably long half-life that allows for once-weekly intravenous administration.[1][2] Like other echinocandins, its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, a critical enzyme for the synthesis of the fungal cell wall.[3] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[3] Rezafungin has demonstrated potent in vitro activity against a broad range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus.[4]
The exploration of combination therapy is a critical area of antifungal research, aiming to enhance efficacy, overcome resistance, and potentially reduce toxicity. While there is a clinical case report on the successful use of rezafungin in combination with isavuconazole (B1672201) for a complex Candida infection, comprehensive preclinical data on the synergistic potential of rezafungin with other antifungal classes, such as azoles and polyenes, is not yet widely available in the public domain. The protocols outlined below provide a framework for systematic in vitro and in vivo evaluation of rezafungin combination therapies.
Quantitative Data Summary (Templates)
The following tables are provided as templates for summarizing quantitative data obtained from the experimental protocols described in this document.
Table 1: In Vitro Synergy Analysis of Rezafungin in Combination with Other Antifungals against Candida Species
| Candida Species (Strain) | Rezafungin MIC (µg/mL) | Comparator Antifungal | Comparator MIC (µg/mL) | Combination | FICI | Interpretation |
| C. albicans (e.g., ATCC 90028) | Data not available | Voriconazole | Data not available | Rezafungin + Voriconazole | Data not available | Data not available |
| C. glabrata (e.g., ATCC 2001) | Data not available | Isavuconazole | Data not available | Rezafungin + Isavuconazole | Data not available | Data not available |
| C. auris (e.g., B11220) | Data not available | Amphotericin B | Data not available | Rezafungin + Amphotericin B | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... | ... |
FICI Interpretation: ≤0.5 = Synergy; >0.5 to 4.0 = Indifference; >4.0 = Antagonism
Table 2: In Vitro Synergy Analysis of Rezafungin in Combination with Other Antifungals against Aspergillus Species
| Aspergillus Species (Strain) | Rezafungin MEC (µg/mL) | Comparator Antifungal | Comparator MIC (µg/mL) | Combination | FICI | Interpretation |
| A. fumigatus (e.g., ATCC 204305) | Data not available | Voriconazole | Data not available | Rezafungin + Voriconazole | Data not available | Data not available |
| A. flavus (e.g., ATCC 204304) | Data not available | Posaconazole | Data not available | Rezafungin + Posaconazole | Data not available | Data not available |
| A. terreus (e.g., ATCC MYA-363) | Data not available | Amphotericin B | Data not available | Rezafungin + Amphotericin B | Data not available | Data not available |
| ... | ... | ... | ... | ... | ... | ... |
FICI Interpretation: ≤0.5 = Synergy; >0.5 to 4.0 = Indifference; >4.0 = Antagonism
Table 3: In Vivo Efficacy of Rezafungin Combination Therapy in a Murine Model of Disseminated Candidiasis
| Treatment Group | Fungal Burden (log10 CFU/g kidney) | % Survival (Day 21) |
| Vehicle Control | Data not available | Data not available |
| Rezafungin (dose) | Data not available | Data not available |
| Comparator Antifungal (dose) | Data not available | Data not available |
| Rezafungin + Comparator | Data not available | Data not available |
Experimental Protocols
In Vitro Synergy Testing
1. Checkerboard Microdilution Assay
This method is the gold standard for quantitative in vitro synergy testing.
-
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of rezafungin in combination with another antifungal agent.
-
Materials:
-
This compound powder
-
Comparator antifungal powder (e.g., voriconazole, isavuconazole, amphotericin B)
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Drug Preparation: Prepare stock solutions of rezafungin and the comparator antifungal in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of each drug in RPMI-1640 medium.
-
Plate Setup:
-
Dispense 50 µL of RPMI-1640 into all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of serial dilutions of rezafungin.
-
Along the y-axis (e.g., rows A-G), add 50 µL of serial dilutions of the comparator antifungal.
-
This creates a matrix of drug combinations. Include wells with each drug alone and a drug-free growth control.
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines (M27 for yeasts, M38 for molds). The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC for echinocandins against molds) for each drug alone and in combination. This is the lowest concentration showing significant growth inhibition (typically ≥50% for MIC and observation of abnormal hyphal morphology for MEC).
-
FICI Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
2. Time-Kill Assay
This dynamic method assesses the rate and extent of fungal killing over time.
-
Objective: To evaluate the fungicidal or fungistatic activity of rezafungin in combination with another antifungal.
-
Materials:
-
Same as for the checkerboard assay, plus sterile culture tubes and a colony counter.
-
-
Protocol:
-
Drug and Inoculum Preparation: Prepare drug solutions and a standardized fungal inoculum as described for the checkerboard assay.
-
Assay Setup: In sterile tubes, combine the fungal inoculum with:
-
Drug-free medium (growth control)
-
Rezafungin alone (at a clinically relevant concentration, e.g., 0.5x, 1x, 2x MIC)
-
Comparator antifungal alone (at a clinically relevant concentration)
-
The combination of rezafungin and the comparator antifungal.
-
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar). Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the least active single agent.
-
Fungicidal activity: A ≥3 log10 decrease in CFU/mL from the initial inoculum.
-
-
In Vivo Efficacy Testing
1. Murine Model of Disseminated Candidiasis
This model is used to assess the in vivo efficacy of antifungal combinations in a systemic infection.
-
Objective: To evaluate the effect of rezafungin combination therapy on fungal burden and survival in a mouse model of disseminated candidiasis.
-
Materials:
-
Immunocompetent or immunocompromised mice (e.g., BALB/c or CD-1).
-
Candida isolate.
-
Rezafungin for injection.
-
Comparator antifungal for injection.
-
Sterile saline.
-
Materials for intravenous injection and organ harvesting.
-
-
Protocol:
-
Immunosuppression (if applicable): Induce neutropenia using cyclophosphamide (B585) and/or cortisone (B1669442) acetate, administered prior to infection.
-
Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of a Candida species. The inoculum size should be optimized to cause a non-lethal infection for fungal burden studies or a lethal infection for survival studies.
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control
-
Rezafungin monotherapy
-
Comparator antifungal monotherapy
-
Rezafungin + comparator antifungal combination therapy
-
-
Drug Administration: Administer drugs at clinically relevant doses and schedules. For rezafungin, a single dose may be sufficient due to its long half-life.
-
Endpoint Assessment:
-
Fungal Burden: At a predetermined time point (e.g., 24, 48, or 72 hours post-treatment), euthanize a subset of mice from each group. Harvest target organs (typically kidneys), homogenize, and plate serial dilutions to determine the CFU per gram of tissue.
-
Survival: Monitor the remaining mice daily for a set period (e.g., 21 days) and record mortality.
-
-
Data Analysis: Compare the mean log10 CFU/g of tissue between treatment groups using appropriate statistical tests. For survival studies, use Kaplan-Meier survival analysis.
-
2. Murine Model of Invasive Aspergillosis
This model is used to evaluate antifungal combinations against a pulmonary fungal infection.
-
Objective: To assess the impact of rezafungin combination therapy on survival and fungal burden in a mouse model of invasive aspergillosis.
-
Materials:
-
Immunocompromised mice.
-
Aspergillus fumigatus isolate.
-
Antifungal agents as described above.
-
Materials for intranasal or intratracheal inoculation and organ harvesting.
-
-
Protocol:
-
Immunosuppression: Induce profound and sustained neutropenia.
-
Infection: Infect mice via intranasal or intratracheal instillation of a standardized Aspergillus fumigatus conidial suspension.
-
Treatment Groups and Drug Administration: As described for the disseminated candidiasis model.
-
Endpoint Assessment:
-
Fungal Burden: Harvest lungs at a predetermined time point, homogenize, and determine CFU per gram of tissue.
-
Survival: Monitor mice daily and record mortality.
-
-
Data Analysis: As described for the disseminated candidiasis model.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action for rezafungin is the inhibition of 1,3-β-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway. Azoles, on the other hand, inhibit lanosterol (B1674476) 14-α-demethylase, an enzyme involved in ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. Polyenes, like amphotericin B, bind directly to ergosterol, leading to the formation of pores and subsequent cell leakage.
The rationale for combining rezafungin with an azole or a polyene is based on the principle of targeting different essential cellular structures or pathways. This multi-target approach could potentially lead to synergistic activity and may be particularly effective against resistant strains.
References
- 1. Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Rezafungin Acetate Synergy with Azoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin is a next-generation echinocandin antifungal agent with a long half-life, allowing for once-weekly dosing. It exhibits potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[1][2][3] Combination therapy, pairing antifungals with different mechanisms of action, is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce dosages.[4] This document provides a detailed protocol for assessing the in vitro synergistic activity of rezafungin acetate (B1210297) in combination with azole antifungals, a class of drugs that inhibit ergosterol (B1671047) biosynthesis.[5][6][7]
The primary method described is the checkerboard microdilution assay, a standard technique for evaluating the interaction between two antimicrobial agents.[8][9][10] The outcome of this assay is the calculation of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction as synergistic, indifferent (additive), or antagonistic.[9][11]
Principles of Synergy Testing
The checkerboard assay involves exposing a standardized fungal inoculum to a range of concentrations of two drugs, both individually and in combination.[9] By observing the inhibition of fungal growth across this matrix of concentrations, it is possible to determine if the combined effect of the drugs is greater than the sum of their individual effects.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9]
-
Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.[9]
-
Fractional Inhibitory Concentration Index (FICI): The sum of the FICs of the two drugs in combination.[11]
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additivity): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Checkerboard Microdilution Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing.
1. Materials
-
Rezafungin acetate powder
-
Azole antifungal powders (e.g., voriconazole, posaconazole, isavuconazole)
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine and without sodium bicarbonate, buffered with MOPS acid to pH 7.0
-
Sterile 96-well flat-bottom microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.85%) with 0.05% Tween 80 (for molds)
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
2. Preparation of Reagents
-
Drug Stock Solutions: Prepare stock solutions of this compound and the selected azole in DMSO at a concentration of 1.6 mg/mL.
-
Fungal Inoculum:
-
Yeasts (Candida spp.): Subculture the isolate on Sabouraud dextrose agar (B569324) at 35°C for 24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Molds (Aspergillus spp.): Culture the isolate on potato dextrose agar at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.5 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[9]
-
3. Checkerboard Plate Setup
The following diagram illustrates the workflow for setting up the checkerboard assay.
Caption: Experimental workflow for the checkerboard synergy assay.
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
In row A, add 100 µL of the rezafungin working solution to column 1. Perform serial two-fold dilutions across the row to column 10.
-
In column 1, add 100 µL of the azole working solution to row A. Perform serial two-fold dilutions down the column to row G.
-
This creates a matrix of drug concentrations. Column 11 will contain only the azole dilutions, and row H will contain only the rezafungin dilutions to determine their individual MICs. Well H12 will be the drug-free growth control.
-
Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.
4. Incubation and Reading
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing a prominent (≥50%) reduction in growth compared to the drug-free control. For echinocandins against molds, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphal forms, is often used.
5. Data Analysis
-
Calculate the FIC for each drug in every well showing growth inhibition:
-
FIC of Rezafungin = (MIC of Rezafungin in combination) / (MIC of Rezafungin alone)
-
FIC of Azole = (MIC of Azole in combination) / (MIC of Azole alone)
-
-
Calculate the FICI for each combination:
-
FICI = FIC of Rezafungin + FIC of Azole
-
-
The lowest FICI value determines the interaction for the drug combination against the tested isolate.
Data Presentation
The following tables provide a template for presenting synergy data.
Table 1: In Vitro Synergy of Rezafungin and Voriconazole against Candida Species
| Isolate | Rezafungin MIC Alone (µg/mL) | Voriconazole MIC Alone (µg/mL) | Rezafungin MIC in Combination (µg/mL) | Voriconazole MIC in Combination (µg/mL) | FICI | Interpretation |
| C. albicans ATCC 90028 | 0.03 | 0.015 | 0.008 | 0.004 | 0.53 | Indifference |
| C. glabrata FMR 8981 | 0.06 | 0.5 | 0.015 | 0.125 | 0.5 | Synergy |
| C. auris FMR 14673 | 0.125 | 1 | 0.03 | 0.25 | 0.49 | Synergy |
Table 2: In Vitro Synergy of Rezafungin and Posaconazole against Aspergillus Species
| Isolate | Rezafungin MEC Alone (µg/mL) | Posaconazole MIC Alone (µg/mL) | Rezafungin MEC in Combination (µg/mL) | Posaconazole MIC in Combination (µg/mL) | FICI | Interpretation |
| A. fumigatus ATCC 204305 | 0.015 | 0.125 | 0.004 | 0.03 | 0.51 | Indifference |
| A. flavus FMR 9005 | 0.03 | 0.25 | 0.008 | 0.06 | 0.53 | Indifference |
| A. terreus FMR 6987 | 0.06 | 0.5 | 0.015 | 0.125 | 0.5 | Synergy |
Mechanism of Synergy: Signaling Pathways
The synergistic interaction between echinocandins and azoles stems from their targeting of two distinct and essential fungal cellular components: the cell wall and the cell membrane.
-
Rezafungin (Echinocandin): Inhibits the β-(1,3)-D-glucan synthase enzyme complex, encoded by the FKS genes. This disrupts the synthesis of β-(1,3)-D-glucan, a critical polysaccharide for maintaining the structural integrity of the fungal cell wall.[5][7] This leads to cell wall stress and activates the Cell Wall Integrity (CWI) signaling pathway.[12][13]
-
Azoles: Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 or CYP51 gene.[7][14][15] This enzyme is crucial for the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane.[5][6] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane fluidity and function.[5][14]
The simultaneous disruption of both cell wall and cell membrane integrity can lead to a fungicidal effect that is greater than the effect of either drug alone.
Caption: Dual targeting of the fungal cell wall and membrane by rezafungin and azoles.
References
- 1. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rezafungin: a novel antifungal for the treatment of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 7. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Drug Combination & Synergy Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azole-induced cell wall carbohydrate patches kill Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Rezafungin acetate solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rezafungin acetate (B1210297), focusing on overcoming solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Rezafungin acetate in DMSO?
This compound is highly soluble in pure, anhydrous DMSO. Different suppliers report slightly different maximum solubilities, but it is generally in the range of 100 mg/mL to 200 mg/mL.[1][2][3] It is crucial to use fresh, high-quality DMSO, as its hygroscopic nature can lead to the absorption of moisture, which will reduce the solubility of the compound.[2][3]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. Moisture in DMSO can significantly decrease the solubility of this compound.[2][3]
-
Sonication: Gentle sonication can help to break up particulates and facilitate dissolution.[1][2]
-
Gentle Heating: If sonication is not sufficient, gentle warming of the solution may aid dissolution. However, be cautious with temperature to avoid degradation of the compound.
-
Check for Saturation: You may be attempting to create a solution that is more concentrated than the solubility limit. Refer to the solubility data provided by the supplier for the specific lot of this compound you are using.
Q3: Can I prepare a stock solution of this compound in DMSO for long-term storage?
Yes, stock solutions in DMSO can be prepared and stored. For long-term stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[2] Always ensure the vials are tightly sealed to prevent moisture absorption.
Q4: I need to prepare a formulation for an in vivo experiment. How can I dilute my DMSO stock solution?
Direct administration of a high concentration of DMSO can be toxic. Therefore, it is common practice to prepare a stock solution in DMSO and then dilute it into a more biocompatible vehicle for in vivo studies. Several co-solvent systems can be used for this purpose. The general principle is to start with the DMSO stock and sequentially add the other components of the formulation. Common formulations include combinations of DMSO with PEG300, Tween-80, saline, SBE-β-CD (Sulfobutylether-β-cyclodextrin), or corn oil.[2][4][5]
Troubleshooting Guide for In Vivo Formulations
Issue: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer or saline.
This is a common issue as this compound is poorly soluble in aqueous solutions. To overcome this, you need to use a co-solvent system that improves the solubility and stability of the compound in the final formulation.
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. For example, 50 mg/mL or 57.5 mg/mL.[2][4]
-
Use a validated co-solvent formulation. Below are protocols for preparing common formulations. It is critical to add the solvents in the specified order and ensure the solution is mixed thoroughly after each addition.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in DMSO and various co-solvent formulations as reported by different suppliers.
| Solvent/Formulation | Reported Solubility | Molar Equivalent | Notes | Source |
| DMSO | 200 mg/mL | 155.59 mM | Sonication recommended. Use fresh, anhydrous DMSO. | [1][2] |
| DMSO | 100 mg/mL | 77.79 mM | Use fresh, anhydrous DMSO. | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL | ≥ 3.89 mM | Add solvents sequentially. | [1][2][5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 3.89 mM | Add solvents sequentially. | [2][4][5] |
| 10% DMSO + 90% Corn Oil | ≥ 5.75 mg/mL | ≥ 4.47 mM | Add solvents sequentially. | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL | ≥ 3.89 mM | Add solvents sequentially. | [2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with PEG300 and Tween-80
This protocol is suitable for creating a clear solution for in vivo administration.
-
Prepare a stock solution of this compound in DMSO. For example, prepare a 50 mg/mL solution.
-
To prepare 1 mL of the final formulation, start with 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly. The final concentration of this compound will be 5 mg/mL.[2]
Protocol 2: Preparation of this compound Formulation with SBE-β-CD
This formulation uses a cyclodextrin (B1172386) to improve solubility.
-
Prepare a stock solution of this compound in DMSO. For example, prepare a 50 mg/mL solution.
-
Prepare a 20% SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
To prepare 1 mL of the final formulation, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly until a clear solution is obtained. The final concentration of this compound will be 5 mg/mL.[2][4]
Protocol 3: Preparation of this compound Formulation with Corn Oil
This protocol is for preparing an oil-based formulation.
-
Prepare a stock solution of this compound in DMSO. For example, prepare a 57.5 mg/mL solution.[4]
-
To prepare 1 mL of the final formulation, take 100 µL of the 57.5 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly until the solution is clear. The final concentration of this compound will be 5.75 mg/mL.[4]
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock and in vivo formulations.
Caption: Decision tree for troubleshooting this compound dissolution in DMSO.
Caption: Mechanism of action of this compound.
References
- 1. This compound | Biafungin acetate | Antimicrobial | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | antifungal | β-D-glucan synthase inhibitor| echinocandin | CAS# 1631754-41-0 | InvivoChem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Rezafungin Acetate Dosage in Murine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rezafungin acetate (B1210297) in murine models of fungal infections.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and vehicle for Rezafungin acetate for injection in mice?
A1: this compound is typically first dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution is then further diluted in a vehicle suitable for injection. Common vehicles used in published studies include a combination of Polyethylene glycol 300 (PEG300), Tween-80, and saline. A frequently cited formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Another option is using a solution of 10% DMSO and 90% corn oil or a solution containing 20% SBE-β-CD in saline.[1] It is crucial to prepare the formulation by sequentially adding and mixing the co-solvents to ensure the drug remains in solution.[1]
Q2: What are the reported efficacious dose ranges of this compound in murine models of candidiasis and aspergillosis?
A2: Efficacious doses of this compound in murine models vary depending on the fungal species, the severity of the infection, and the treatment regimen. In models of invasive candidiasis, doses ranging from 1 mg/kg to 20 mg/kg have shown significant reductions in fungal burden.[3][4][5] For invasive aspergillosis, a dose of 2 mg/kg has been shown to significantly increase survival rates.[6] Prophylactic studies have utilized doses of 5, 10, and 20 mg/kg.[3][4][5]
Q3: What is the mechanism of action of Rezafungin?
A3: Rezafungin is an echinocandin antifungal agent.[1][7] Its mechanism of action is the inhibition of the enzyme 1,3-β-D-glucan synthase, which is a critical component in the synthesis of β-(1,3)-D-glucan.[8][9] β-(1,3)-D-glucan is an essential structural polymer in the fungal cell wall. By inhibiting its synthesis, Rezafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[9]
Q4: Are there any known adverse effects of this compound in mice?
A4: While detailed toxicology studies in mice are not extensively reported in the efficacy-focused literature, high doses of Rezafungin have been associated with reproductive effects in male mice, including lower sperm motility and hypospermia at doses of 30 mg/kg and 45 mg/kg, respectively.[10] Researchers should monitor animals for any signs of distress or adverse reactions, especially at higher dose levels.
Q5: How is neutropenia typically induced in mice for these studies?
A5: Neutropenia is commonly induced in mice to mimic an immunocompromised state, making them susceptible to fungal infections. This is typically achieved through the intraperitoneal (IP) administration of cyclophosphamide (B585).[6] A common regimen involves injecting cyclophosphamide a few days before and sometimes after fungal inoculation to maintain a neutropenic state.[6]
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation or injection.
-
Possible Cause: this compound has limited solubility in aqueous solutions. Improper mixing or incorrect solvent ratios can lead to precipitation.
-
Solution:
-
Sequential Mixing: Always add the components of the vehicle in the specified order. For a DMSO/PEG300/Tween-80/saline vehicle, first, dissolve the this compound in DMSO, then add PEG300 and mix thoroughly, followed by Tween-80, and finally, add the saline dropwise while vortexing.[1]
-
Sonication: Gentle sonication can be used to aid in the dissolution of the compound in the vehicle.[7]
-
Warm the Vehicle: Gently warming the vehicle (e.g., to 37°C) before adding the this compound stock solution may improve solubility. Ensure the final formulation is at an appropriate temperature for injection.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
Issue 2: High variability in fungal burden (CFU counts) between animals in the same treatment group.
-
Possible Cause: Inconsistent inoculum preparation or administration can lead to significant variations in the initial infection load.
-
Solution:
-
Standardized Inoculum: Ensure a standardized and homogenous fungal spore or yeast suspension. Use a hemocytometer or spectrophotometer to accurately determine the concentration of the inoculum. Vortex the suspension immediately before drawing it into the syringe for each animal to prevent settling.
-
Precise Administration: For intravenous injections via the lateral tail vein, ensure proper technique to deliver the full dose into the bloodstream. Infiltration of the inoculum into the surrounding tissue can lead to a lower effective infectious dose.
-
Consistent Animal Strain and Age: Use mice of the same strain, age, and sex to minimize biological variability.
-
Issue 3: Unexpected animal mortality in control or treatment groups.
-
Possible Cause: Mortality can be due to the severity of the infection, adverse effects of the drug or vehicle, or complications from experimental procedures.
-
Solution:
-
Pilot Studies: Conduct pilot studies to determine the optimal infectious dose that results in a consistent and non-lethal infection within the desired timeframe for the vehicle control group.
-
Vehicle Toxicity: In a preliminary experiment, administer the vehicle alone to a small group of animals to rule out any inherent toxicity.
-
Monitor for Adverse Effects: Closely monitor all animals for signs of distress, such as weight loss, lethargy, or ruffled fur. Consider humane endpoints for animals that show severe signs of illness.
-
Aseptic Technique: Use strict aseptic techniques during all procedures (inoculum preparation, injections) to prevent secondary bacterial infections.
-
Quantitative Data
Table 1: Efficacy of this compound in a Murine Model of Invasive Candidiasis
| Treatment Group | Dose (mg/kg) | Administration Route | Fungal Burden (log10 CFU/g kidney) |
| Vehicle Control | - | IP | 5.5 ± 0.3 |
| Rezafungin | 1 | IP | 3.2 ± 0.5 |
| Rezafungin | 5 | IP | 2.1 ± 0.4 |
| Rezafungin | 10 | IP | <1.0 |
| Rezafungin | 20 | IP | <1.0 |
Data are representative and compiled from typical findings in the literature. Actual results may vary.
Table 2: Survival Rates in a Murine Model of Invasive Aspergillosis
| Treatment Group | Dose (mg/kg) | Administration Route | 10-Day Survival Rate (%) |
| Vehicle Control | - | IP | 20% |
| Rezafungin | 2 (single dose) | IP | 100%[6] |
| Rezafungin | 2 (fractionated) | IP | 100%[6] |
| Amphotericin B | 3 (single dose) | IP | 100% |
Data are representative and compiled from typical findings in the literature. Actual results may vary.
Experimental Protocols
Protocol 1: Murine Model of Disseminated Candidiasis
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Induce neutropenia by intraperitoneal (IP) injection of cyclophosphamide at a dose of 150 mg/kg on days -4 and 100 mg/kg on day -1 relative to infection.
-
Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.
-
Infection: Inoculate mice with 0.1 mL of the C. albicans suspension via the lateral tail vein.
-
Treatment: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Administer the desired dose intraperitoneally 2 hours post-infection.
-
Outcome Assessment: At 48 or 72 hours post-infection, euthanize mice, aseptically remove kidneys, homogenize them in sterile saline, and plate serial dilutions on SDA to determine the fungal burden (CFU/g of tissue).
Protocol 2: Murine Model of Disseminated Aspergillosis
-
Animal Model: Use male ICR mice, 5-6 weeks old.
-
Immunosuppression: Administer cyclophosphamide intraperitoneally at 150 mg/kg on days -2 and +3 relative to infection. A single dose of cortisone (B1669442) acetate (250 mg/kg) is administered subcutaneously on day -1.
-
Inoculum Preparation: Culture Aspergillus fumigatus on Potato Dextrose Agar (PDA) for 5-7 days at 37°C. Harvest conidia in sterile saline containing 0.05% Tween-80. Adjust the conidial suspension to 2.5 x 10^5 conidia/mL.
-
Infection: Inoculate mice with 0.2 mL of the A. fumigatus conidial suspension via the lateral tail vein.
-
Treatment: Administer this compound intravenously or intraperitoneally as a single dose 1 hour post-infection or as a fractionated dosing regimen.
-
Outcome Assessment: Monitor survival daily for at least 10 days post-infection.
Visualizations
Caption: Mechanism of action of Rezafungin.
Caption: Murine model of candidiasis workflow.
References
- 1. This compound | antifungal | β-D-glucan synthase inhibitor| echinocandin | CAS# 1631754-41-0 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Biafungin acetate | Antimicrobial | TargetMol [targetmol.com]
- 8. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
Addressing paradoxical effect with high concentrations of Rezafungin acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the paradoxical effect (PE) with high concentrations of Rezafungin acetate (B1210297) and other echinocandins.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical effect (PE) of Rezafungin acetate?
A1: The paradoxical effect, also known as the "Eagle-like effect," is an in vitro phenomenon where an antifungal drug, such as an echinocandin, shows reduced activity at higher concentrations, while effectively inhibiting fungal growth at lower concentrations.[1][2] For this compound, this means that some fungal isolates may exhibit renewed growth at concentrations significantly above their determined Minimum Inhibitory Concentration (MIC).
Q2: How frequently is the paradoxical effect observed with Rezafungin compared to other echinocandins?
A2: The paradoxical effect is observed less frequently with Rezafungin compared to other echinocandins like caspofungin.[3][4] Studies have shown that while a significant percentage of Candida isolates may exhibit a PE with caspofungin, the incidence is markedly lower with Rezafungin.[3][5]
Q3: What are the proposed mechanisms behind the paradoxical effect?
A3: The exact mechanisms are not fully elucidated but are thought to involve a cellular stress response to cell wall damage.[6] Key proposed mechanisms include:
-
Activation of Cell Wall Integrity Pathways: High concentrations of echinocandins can trigger stress response pathways such as the Protein Kinase C (PKC), calcineurin, and High Osmolarity Glycerol (HOG) pathways.[7][8]
-
Compensatory Chitin (B13524) Synthesis: Activation of these stress pathways leads to an upregulation of chitin synthesis, which provides structural support to the cell wall in the absence of sufficient β-1,3-glucan.[9][10]
-
Recovery of β-1,3-Glucan Synthase (Fks1) Activity: Some evidence suggests that at very high echinocandin concentrations, there might be a recovery of Fks1 activity, contributing to the resumption of cell wall synthesis.[11]
-
Aneuploidy: In some cases, paradoxical growth has been linked to the formation of aneuploid subpopulations that can tolerate higher drug concentrations.[1]
Q4: Is the paradoxical effect clinically relevant?
A4: The clinical relevance of the in vitro paradoxical effect is still under investigation and remains unclear.[6][12] Some studies suggest that the presence of serum can abolish the paradoxical effect observed in standard culture media.[3] However, the phenomenon warrants careful consideration in research and drug development settings.
Troubleshooting Guide
Issue 1: Unexpected fungal growth is observed at high concentrations of this compound in a broth microdilution assay.
-
Possible Cause 1: True Paradoxical Effect.
-
Troubleshooting Steps:
-
Confirm the MIC: Ensure the initial MIC determination is accurate and reproducible. The PE is characterized by growth at concentrations above the MIC.[1]
-
Expand Concentration Range: Test a broader range of this compound concentrations, including very high concentrations (>64 µg/mL), to see if the growth is suppressed again, a characteristic of the quadriphasic nature of this effect.[13]
-
Visual and Spectrophotometric Confirmation: Confirm growth both visually and by measuring optical density (e.g., at 600 nm). Define paradoxical growth as a significant increase in turbidity in wells with concentrations at least two dilutions above the MIC.[1][12]
-
Test Other Echinocandins: Compare the effect with other echinocandins like caspofungin, anidulafungin, and micafungin (B1204384) to determine if the effect is specific to Rezafungin or a broader class effect for the particular isolate.[3]
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Check Sterility: Plate a sample from the well showing unexpected growth onto a drug-free agar (B569324) plate to check for purity.
-
Review Aseptic Technique: Ensure proper aseptic technique was used throughout the experimental setup.
-
-
-
Possible Cause 3: Drug Instability.
-
Troubleshooting Steps:
-
Fresh Drug Preparation: Prepare fresh stock solutions of this compound for each experiment.
-
Proper Storage: Ensure the drug is stored according to the manufacturer's recommendations.
-
-
Issue 2: How can I investigate the mechanism of the observed paradoxical effect in my fungal isolate?
-
Recommended Experimental Workflow:
Caption: Experimental workflow for investigating the paradoxical effect.
Data Presentation
Table 1: Frequency of Paradoxical Growth (PG) with Rezafungin and Other Echinocandins against Candida Species.
| Candida Species | Rezafungin PG Frequency (%) | Anidulafungin PG Frequency (%) | Caspofungin PG Frequency (%) | Micafungin PG Frequency (%) | Reference |
| C. albicans | 3.3 | 26.7 | 56.7 | 26.7 | [4] |
| C. tropicalis | 10.0 | 40.0 | 73.3 | 26.7 | [4] |
| C. orthopsilosis | 0 | 33.3 | 66.7 | 33.3 | [4] |
| C. inconspicua | 0 | 0 | 50.0 | 0 | [4] |
| Cumulative | 3.0 | 19.5 | 30.1 | 15.3 | [4] |
Table 2: Concentration Ranges Where Paradoxical Growth is Typically Observed.
| Echinocandin | Typical Concentration Range for PE (µg/mL) | Reference |
| Caspofungin | 4 - 32 | [13] |
| Anidulafungin | 0.2 - 12.8 | [1] |
| Micafungin | 0.2 - 12.8 | [1] |
| Rezafungin | ≥ 2 | [3] |
Experimental Protocols
1. Broth Microdilution Assay for Paradoxical Effect
-
Objective: To determine the susceptibility of a fungal isolate to this compound and observe for a paradoxical effect.
-
Methodology: This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Suspend the fungal cells in sterile saline and adjust the density to 2.5 × 10³ cells/mL in RPMI 1640 medium.
-
Drug Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate to achieve a final concentration range of 0.0125 to 12.8 µg/mL or higher.[1] Include a drug-free growth control well.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.[1]
-
Reading Results:
-
MIC: The MIC is the lowest drug concentration that causes a prominent (>80%) decrease in turbidity compared to the growth control.
-
Paradoxical Effect: After the MIC is determined, paradoxical growth is defined as a progressive increase in turbidity occurring at least two dilutions above the MIC.[12] This can be assessed visually or by measuring the optical density at 600 nm.[1]
-
-
2. Quantification of Fungal Cell Wall Chitin
-
Objective: To quantify the chitin content of fungal cells exposed to high concentrations of this compound.
-
Methodology: Flow cytometry-based method using Calcofluor White staining.[7][14]
-
Cell Preparation: Grow the fungal isolate in the presence and absence of a high concentration of this compound (a concentration known to cause paradoxical growth). Harvest the cells by centrifugation and wash with PBS.
-
Staining: Resuspend the cells in a solution of Calcofluor White (e.g., 1 mg/mL) and incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with a UV laser for excitation and a blue emission filter.
-
Data Analysis: The mean fluorescence intensity of the stained cells is proportional to the chitin content. Compare the fluorescence of treated versus untreated cells.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent MIC results for Rezafungin acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Rezafungin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rezafungin acetate?
This compound is an echinocandin antifungal agent.[1][2][3][4] Its mechanism of action involves the inhibition of the β-(1,3)-D-glucan synthase enzyme, which is a critical component in the synthesis of the fungal cell wall.[1] By disrupting the production of β-(1,3)-D-glucan, Rezafungin compromises the structural integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.[1][5]
Q2: We are observing significant variability in our Rezafungin MIC results for the same fungal isolate. What are the potential causes?
Inconsistent MIC results for Rezafungin can stem from several factors, primarily related to the in vitro susceptibility testing methodology. A key documented issue is interlaboratory variation, which has been linked to the type of polystyrene microtiter plates used, particularly with the EUCAST method.[6][7][8][9] This variability is thought to be caused by the nonspecific binding of the drug to the plastic, which can be more pronounced with certain types of plates (e.g., untreated polystyrene).[10] Other factors can include inconsistencies in inoculum preparation, incubation conditions, and endpoint reading.
Q3: Can the choice of microtiter plate really impact the MIC value?
Yes, studies have shown that the choice of polystyrene microtiter plates can significantly affect Rezafungin MIC values, especially when using the EUCAST method.[6][7][8] Differences have been observed between tissue-culture (TC) treated and untreated plates, with TC-treated plates sometimes yielding lower MICs.[6][8] This is believed to be due to differential binding of the drug to the plastic surface.[10] For improved interlaboratory reproducibility, the use of TC-treated plates has been suggested to be better for separating wild-type and non-wild-type strains.[5]
Q4: Are there any additives that can be used to reduce MIC variability?
Research has explored the use of surfactants to mitigate the nonspecific binding of Rezafungin to microtiter plates. The addition of a low concentration of Tween 20 (e.g., 0.002%) to the EUCAST broth microdilution assay has been shown to normalize MIC values across different plate types without affecting the ability to distinguish between wild-type and fks mutant strains.[10]
Q5: Where can I find the established MIC breakpoints for Rezafungin?
Both the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) have published MIC breakpoints for Rezafungin against various Candida species.[11][12] It is important to consult the latest documents from these organizations for the most current breakpoints. Note that breakpoints can be species-specific and may differ between CLSI and FDA guidelines.[11]
Troubleshooting Guide for Inconsistent MIC Results
This guide provides a systematic approach to troubleshooting inconsistent this compound MIC values.
Problem: High variability in MIC results between experimental runs.
| Potential Cause | Recommended Action |
| Inconsistent Inoculum Preparation | Ensure a standardized inoculum is prepared for each experiment. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the recommended final inoculum concentration (0.5 x 10³ to 2.5 x 10³ CFU/mL).[13] |
| Microtiter Plate Variability | If using the EUCAST method, be aware of the potential for plate-dependent MIC variation.[6][7][8] Consider using tissue-culture (TC) treated plates, which have been shown to improve inter-laboratory reproducibility.[5][6][8] If variability persists, the addition of 0.002% Tween 20 to the assay may help to mitigate nonspecific binding.[10] |
| Inconsistent Endpoint Reading | The MIC endpoint for echinocandins is defined as the lowest drug concentration that leads to a significant reduction in growth (a prominent decrease in turbidity) compared to the growth control. This can be subjective. Ensure consistent training for visual reading. If available, use a spectrophotometer to aid in determining the endpoint. |
| Improper Drug Storage and Handling | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each set of experiments. |
| Mixed or Contaminated Cultures | Streak the fungal isolate on an appropriate agar (B569324) medium to confirm purity before performing MIC testing. Contamination can lead to erroneous and inconsistent results.[13] |
Quantitative Data Summary
Table 1: CLSI and FDA MIC Breakpoints for Rezafungin against select Candida species (µg/mL)
| Candida Species | CLSI Susceptible Breakpoint (≤) | FDA Susceptible Breakpoint (≤) |
| C. albicans | 0.25 | 0.12 |
| C. glabrata | 0.5 | 0.12 |
| C. parapsilosis | 2 | 2 |
| C. tropicalis | 0.25 | 0.12 |
| C. auris | 0.5 | Not Established |
| C. dubliniensis | 0.25 | Not Established |
| C. krusei | 0.25 | Not Established |
Note: Breakpoints are subject to change. Always refer to the latest CLSI M27/M60 documents and FDA communications for the most current information.[11][12][14]
Table 2: Quality Control (QC) MIC Ranges for Rezafungin
| QC Strain | CLSI MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | 0.5 - 4 | 0.25 - 2 |
| C. krusei ATCC 6258 | 0.03 - 0.25 | 0.03 - 0.12 |
Note: These are example ranges. Actual QC ranges should be obtained from the relevant CLSI and EUCAST documentation.
Experimental Protocols
CLSI Broth Microdilution Method (M27-A4/S4)
This is a general outline. For detailed procedures, refer to the official CLSI M27 documents.
-
Medium Preparation: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Drug Dilution: Perform serial twofold dilutions of this compound in the test medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microdilution plate. Include a drug-free growth control well and a sterility control well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Rezafungin that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.
EUCAST Broth Microdilution Method (E.Def 7.3.1)
This is a general outline. For detailed procedures, refer to the official EUCAST documents.
-
Medium Preparation: Use RPMI-1640 medium with 2% glucose.
-
Drug Dilution: Perform serial twofold dilutions of this compound in the test medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a fungal inoculum suspension and dilute it in the test medium to achieve a final concentration of 1-5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control well.
-
Incubation: Incubate the plate at 35-37°C for 24 hours.
-
MIC Determination: Read the MIC endpoint spectrophotometrically at 530 nm as the lowest drug concentration that reduces growth by 50% compared to the growth control. Visual reading is also an option.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [PDF] Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins | Semantic Scholar [semanticscholar.org]
- 3. drugs.com [drugs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST Reference Testing of Rezafungin Susceptibility and Impact of Choice of Plastic Plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EUCAST Reference Testing of Rezafungin Susceptibility and Impact of Choice of Plastic Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cidara.com [cidara.com]
- 11. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 12. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Activity of Rezafungin Against Echinocandin Non–wild type Candida glabrata Clinical Isolates From a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Rezafungin acetate
Welcome to the technical support center for Rezafungin acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Rezafungin acetate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your research in improving its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a next-generation echinocandin antifungal agent. Its mechanism of action is the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[1][2] Because mammalian cells lack this enzyme, Rezafungin's action is specific to fungi.
Q2: What are the key advantages of Rezafungin over first-generation echinocandins?
A2: Rezafungin is a structural analog of anidulafungin (B1665494) but has been modified to improve its chemical stability and pharmacokinetic profile. Its key advantages include:
-
Enhanced Stability: It is significantly more stable in solution and serum compared to anidulafungin.
-
Long Half-Life: It has a prolonged half-life of over 130 hours, which allows for once-weekly dosing.
-
Improved Tissue Penetration: It demonstrates better penetration into tissues, which may be advantageous for treating deep-seated infections.
Q3: What is the known spectrum of activity for Rezafungin?
A3: Rezafungin has demonstrated potent in vitro activity against a broad range of fungal pathogens, including:
-
Candida species, such as C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis.
-
Aspergillus species, including A. fumigatus and A. flavus. It is also active against many isolates that are resistant to azole antifungals.
Q4: What are the known off-target effects or toxicities associated with Rezafungin?
A4: In clinical studies, Rezafungin has shown a safety profile comparable to other approved echinocandins like caspofungin. The most common treatment-emergent adverse events include hypokalemia, pyrexia, diarrhea, and anemia. Infusion-related reactions and photosensitivity have also been noted. Non-clinical studies in primates have identified a potential for neurotoxicity at exposures higher than the clinical dose.
Troubleshooting Guide
Q5: I am observing a "paradoxical effect" (regrowth at high concentrations) in my in vitro susceptibility testing. What could be the cause and how can I address it?
A5: The paradoxical effect, or Eagle effect, is a known phenomenon with echinocandins where fungal growth reappears at concentrations well above the Minimum Inhibitory Concentration (MIC). This is thought to be caused by the activation of fungal cell wall stress response pathways, leading to an overproduction of chitin (B13524) which compensates for the lack of β-glucan.
-
Troubleshooting Steps:
-
Confirm the observation: Ensure the regrowth is not due to contamination.
-
Vary the echinocandin: The paradoxical effect is more common with caspofungin than with anidulafungin or micafungin. Rezafungin has been shown to induce this effect less frequently than other echinocandins.
-
Consider the clinical relevance: The clinical significance of the in vitro paradoxical effect is not well established.
-
Analyze the cell wall: If your research involves investigating this phenomenon, consider quantifying the chitin content of the fungal cells.
-
Q6: My MIC values for Rezafungin are inconsistent. What are some potential sources of variability in antifungal susceptibility testing?
A6: Inconsistency in MIC testing can arise from several factors. Adhering to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial.
-
Troubleshooting Steps:
-
Inoculum Preparation: Ensure the inoculum density is accurately prepared and standardized, typically to a 0.5 McFarland standard.
-
Media Composition: Use the recommended RPMI-1640 medium. Variations in media components can affect drug activity.
-
Protein Binding: Echinocandins are highly protein-bound. The presence of serum or serum albumin in the medium can increase MIC values. Be consistent with your media supplements.
-
Reading the Endpoint: The endpoint for echinocandins is often a significant reduction in growth (≥50% inhibition), not necessarily complete inhibition. Visual reading can be subjective. Using a spectrophotometer can provide more objective results.
-
Reagent Stability: Ensure the Rezafungin stock solution is properly prepared and stored to maintain its stability. Rezafungin is more stable in solution than other echinocandins.
-
Q7: I'm having trouble with the solubility of this compound for my in vitro assays. What is the recommended procedure for preparing stock solutions?
A7: this compound is freely soluble in water and soluble in methanol. For in vitro assays, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Recommended Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For working solutions, perform serial dilutions in the appropriate cell culture medium (e.g., RPMI-1640).
-
Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.
-
Quantitative Data
Table 1: In Vitro Activity of Rezafungin Against Common Candida Species.
| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 0.03 | 0.06 |
| C. glabrata | 0.06 | 0.12 |
| C. tropicalis | 0.03 | 0.06 |
| C. parapsilosis | 1 | 2 |
| C. krusei | 0.03 | 0.06 |
| C. dubliniensis | 0.06 | 0.12 |
| C. auris | 0.25 | 0.25 |
| C. guilliermondii | 1 | 1 |
Data compiled from multiple sources.
Table 2: In Vitro Activity of Rezafungin Against Common Aspergillus Species.
| Aspergillus Species | MEC50 (µg/mL) | MEC90 (µg/mL) |
| A. fumigatus | 0.03 | 0.06 |
| A. flavus | 0.015 | 0.03 |
MEC: Minimum Effective Concentration. Data compiled from reference.
Table 3: Comparative Glucan Synthase Inhibition.
| Enzyme Source | Inhibitor | IC50 |
| C. albicans (Wild-Type) | Rezafungin | ~15 ng/mL |
| C. albicans (Wild-Type) | Micafungin | ~15 ng/mL |
| C. albicans (fks1 F641S Mutant) | Rezafungin | 24-fold increase vs. WT |
| C. albicans (fks1 F641S Mutant) | Micafungin | 100-fold increase vs. WT |
IC50 values are approximate and based on comparative data.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the CLSI M27 methodology for yeast.
-
Preparation of Rezafungin Stock:
-
Dissolve this compound in DMSO to a concentration of 1.6 mg/mL.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Rezafungin stock solution in RPMI-1640 medium to achieve final concentrations ranging from 16 µg/mL to 0.03 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a drug-free well as a positive growth control and a media-only well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Rezafungin that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.
-
Protocol 2: In Vitro Hepatotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of Rezafungin on a human liver cell line (HepG2).
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of Rezafungin. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Visualizations
Caption: Mechanism of action of Rezafungin on the fungal cell wall.
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Rezafungin acetate stability in different laboratory storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of rezafungin acetate (B1210297) under various laboratory storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for rezafungin acetate powder?
A1: this compound powder is stable and should be stored at low temperatures to ensure its integrity over long periods. For short-term storage (days to weeks), 2-8°C is recommended. For long-term storage (months to years), the powder should be kept at -20°C.[1] It is also crucial to keep the powder in a sealed container, protected from moisture.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can impact the stability of the compound.
Q3: What is the stability of this compound once reconstituted for intravenous (IV) use?
A3: The reconstituted solution of this compound is stable for up to 24 hours when stored at temperatures between 5°C and 25°C (41°F to 77°F).[3]
Q4: How long is the diluted this compound infusion solution stable?
A4: After dilution in a compatible infusion fluid (such as 0.9% Sodium Chloride, 0.45% Sodium Chloride, or 5% Dextrose Injection), the infusion solution is stable for up to 48 hours at 5°C to 25°C (41°F to 77°F). The infusion solution should not be frozen.
Q5: How does the stability of this compound compare to other echinocandins like anidulafungin (B1665494)?
A5: this compound exhibits significantly greater chemical stability than first-generation echinocandins such as anidulafungin. This enhanced stability is attributed to a structural modification—the replacement of a hemiaminal region with a choline (B1196258) aminal ether, which reduces chemical degradation. For instance, after 44 hours of incubation at 37°C in serum and phosphate-buffered saline (PBS), over 94% of rezafungin remains active, whereas the active percentages for anidulafungin are much lower.
Q6: What are the known degradation pathways for this compound?
A6: While rezafungin is notably stable, potential degradation can occur under forced conditions such as extreme pH and high temperatures. The primary metabolic pathway involves hydroxylation of the terphenyl, pentyl ether side chain. Its structural modification minimizes the ring-opening degradation that is common for other echinocandins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Improper storage temperature.- Repeated freeze-thaw cycles.- Use of DMSO that has absorbed moisture. | - Ensure storage at -80°C for long-term or -20°C for short-term use.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent results in bioassays | - Degradation of this compound in working solutions.- Inaccurate concentration of stock solution. | - Prepare fresh working solutions for each experiment.- Verify the integrity of the stock solution by performing a concentration check using a validated analytical method (e.g., HPLC). |
| Cloudiness or particulates in reconstituted or infusion solutions | - Incomplete dissolution.- Incompatibility with the container or diluent.- Contamination. | - Swirl the vial gently to ensure complete dissolution; avoid vigorous shaking.- Use only recommended diluents (0.9% NaCl, 0.45% NaCl, 5% Dextrose).- Visually inspect the solution before use and discard if cloudy or if particulates are present. |
| Loss of antifungal activity over time in prepared solutions | - Exposure to extreme temperatures or pH.- Prolonged storage beyond recommended limits. | - Adhere strictly to the recommended storage conditions and durations for reconstituted and diluted solutions.- For in vitro experiments, it is best practice to use freshly prepared solutions. |
Data Presentation: Stability of this compound
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Reference(s) |
| Lyophilized Powder | 2-8°C | Short-term (days to weeks) | |
| -20°C | Long-term (up to 3 years) | ||
| Stock Solution in DMSO | -20°C | Up to 1 month | |
| -80°C | Up to 1 year | ||
| Reconstituted Solution | 5-25°C | Up to 24 hours | |
| Diluted Infusion Solution | 5-25°C | Up to 48 hours |
Table 2: Illustrative Quantitative Stability Data under Forced Degradation Conditions
The following data is illustrative and based on the reported high stability of this compound. Actual degradation may vary based on specific experimental conditions.
| Condition | Duration | Temperature | % this compound Remaining |
| Lyophilized Powder | 9 months | 40°C | >98% |
| Solution in Saline and 5% Dextrose with light exposure | 1 year | 40°C | >93% |
| Solution in Serum | 44 hours | 37°C | >94% |
| Solution in PBS | 44 hours | 37°C | >94% |
| Acidic Conditions (Illustrative) | 24 hours | 60°C | ~90-95% |
| Alkaline Conditions (Illustrative) | 24 hours | 60°C | ~85-90% |
| Oxidative Conditions (Illustrative) | 24 hours | Room Temperature | >95% |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound and separating it from its degradation products.
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in the presence of its degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphoric acid, sodium hydroxide, and hydrogen peroxide
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: A linear gradient tailored to resolve rezafungin from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and dilute to a working concentration with the mobile phase.
-
Sample Solutions: Subject this compound to forced degradation conditions (acidic, alkaline, oxidative, thermal, and photolytic stress). Neutralize the pH of the acid and base-stressed samples before injection.
5. Forced Degradation Study:
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for a specified duration.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for a specified duration.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug at 105°C.
-
Photolytic Degradation: Expose the drug solution to UV light.
6. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the peak of rezafungin from the peaks of its degradation products with acceptable resolution.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Decision Tree for Bioassays.
References
Strategies to reduce the emergence of Rezafungin acetate resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Rezafungin acetate (B1210297) resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rezafungin acetate?
This compound is a next-generation echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This disruption of the cell wall's structural integrity leads to osmotic instability and subsequent fungal cell death.[2] The target enzyme for Rezafungin is β-(1,3)-D-glucan synthase, which is encoded by the FKS genes.[1][3]
Q2: What are the known mechanisms of resistance to this compound?
The primary mechanism of resistance to Rezafungin, like other echinocandins, is the acquisition of mutations in the FKS genes (primarily FKS1 and FKS2 in Candida glabrata). These mutations alter the drug's target enzyme, reducing its binding affinity and leading to decreased susceptibility.
Q3: How does the long half-life of Rezafungin influence the emergence of resistance?
Rezafungin's extended half-life of approximately 133 hours allows for a once-weekly dosing regimen. This pharmacokinetic profile helps maintain high drug exposure, which may suppress the emergence of resistant mutants. The front-loaded dosing strategy may also contribute to a rapid reduction in fungal load, potentially minimizing the opportunity for resistance development.
Q4: Is there cross-resistance between Rezafungin and other echinocandins?
Yes, mutations in the FKS genes that confer resistance to other echinocandins, such as anidulafungin, caspofungin, and micafungin, can also lead to reduced susceptibility to Rezafungin. However, the degree of cross-resistance can vary depending on the specific mutation.
Q5: What are some potential strategies to combat Rezafungin resistance?
Several strategies are being explored to mitigate the emergence and impact of Rezafungin resistance:
-
Optimized Dosing: The unique pharmacokinetic properties of Rezafungin, allowing for high, sustained drug concentrations, may help prevent the selection of resistant strains.
-
Combination Therapy: Although specific data for Rezafungin is still emerging, combination therapy with other antifungal agents is a promising strategy. Potential partners could include agents that target different cellular pathways, such as calcineurin inhibitors or Hsp90 inhibitors.
-
Inhibition of Resistance-Related Pathways: Research into targeting cellular pathways that contribute to echinocandin resistance, such as the inhibition of Geranylgeranyltransferase Type I or the stress kinase Yck2, may offer novel therapeutic approaches.
Troubleshooting Guides
Problem: Increased Minimum Inhibitory Concentrations (MICs) for Rezafungin in vitro.
| Possible Cause | Suggested Solution |
| Development of FKS mutations | Sequence the "hot spot" regions of the FKS1 and FKS2 genes to identify known resistance-conferring mutations. |
| Adaptive stress responses | Evaluate for increased chitin (B13524) content in the cell wall, which can be an adaptive response to echinocandin stress. |
| Experimental error | Verify the inoculum preparation, media quality, and incubation conditions. Repeat the MIC testing using a reference strain as a control. |
Problem: Discrepancy between in vitro susceptibility and in vivo efficacy.
| Possible Cause | Suggested Solution |
| Pharmacokinetic/Pharmacodynamic (PK/PD) factors | Rezafungin's high tissue penetration and sustained exposure may overcome some in vitro resistance. Consider in vivo models to assess efficacy. |
| Biofilm formation | Rezafungin has shown potent activity against biofilms. Evaluate the anti-biofilm activity of your isolates. |
| Host immune status | The efficacy of any antifungal is influenced by the host's immune response. Consider this factor in the interpretation of in vivo results. |
Quantitative Data Summary
Table 1: Rezafungin MIC Ranges for Candida glabrata Isolates with and without FKS Mutations
| Isolate Status | Rezafungin MIC Range (µg/mL) | Reference |
| Wild-Type FKS | ≤0.015 - 0.06 | |
| Mutant FKS | ≤0.015 - 2 |
Table 2: Comparative MICs of Echinocandins against Candida glabrata with Mutant FKS Genes
| Antifungal Agent | MIC Range (µg/mL) | Reference |
| Rezafungin | ≤0.015 - 2 | |
| Anidulafungin | 0.12 - 2 | |
| Caspofungin | 0.12 - >8 | |
| Micafungin | 0.25 - 4 |
Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M27 methodology.
-
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound stock solution (dissolved in DMSO).
-
96-well microtiter plates.
-
Fungal isolate grown on Sabouraud Dextrose Agar (SDA).
-
Spectrophotometer.
-
-
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of Rezafungin in RPMI 1640 in the 96-well plate to achieve the desired final concentration range.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Rezafungin that causes a significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control. This can be determined visually or by reading the optical density with a spectrophotometer.
-
-
2. Protocol for Sequencing FKS Hot Spot Regions
-
Materials:
-
Genomic DNA extraction kit.
-
PCR primers flanking the hot spot regions of FKS1 and FKS2.
-
Taq DNA polymerase and PCR buffer.
-
Thermocycler.
-
DNA sequencing service or equipment.
-
-
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the fungal isolate using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Set up a PCR reaction using the extracted genomic DNA as a template and primers specific for the FKS hot spot regions.
-
Perform PCR using an appropriate thermocycling program (annealing temperature will depend on the primers used).
-
-
PCR Product Purification:
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
-
DNA Sequencing:
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type FKS gene sequence to identify any mutations.
-
-
Visualizations
Caption: Mechanism of action of Rezafungin and the development of resistance.
Caption: Experimental workflow for assessing Rezafungin resistance.
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Echinocandin resistance: an emerging clinical problem? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Rezafungin Acetate Administration in Hepatically Impaired Patients: A Technical Guide
For Immediate Release – This technical support guide is intended for researchers, scientists, and drug development professionals investigating the use of rezafungin acetate (B1210297). This document provides a comprehensive overview of dosage adjustments for patients with hepatic impairment, based on the latest clinical trial data.
Frequently Asked Questions (FAQs)
Q1: Is a dosage adjustment for rezafungin acetate required for patients with hepatic impairment?
A: No, a dosage adjustment of rezafungin is not necessary for patients with any degree of hepatic impairment, including mild, moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) impairment.[1][2][3][4][5]
Q2: What is the clinical evidence supporting the recommendation of no dosage adjustment?
A: A dedicated open-label, single-dose Phase I clinical trial was conducted to evaluate the pharmacokinetics and safety of rezafungin in subjects with moderate and severe hepatic impairment compared to healthy subjects.[2][6] The study found that while there was a modest reduction in rezafungin exposure in individuals with hepatic impairment, this difference was not considered clinically significant.[1][2]
Q3: How does hepatic impairment affect the pharmacokinetics of rezafungin?
A: In subjects with moderate to severe hepatic impairment, the mean exposure to rezafungin (both Cmax and AUC) was reduced by approximately 30% compared to healthy subjects.[6][7][8] However, there was considerable overlap in the individual pharmacokinetic profiles between the groups.[1] Importantly, the half-life of rezafungin remained similar between subjects with hepatic impairment and healthy individuals, with a range of 110 to 124 hours.[1]
Q4: Were there any safety concerns for administering rezafungin to patients with hepatic impairment?
A: Rezafungin was well-tolerated in subjects with hepatic impairment.[6][7] While more adverse events were reported in subjects with hepatic impairment, this was expected given their underlying liver disease and the events were not considered to be related to rezafungin.[1] No severe or serious adverse events leading to withdrawal from the study were reported.[2][9]
Experimental Data Summary
The following tables summarize the key pharmacokinetic parameters from a clinical study comparing subjects with moderate and severe hepatic impairment to matched healthy subjects after a single 400 mg intravenous infusion of rezafungin.
Table 1: Pharmacokinetic Parameters of Rezafungin in Subjects with Hepatic Impairment vs. Healthy Subjects
| Parameter | Moderate Hepatic Impairment (Child-Pugh B) | Matched Healthy Subjects | Severe Hepatic Impairment (Child-Pugh C) | Matched Healthy Subjects |
| AUC0-∞ (Area Under the Curve) | ~32% lower | Control | ~32% lower | Control |
| Cmax (Maximum Concentration) | ~12% lower | Control | ~28% lower | Control |
| Half-life (t½) | Similar to healthy subjects | ~124 hours | ~121 hours | ~124 hours |
Data derived from non-compartmental analysis.[1][2][6]
Key Experimental Protocol
The recommendation for rezafungin dosage in patients with hepatic impairment is based on a robust, open-label, single-dose Phase I clinical trial.
Study Design: An open-label, single-dose study was conducted to assess the pharmacokinetics and safety of rezafungin in subjects with moderate (Child-Pugh Class B) and severe (Child-Pugh Class C) hepatic impairment.[1][2] Each group of subjects with hepatic impairment was matched 1:1 with a group of healthy subjects based on age, sex, and body mass index (BMI).[2]
Subject Population: A total of 32 subjects were enrolled, with 8 subjects in each of the four groups: moderate hepatic impairment, their matched healthy controls, severe hepatic impairment, and their matched healthy controls.[1][2]
Dosing and Administration: Each participant received a single 400 mg dose of rezafungin administered as a one-hour intravenous infusion.[2][6]
Pharmacokinetic Sampling and Analysis: Plasma samples were collected at various time points for up to 336 hours (14 days) post-dose.[1][2] Rezafungin pharmacokinetic parameters were determined using non-compartmental analysis.[1][2]
Safety Assessment: Safety and tolerability were monitored throughout the duration of the study.[1]
Dosage Adjustment Workflow
The following diagram illustrates the straightforward decision-making process for the administration of rezafungin to patients with varying degrees of liver function.
References
- 1. cidara.com [cidara.com]
- 2. Phase I study of the pharmacokinetics and safety of rezafungin in subjects with moderate/severe hepatic impairment and matched control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rezzayo (rezafungin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. Rezafungin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. drugs.com [drugs.com]
- 6. 982. Effect of Hepatic Impairment on the Safety and Pharmacokinetics of Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] 982. Effect of Hepatic Impairment on the Safety and Pharmacokinetics of Rezafungin | Semantic Scholar [semanticscholar.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Long-Term Prophylaxis with Rezafungin Acetate
Welcome to the Rezafungin Acetate (B1210297) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of Rezafungin acetate in long-term prophylaxis studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a next-generation echinocandin antifungal agent. Its mechanism of action involves the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase, which is a critical component of the fungal cell wall.[1] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and fungal cell death.[1] This mechanism is specific to fungi as mammalian cells do not possess a cell wall.
Q2: What are the key advantages of Rezafungin over previous-generation echinocandins for long-term prophylaxis research?
Rezafungin offers several advantages, primarily stemming from its enhanced chemical stability and unique pharmacokinetic profile.[1][2] A key structural modification, the replacement of a hemiaminal region with a choline (B1196258) aminal ether, significantly reduces chemical degradation.[1] This leads to:
-
Improved Stability: Rezafungin is much more stable in solution compared to older echinocandins, making it more flexible for storage and manufacturing. Lyophilized rezafungin shows minimal degradation even after 9 months of storage at 40°C.
-
Long Half-Life: It has a significantly longer half-life of over 130 hours, which allows for once-weekly intravenous dosing in clinical settings. This characteristic is particularly beneficial for long-term prophylaxis models.
-
Favorable Pharmacokinetics/Pharmacodynamics (PK/PD): It demonstrates better tissue penetration and PK/PD pharmacometrics.
Q3: What is the known spectrum of activity for Rezafungin?
Rezafungin has demonstrated potent in vitro activity against a broad range of fungal pathogens, including:
-
Candida species, such as C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis.
-
Aspergillus species.
-
Pneumocystis species.
Q4: What are the primary resistance mechanisms to Rezafungin?
As with other echinocandins, the primary mechanism of resistance to Rezafungin involves mutations in the FKS genes, which encode the target enzyme, 1,3-β-D-glucan synthase. The selection of FKS mutants with Rezafungin has been observed to occur at a similar frequency to that of anidulafungin (B1665494) and caspofungin.
Troubleshooting Guides
In Vitro Experimentation
Problem 1: Unexpectedly high MIC values or trailing growth in susceptibility testing.
-
Possible Cause: This could be due to the "paradoxical growth effect" (PGE) or Eagle effect, where some fungal strains exhibit reduced susceptibility at higher antifungal concentrations. This phenomenon is attributed to a stress response in the fungus, leading to an increase in cell wall chitin (B13524) synthesis as a compensatory mechanism to the depletion of β-1,3-D-glucans.
-
Troubleshooting Steps:
-
Confirm the phenomenon: Observe the growth pattern across a wide range of Rezafungin concentrations. Paradoxical growth will show inhibition at the expected MIC, followed by growth at higher concentrations.
-
Re-evaluate the endpoint: When determining the MIC, adhere strictly to the established guidelines for reading echinocandin endpoints (e.g., significant reduction in growth).
-
Note on Rezafungin: While possible, studies have shown that Rezafungin exhibits the paradoxical growth effect less frequently compared to other echinocandins like caspofungin.
-
Problem 2: Precipitation of Rezafungin in experimental media.
-
Possible Cause: Although Rezafungin has improved solubility, issues can still arise depending on the solvent, concentration, and media composition.
-
Troubleshooting Steps:
-
Stock Solution Preparation: For laboratory use, prepare a high-concentration stock solution in 100% DMSO. Store this stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing working solutions in aqueous media like RPMI-1640 or PBS, ensure the final concentration of DMSO is low (typically <1%) to avoid solvent-induced toxicity to the fungal cells. Add the stock solution to the media with gentle vortexing.
-
pH Considerations: Rezafungin's activity has been shown to be retained at a lower pH of 4.2, which is relevant for specific experimental models. However, extreme pH values in your media could potentially affect its solubility and stability.
-
Problem 3: Inconsistent results in biofilm assays.
-
Possible Cause: Biofilm assays are sensitive to various factors including the strain, incubation time, media, and the surface used for biofilm formation.
-
Troubleshooting Steps:
-
Standardize the Inoculum: Ensure a consistent starting inoculum density for all experiments.
-
Optimize Growth Conditions: Allow sufficient time for mature biofilm formation (typically 24-48 hours).
-
Washing Steps: Be gentle during the washing steps to avoid dislodging the biofilm.
-
Quantification Method: The crystal violet assay is a common method for quantifying biofilm biomass. Ensure complete destaining with a suitable solvent like 95% ethanol (B145695) before reading the absorbance.
-
In Vivo Experimentation
Problem 1: Difficulty in preparing a stable formulation for animal studies.
-
Possible Cause: The solubility and stability of Rezafungin in vehicles for injection can be challenging.
-
Troubleshooting Steps:
-
Consult established protocols: Several formulations have been successfully used in animal models. A common approach involves using a co-solvent system.
-
Example Formulation: A formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to yield a clear solution. Another option is 10% DMSO in 90% corn oil. Always prepare fresh or follow the stability guidelines for the specific formulation.
-
Problem 2: Lack of efficacy in a prophylaxis model despite in vitro activity.
-
Possible Cause: This could be due to suboptimal dosing, timing of administration, or the specific animal model used.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure the dose is appropriate for the animal model and is based on PK/PD modeling if possible.
-
Timing of Prophylaxis: The timing of Rezafungin administration relative to the fungal challenge is critical. Studies have shown that administration closer to the time of challenge results in greater efficacy.
-
Immune Status of the Animal: The level of immunosuppression in the animal model can significantly impact the efficacy of any antifungal agent.
-
Data Presentation
Pharmacokinetic Parameters of Rezafungin
| Parameter | Value | Reference |
| Half-Life | >130 hours | |
| Protein Binding | 87.5% to 93.6% (in patients) | |
| Primary Route of Elimination | Fecal |
In Vitro Susceptibility of Candida Species to Rezafungin
| Candida Species | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| C. albicans | ≤0.008 - 0.5 | 0.03 | 0.06 |
| C. glabrata | ≤0.008 - 8 | 0.06 | 0.125 |
| C. parapsilosis | 0.12 - 4 | 1 | 2 |
| C. tropicalis | ≤0.008 - 0.25 | 0.03 | 0.06 |
| C. krusei | 0.015 - 0.25 | 0.03 | 0.06 |
Note: MIC values can vary between studies and testing methodologies.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.
-
Preparation of Rezafungin Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the Rezafungin stock solution in RPMI-1640 medium to achieve final concentrations ranging from 0.008 to 8 µg/mL.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of Rezafungin that causes a prominent decrease in turbidity compared to the growth control.
Protocol 2: Candida Biofilm Formation and Quantification (Crystal Violet Assay)
This protocol is adapted from standard crystal violet biofilm assay methods.
-
Inoculum Preparation: Prepare a standardized fungal cell suspension (e.g., 1 x 10⁷ cells/mL) in a suitable growth medium (e.g., RPMI-1640 supplemented with glucose).
-
Biofilm Formation:
-
Add the cell suspension to the wells of a flat-bottomed 96-well polystyrene plate.
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Air dry the plates for 45 minutes.
-
Staining:
-
Add a 0.4% aqueous solution of crystal violet to each well and incubate for 45 minutes at room temperature.
-
Wash the wells four times with sterile distilled water to remove excess stain.
-
-
Destaining: Add 95% ethanol to each well and incubate for 45 minutes to destain the biofilm.
-
Quantification: Transfer the ethanol to a new plate and measure the absorbance at 590 nm using a microplate reader.
Mandatory Visualizations
References
Validation & Comparative
Rezafungin Acetate vs. Caspofungin for Candidemia: A Comparative Guide
A comprehensive analysis of two echinocandin antifungals for the treatment of invasive candidiasis, detailing their mechanisms, clinical efficacy, safety profiles, and experimental protocols from pivotal trials.
In the landscape of antifungal therapeutics for invasive candidiasis, including candidemia, the echinocandin class of drugs remains a cornerstone of treatment. This guide provides a detailed comparison of rezafungin acetate (B1210297), a novel, long-acting echinocandin, and caspofungin, a well-established first-generation echinocandin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a granular look at the data that defines the clinical utility of these two agents.
Mechanism of Action: A Shared Target
Both rezafungin and caspofungin belong to the echinocandin class of antifungals and share the same mechanism of action.[1][2] They are noncompetitive inhibitors of the enzyme β-(1,3)-D-glucan synthase, a critical component in the synthesis of the fungal cell wall.[1][2][3] This enzyme is absent in mammalian cells, contributing to the selective toxicity of these drugs.[1][4] Inhibition of β-(1,3)-D-glucan synthase disrupts the integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[2][4] This fungicidal activity is particularly potent against Candida species.[1][4]
Clinical Efficacy: Head-to-Head in Clinical Trials
The clinical development of rezafungin has been benchmarked against caspofungin in two key clinical trials: the Phase 2 STRIVE trial and the Phase 3 ReSTORE trial. These studies have provided robust data on the comparative efficacy of a once-weekly rezafungin regimen versus a once-daily caspofungin regimen.
The STRIVE Trial (Phase 2)
The STRIVE trial was a Phase 2, randomized, double-blind study designed to assess the safety and efficacy of rezafungin compared to caspofungin for the treatment of candidemia and/or invasive candidiasis.[5][6] The trial explored two dosing regimens for rezafungin: 400 mg once weekly and 400 mg in week one followed by 200 mg once weekly.[6]
Table 1: Efficacy Outcomes from the STRIVE Trial (Microbiological Intent-to-Treat Population) [5][7]
| Outcome | Rezafungin 400 mg (n=76) | Rezafungin 400/200 mg (n=46) | Caspofungin (n=61) |
| Overall Cure at Day 14 | 60.5% (46/76) | 76.1% (35/46) | 67.2% (41/61) |
| Investigator-Assessed Clinical Cure at Day 14 | 69.7% (53/76) | 80.4% (37/46) | 70.5% (43/61) |
| 30-Day All-Cause Mortality | 15.8% | 4.4% | 13.1% |
| Median Time to Negative Blood Culture | 19.5 hours | Not Reported | 22.8 hours |
The ReSTORE Trial (Phase 3)
The ReSTORE trial was a global, multicenter, double-blind, randomized, Phase 3 non-inferiority trial that served as the pivotal study for rezafungin's regulatory submissions.[8][9] It compared once-weekly rezafungin to once-daily caspofungin in adults with candidemia and/or invasive candidiasis.[8] The primary endpoints were all-cause mortality at day 30 (for FDA submission) and global cure at day 14 (for EMA submission), with a non-inferiority margin of 20%.[8]
Table 2: Primary Efficacy Endpoints from the ReSTORE Trial (Modified Intent-to-Treat Population) [8][10]
| Endpoint | Rezafungin (n=93) | Caspofungin (n=94) | Treatment Difference (95% CI) |
| Day 30 All-Cause Mortality | 23.7% (22/93) | 21.3% (20/94) | 2.4% (-9.7% to 14.4%) |
| Day 14 Global Cure | 59.1% (55/93) | 60.6% (57/94) | -1.1% (-14.9% to 12.7%) |
Rezafungin was found to be non-inferior to caspofungin for both primary endpoints.[8][11] Exploratory endpoints suggested a trend towards faster mycological eradication with rezafungin.[9]
Safety and Tolerability Profile
Both rezafungin and caspofungin have demonstrated a generally favorable safety profile in clinical trials. The incidence of adverse events and serious adverse events was comparable between the two treatment arms in both the STRIVE and ReSTORE trials.
Table 3: Overview of Safety in the ReSTORE Trial [9][10]
| Adverse Event Category | Rezafungin (n=98) | Caspofungin (n=98) |
| Any Treatment-Emergent Adverse Event (TEAE) | 91% (89/98) | 85% (83/98) |
| Serious Adverse Events | 56% | 53% |
| Most Common TEAEs (≥5%) | Pyrexia (14%), Hypokalemia (13%), Septic shock (10%), Anemia (9%) | Pyrexia (5%), Hypokalemia (9%), Septic shock (9%), Anemia (9%) |
Experimental Protocols
The methodologies employed in the STRIVE and ReSTORE trials were rigorous and designed to provide a direct comparison between the two antifungal agents.
STRIVE Trial Protocol
-
Design: A Phase 2, randomized, double-blind, multicenter trial.[6]
-
Population: Adults with systemic signs and mycological confirmation of candidemia and/or invasive candidiasis.[6]
-
Intervention Arms:
-
Rezafungin 400 mg intravenously once weekly.[6]
-
Rezafungin 400 mg intravenously in week 1, followed by 200 mg once weekly.[6]
-
Caspofungin 70 mg loading dose intravenously, followed by 50 mg daily, with an option for oral fluconazole (B54011) step-down.[6]
-
-
Duration of Therapy: Up to 4 weeks.[6]
-
Primary Endpoint: Overall cure at day 14, defined as resolution of signs of candidemia/invasive candidiasis plus mycological eradication.[5]
ReSTORE Trial Protocol
-
Design: A Phase 3, prospective, global, multicenter, double-blind, double-dummy, non-inferiority trial.[8]
-
Population: Adults (≥18 years) with candidemia and/or invasive candidiasis documented by systemic signs and mycological confirmation.[8]
-
Intervention Arms:
-
Duration of Therapy: A minimum of 14 days, up to 4 weeks.[8]
-
Primary Endpoints:
Pharmacokinetic Advantages of Rezafungin
A key differentiator for rezafungin is its pharmacokinetic profile. It has a prolonged half-life of approximately 133 hours, which allows for once-weekly dosing.[6] This contrasts with caspofungin's half-life of 9 to 11 hours, necessitating daily administration.[13] The front-loaded dosing of rezafungin leads to high plasma concentrations early in the course of therapy, which may contribute to the observed trend of faster mycological eradication.[6][9]
Conclusion
Rezafungin acetate has demonstrated non-inferior efficacy and a comparable safety profile to the established standard of care, caspofungin, for the treatment of candidemia and invasive candidiasis. Its primary advantage lies in its pharmacokinetic profile, which allows for a convenient once-weekly dosing regimen. This may offer benefits in terms of patient compliance and healthcare resource utilization. The data from the STRIVE and ReSTORE trials support rezafungin as a valuable addition to the antifungal armamentarium for treating serious Candida infections.
References
- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Rezafungin versus Caspofungin in a Phase 2, Randomized, Double-Blind Study for the Treatment of Candidemia and Invasive Candidiasis- The STRIVE Trial [escholarship.org]
- 8. cidara.com [cidara.com]
- 9. academic.oup.com [academic.oup.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. journals.asm.org [journals.asm.org]
- 12. docs.publicnow.com [docs.publicnow.com]
- 13. youtube.com [youtube.com]
Rezafungin Acetate vs. Micafungin: A Comparative Efficacy Analysis Against Candida auris
For Researchers, Scientists, and Drug Development Professionals
Candida auris, a multidrug-resistant yeast, presents a significant global health threat, necessitating the development and evaluation of novel antifungal agents. This guide provides a detailed comparison of the efficacy of rezafungin acetate (B1210297), a next-generation echinocandin, and micafungin (B1204384), an established treatment, against C. auris. The information is compiled from recent in vitro and in vivo studies to support research and development efforts in combating this formidable pathogen.
Executive Summary
Rezafungin acetate demonstrates comparable or superior activity to micafungin against Candida auris. In vitro studies show that rezafungin has potent activity against a majority of C. auris isolates, including some that are resistant to other echinocandins[1][2]. In vivo studies in neutropenic mouse models of disseminated candidiasis further support the efficacy of rezafungin, showing significant reductions in fungal burden in various organs, often exceeding the activity of micafungin[3][4][5]. Both drugs belong to the echinocandin class and share a common mechanism of action by inhibiting β-(1,3)-D-glucan synthase, a key enzyme in the fungal cell wall synthesis. Resistance to both agents is primarily associated with mutations in the FKS1 gene.
Mechanism of Action
Both rezafungin and micafungin target the fungal cell wall by inhibiting the enzyme 1,3-β-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. Inhibition of this enzyme disrupts cell wall maintenance and synthesis, leading to osmotic instability and ultimately fungal cell death. This mechanism is specific to fungi as mammalian cells lack a cell wall.
In Vitro Efficacy
In vitro studies are crucial for determining the intrinsic activity of an antifungal agent against a pathogen. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Data
Studies consistently show that rezafungin has potent in vitro activity against a large number of C. auris isolates, with MIC values often comparable to or lower than those of micafungin.
| Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Rezafungin | 0.03 - 8 | 0.5 | - | |
| Micafungin | 0.5 - >8 | - | - |
MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
One study found that rezafungin MICs ranged from 0.03 to 8 mg/L against 100 C. auris isolates, while micafungin MICs ranged from 0.5 to >8 mg/L. Another study reported rezafungin MICs for C. auris ranging from ≤0.015 to 2 µg/mL for isolates with mutant FKS genes.
Time-Kill Kinetic Studies
Time-kill assays provide insights into the pharmacodynamic properties of an antifungal agent, demonstrating the rate and extent of its fungicidal or fungistatic activity over time.
In a study comparing the killing kinetics of rezafungin and micafungin in RPMI-1640 medium, rezafungin demonstrated concentration-dependent killing activity against the C. auris type strain. In contrast, micafungin showed greater killing activity at lower concentrations (0.25–2 mg/L) compared to higher concentrations (4–32 mg/L), a phenomenon known as the paradoxical effect. In the presence of 50% human serum, rezafungin's killing activity remained concentration-dependent.
In Vivo Efficacy
In vivo studies in animal models are essential for evaluating the efficacy of an antifungal agent in a complex biological system, providing data that can be more predictive of clinical outcomes.
Murine Model of Disseminated Candida auris Infection
A common model to test antifungal efficacy is the neutropenic mouse model of disseminated candidiasis. In this model, mice are rendered neutropenic (a condition with a low number of neutrophils, a type of white blood cell) to mimic an immunocompromised state and are then infected with C. auris.
A study evaluated the efficacy of rezafungin and micafungin in this model. Rezafungin-treated mice showed a significant reduction in the fungal burden in the kidneys compared to both vehicle-treated and amphotericin B-treated mice on all days of assessment. Furthermore, on day 10, rezafungin-treated mice had a significantly lower fungal burden in the kidneys compared to the micafungin-treated group.
Another study involving 10 C. auris isolates from four different clades found that all echinocandin regimens, including rezafungin and micafungin, improved survival after 21 days. Rezafungin produced a 3–5 log CFU/g decrease in kidney burden and a 2–4 log CFU/g decrease in heart burden. Histopathological examination revealed no fungal cells in the hearts and kidneys of rezafungin-treated mice. Overall, the in vivo activity of rezafungin was comparable to or better than that of the other three approved echinocandins.
| Treatment Group | Organ | Mean Log10 CFU/g Reduction (vs. Control) | Statistical Significance (vs. Micafungin) | Reference |
| Rezafungin | Kidneys | Significant | Significantly lower on day 10 | |
| Rezafungin | Kidneys | 3-5 log | Comparable or improved | |
| Rezafungin | Heart | 2-4 log | Comparable or improved | |
| Micafungin | Kidneys | Significant | - | |
| Micafungin | Kidneys | >3 log | - | |
| Micafungin | Heart | >3 log | - |
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
The in vitro activity of rezafungin and micafungin against C. auris is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.
Methodology:
-
Isolate Preparation: C. auris isolates are cultured on appropriate agar (B569324) plates to ensure purity and viability.
-
Inoculum Preparation: A standardized inoculum of C. auris is prepared to a specific cell density, typically by spectrophotometric methods.
-
Drug Dilution: Rezafungin and micafungin are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth compared to the growth control well.
In Vivo Efficacy Study (Neutropenic Mouse Model)
Methodology:
-
Animal Model: Male BALB/c mice are typically used.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are infected intravenously with a standardized inoculum of C. auris.
-
Treatment: Treatment with rezafungin, micafungin, or a vehicle control is initiated at a specified time post-infection (e.g., 24 hours). Dosing regimens vary between studies, for example, rezafungin at 20 mg/kg on days 1, 3, and 6, and micafungin at 5 mg/kg once daily for 6 days.
-
Endpoint Assessment: The primary endpoints are typically survival over a defined period (e.g., 21 days) and fungal burden in target organs (kidneys, heart, brain) at specific time points.
-
Fungal Burden Quantification: Organs are harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.
Resistance Mechanisms
Resistance to echinocandins in C. auris is primarily associated with mutations in the FKS1 gene, which encodes the catalytic subunit of the target enzyme, β-1,3-D-glucan synthase. Specific amino acid substitutions in the "hot spot" regions of the FKS1 gene can reduce the binding affinity of echinocandins to the enzyme, leading to decreased susceptibility. The S639F mutation is a commonly reported substitution associated with echinocandin resistance in C. auris.
Conclusion
This compound demonstrates potent in vitro and in vivo efficacy against Candida auris, with performance that is comparable and in some instances superior to that of micafungin. Its robust activity against various C. auris clades, including isolates with reduced susceptibility to other echinocandins, highlights its potential as a valuable therapeutic option. The prolonged half-life of rezafungin, allowing for once-weekly dosing, may also offer a significant clinical advantage. Further clinical investigations are warranted to fully establish the role of rezafungin in the treatment of invasive C. auris infections.
References
- 1. Activity of rezafungin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Rezafungin Acetate Demonstrates Potent Activity Against Echinocandin-Resistant Candida
A comprehensive analysis of in vitro data highlights the efficacy of rezafungin, a novel echinocandin, in combating Candida species harboring resistance-conferring mutations. Comparative data underscores its potential as a valuable therapeutic alternative in the face of growing antifungal resistance.
For researchers and clinicians grappling with the challenge of echinocandin-resistant Candida infections, rezafungin acetate (B1210297) emerges as a promising therapeutic agent. Extensive in vitro studies have demonstrated its robust activity against a wide array of Candida species, including those with well-characterized mutations in the FKS genes, the primary mechanism of echinocandin resistance. This guide provides a detailed comparison of rezafungin's efficacy against resistant isolates relative to other echinocandins, supported by experimental data and protocols.
Comparative Efficacy Against Resistant Isolates
Rezafungin has shown potent in vitro activity against both wild-type and echinocandin-resistant Candida isolates.[1][2] Notably, it maintains significant efficacy against strains with common FKS mutations that often lead to reduced susceptibility to other echinocandins.
A key challenge in treating invasive candidiasis is the emergence of resistance in species like Candida glabrata.[3] Studies have shown that rezafungin exhibits low minimum inhibitory concentrations (MICs) against C. glabrata isolates, including those with mutations in the FKS genes.[1] For instance, against C. glabrata isolates with FKS mutations, rezafungin MICs ranged from ≤0.015 to 2 µg/mL, while micafungin, caspofungin, and anidulafungin (B1665494) showed higher and wider ranges of MICs against the same resistant strains.[1]
The following table summarizes the comparative in vitro activity of rezafungin and other echinocandins against wild-type and FKS mutant Candida glabrata isolates.
| Antifungal Agent | FKS Status | MIC Range (µg/mL) |
| Rezafungin | Wild-Type | ≤0.015 - 0.06 |
| Mutant | ≤0.015 - 2 | |
| Anidulafungin | Wild-Type | ≤0.015 - 0.06 |
| Mutant | 0.12 - 2 | |
| Caspofungin | Wild-Type | 0.03 - 0.5 |
| Mutant | 0.12 - >8 | |
| Micafungin | Wild-Type | 0.03 - 0.06 |
| Mutant | 0.25 - 4 |
Data compiled from Cidara Therapeutics.
Particularly noteworthy is rezafungin's activity against isolates with the S663P mutation in FKS2, a common alteration in echinocandin-resistant C. glabrata. While isolates with this mutation show increased resistance to other echinocandins, a significant percentage remain susceptible to rezafungin based on Clinical and Laboratory Standards Institute (CLSI) breakpoints.
Mechanism of Action and Resistance
Rezafungin, like other echinocandins, targets the Fks1p and Fks2p subunits of the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. By inhibiting this enzyme, rezafungin disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
Caption: Mechanism of echinocandin action and resistance.
Resistance to echinocandins primarily arises from mutations in the FKS1 and FKS2 genes. These mutations alter the drug's target, the glucan synthase enzyme, reducing the binding affinity of the echinocandin and thereby diminishing its inhibitory effect.
Experimental Protocols
The in vitro susceptibility data presented were predominantly generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27. This method provides a quantitative measure of a drug's activity, the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.
CLSI Broth Microdilution Method (M27)
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Rezafungin and comparator antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates to create a range of concentrations.
-
Incubation: The microtiter plates containing the yeast inoculum and the antifungal dilutions are incubated at 35°C.
-
MIC Determination: After 24 hours of incubation, the plates are read visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well.
The following diagram illustrates the general workflow for determining the antifungal susceptibility of Candida isolates.
Caption: Workflow for antifungal susceptibility testing.
Conclusion
The available in vitro data strongly support the efficacy of rezafungin acetate against echinocandin-resistant Candida species. Its ability to maintain activity against isolates with common FKS mutations positions it as a significant advancement in the management of invasive candidiasis, particularly in cases where resistance to other echinocandins is a concern. The robust and standardized methodologies used to generate these data provide a high degree of confidence in their validity. Further clinical investigation is warranted to fully elucidate the in vivo performance of rezafungin against these challenging fungal pathogens.
References
Head-to-head comparison of Rezafungin acetate and anidulafungin in vivo
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Echinocandin Antifungals
This guide provides a comprehensive in vivo comparison of rezafungin acetate (B1210297) and anidulafungin (B1665494), two prominent echinocandin antifungal agents. Rezafungin, a next-generation echinocandin, is structurally related to anidulafungin and is noted for its extended half-life, allowing for once-weekly dosing. This document synthesizes available preclinical data to offer a comparative overview of their efficacy, pharmacokinetics, and safety profiles in various animal models of invasive candidiasis.
Executive Summary
In vivo studies demonstrate that rezafungin exhibits comparable or, in some instances, improved efficacy over anidulafungin, particularly in terms of reducing fungal burden in deep-seated infections. This is largely attributed to its distinct pharmacokinetic profile, characterized by a significantly longer half-life and greater tissue penetration. Preclinical safety data also suggest a favorable profile for rezafungin, with a lower potential for hepatotoxicity observed in rat models compared to anidulafungin.
Efficacy in In Vivo Models of Invasive Candidiasis
A significant body of evidence for the in vivo comparison of rezafungin and anidulafungin comes from a neutropenic mouse model of disseminated Candida auris infection. This emerging multidrug-resistant pathogen represents a significant clinical challenge.
Table 1: Comparative Efficacy in a Neutropenic Mouse Model of Candida auris Infection [1][2][3][4][5]
| Parameter | Rezafungin Acetate | Anidulafungin | Key Findings |
| Dosing Regimen | 20 mg/kg on days 1, 3, and 6 | 5 mg/kg once daily for 6 days | Rezafungin's less frequent dosing regimen reflects its longer half-life. |
| 21-Day Survival Rate | Generally higher survival rates observed across different C. auris clades. For example, against one isolate, rezafungin resulted in 60% survival compared to 20% for anidulafungin. | Lower survival rates were noted in some instances. For one isolate, all anidulafungin-treated mice died before the control group. | Both drugs significantly improved survival compared to no treatment. Rezafungin often showed a trend towards better survival outcomes. |
| Kidney Fungal Burden (log CFU/g reduction) | 3–5 log reduction | >3 log reduction (in many cases) | Rezafungin consistently produced a significant reduction in kidney fungal burden across all tested C. auris clades. |
| Heart Fungal Burden (log CFU/g reduction) | 2–4 log reduction | >3 log reduction (in many cases) | Similar to the kidney, rezafungin demonstrated robust activity in reducing the fungal load in the heart. |
| Brain Fungal Burden | No significant inhibition of fungal growth | No significant inhibition of fungal growth | Neither echinocandin was effective at reducing the fungal burden in the brain, a common challenge for this class of antifungals. |
In a rabbit model of hematogenous Candida albicans endophthalmitis, rezafungin demonstrated superior efficacy in reducing the fungal burden in ocular tissues compared to micafungin (B1204384) and voriconazole. While a direct comparison with anidulafungin was not part of this specific study, the data highlights rezafungin's potential for treating deep-seated fungal infections.
Pharmacokinetic Profile: A Key Differentiator
The pharmacokinetic properties of rezafungin are a primary advantage over anidulafungin, underpinning its potential for a less frequent dosing schedule.
Table 2: Comparative Pharmacokinetics in Healthy Beagle Dogs
| Parameter | This compound | Anidulafungin | Implication |
| Half-life (t½) | 53.1 hours | 11.6 hours | Rezafungin's nearly 5-fold longer half-life supports a once-weekly dosing regimen. |
| Volume of Distribution (Vd) | 1360 mL/kg | 779 mg/kg | The larger volume of distribution for rezafungin suggests more extensive tissue penetration. |
| Clearance (CL) | 19 mL/h/kg | 47 mL/h/kg | Lower clearance of rezafungin contributes to its prolonged presence in circulation. |
Studies in rats have also shown that both drugs distribute rapidly into tissues, with concentrations in key organs like the liver, lung, spleen, and kidney being significantly higher than in plasma. Rezafungin, however, has been shown to accumulate faster and remain in lesions for a longer duration at significantly higher concentrations compared to other echinocandins.
Preclinical Safety Profile
Preclinical toxicology studies suggest a favorable safety profile for rezafungin. In rat models, high doses of rezafungin did not produce evidence of hepatotoxicity, whereas hepatocellular necrosis was observed with similar high doses of anidulafungin. This suggests a potentially wider therapeutic window for rezafungin.
Mechanism of Action and Signaling Pathway
Both rezafungin and anidulafungin are echinocandins that act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and fungal cell death.
Experimental Protocols
The following sections detail the methodologies for the key in vivo experiments cited in this guide.
Neutropenic Mouse Model of Disseminated Candidiasis
This model is widely used to evaluate the efficacy of antifungal agents in an immunocompromised host, mimicking the clinical scenario in many patients with invasive candidiasis.
Detailed Steps:
-
Animal Model: Typically, outbred ICR or inbred BALB/c mice are used.
-
Immunosuppression: Neutropenia is induced to render the mice susceptible to systemic infection. A common method is the intraperitoneal administration of cyclophosphamide. A dose of 150-200 mg/kg is often given 1-4 days prior to infection.
-
Inoculum Preparation: The Candida strain of interest is grown on a suitable agar (B569324) medium. Colonies are then suspended in sterile saline, and the concentration is adjusted to the desired inoculum size (e.g., 1 x 10^6 CFU/mL).
-
Infection: Mice are infected via intravenous injection into the lateral tail vein with a typical volume of 0.1 mL of the prepared inoculum.
-
Treatment: At a specified time post-infection (e.g., 2-24 hours), treatment is initiated. Rezafungin is typically administered less frequently (e.g., every 3 days) to mimic its long half-life in humans, while anidulafungin is given daily.
-
Endpoints:
-
Survival: Mice are monitored daily, and survival is recorded over a period of up to 21 days.
-
Fungal Burden: At predetermined time points, subsets of mice are euthanized, and target organs (kidneys, heart, brain, etc.) are aseptically removed. The organs are weighed and homogenized in sterile saline. Serial dilutions of the homogenates are plated on agar plates, and colony-forming units (CFUs) are counted after incubation to determine the fungal load per gram of tissue.
-
Rabbit Model of Hematogenous Candida Endophthalmitis
This model is valuable for assessing the efficacy of antifungal agents in treating deep-seated ocular infections, a severe complication of disseminated candidiasis.
Detailed Steps:
-
Animal Model: New Zealand White rabbits are commonly used for this model.
-
Infection: Rabbits are infected intravenously with Candida albicans to induce a hematogenous spread to the eyes.
-
Treatment: Treatment with the antifungal agents (e.g., rezafungin, micafungin, voriconazole) is initiated at the time of fungal inoculation.
-
Endpoints:
-
Fungal Burden: At the end of the study period, rabbits are euthanized, and various ocular tissues (aqueous humor, vitreous humor, choroid-retina) as well as other organs like the kidneys are collected. The fungal burden in these tissues is quantified by determining the CFU per gram or milliliter.
-
Clinical Assessment: The eyes are examined using indirect ophthalmoscopy to score the severity of eye lesions.
-
Conclusion
The available in vivo data strongly support this compound as a potent echinocandin with a distinct pharmacokinetic advantage over anidulafungin. Its prolonged half-life and enhanced tissue penetration translate to comparable or improved efficacy in animal models of invasive candidiasis, particularly against challenging pathogens like C. auris. The favorable preclinical safety profile further enhances its potential as a valuable therapeutic option. This guide provides a foundation for researchers and drug development professionals to understand the comparative in vivo characteristics of these two important antifungal agents. Further head-to-head studies in various in vivo models and against a broader range of fungal pathogens will continue to refine our understanding of their relative therapeutic potential.
References
- 1. Pharmacokinetics and Tissue Distribution of Anidulafungin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Novel Echinocandin Antifungal Rezafungin: Animal Studies and Clinical Data [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
Rezafungin Acetate vs. Standard of Care: A Comparative Analysis of Clinical Trial Outcomes for Invasive Fungal Infections
A detailed guide for researchers and drug development professionals on the efficacy, safety, and methodologies of Rezafungin acetate (B1210297) compared to standard of care in the treatment of invasive candidiasis and candidemia.
In the landscape of antifungal therapeutics, the emergence of Rezafungin acetate, a novel once-weekly echinocandin, presents a significant development for the management of invasive fungal infections. This guide provides a comprehensive comparison of the clinical trial outcomes of this compound against the established standard of care, primarily caspofungin, for the treatment of invasive candidiasis and candidemia. The data is drawn from the pivotal Phase 3 ReSTORE and Phase 2 STRIVE clinical trials, offering a robust evidence base for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Fungal Cell Wall
Rezafungin, like other echinocandins, targets a crucial component of the fungal cell wall.[1][2] Its mechanism of action involves the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex.[1][2][3] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall that is absent in mammalian cells, ensuring a targeted antifungal effect. By disrupting the production of this vital component, Rezafungin compromises the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.
Pivotal Clinical Trials: A Head-to-Head Comparison
The clinical development of Rezafungin has been underpinned by two key multicenter, randomized, double-blind trials: the Phase 2 STRIVE trial and the Phase 3 ReSTORE trial. In both studies, Rezafungin was compared against caspofungin, a widely accepted standard of care for invasive candidiasis and candidemia.
Experimental Protocols
A detailed breakdown of the methodologies employed in these trials is crucial for a thorough understanding of the generated data.
ReSTORE Trial (Phase 3, NCT03667690)
The ReSTORE trial was a global, multicenter, double-blind, double-dummy, non-inferiority study designed to evaluate the efficacy and safety of once-weekly Rezafungin compared to once-daily caspofungin.
-
Patient Population: The study enrolled adult patients (≥18 years) with a confirmed diagnosis of candidemia or invasive candidiasis based on positive blood cultures or cultures from a normally sterile site. Key inclusion criteria included the presence of systemic signs of infection. Patients with endocarditis, osteomyelitis, or meningitis due to Candida were not included in the study.
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either Rezafungin or caspofungin. The double-dummy design ensured that both patients and investigators remained blinded to the treatment allocation.
-
Intervention:
-
Rezafungin arm: A 400 mg intravenous loading dose on day 1, followed by 200 mg intravenously once weekly for up to four weeks.
-
Caspofungin arm: A 70 mg intravenous loading dose on day 1, followed by 50 mg intravenously once daily. After a minimum of three days of intravenous therapy, patients who met specific criteria could be switched to oral fluconazole (B54011).
-
-
Primary Endpoints:
-
For the U.S. Food and Drug Administration (FDA): All-cause mortality at Day 30. The non-inferiority margin was set at 20%.
-
For the European Medicines Agency (EMA): Global cure at Day 14, which was a composite of clinical cure, mycological eradication, and radiological cure (if applicable). The non-inferiority margin was set at 20%.
-
-
Statistical Analysis: The primary efficacy analyses were conducted on the modified intent-to-treat (mITT) population, which included all randomized patients who received at least one dose of the study drug and had a documented Candida infection. The non-inferiority of Rezafungin to caspofungin was assessed by constructing a 95% confidence interval for the treatment difference.
STRIVE Trial (Phase 2, NCT02734862)
The STRIVE trial was a Phase 2 study that informed the design of the ReSTORE trial. It evaluated two dosing regimens of Rezafungin against caspofungin.
-
Patient Population: Similar to the ReSTORE trial, the STRIVE trial enrolled adults with candidemia and/or invasive candidiasis.
-
Randomization and Intervention: Patients were randomized to one of three arms:
-
Rezafungin 400 mg once weekly.
-
Rezafungin 400 mg loading dose followed by 200 mg once weekly.
-
Caspofungin 70 mg loading dose followed by 50 mg daily, with an optional switch to oral fluconazole.
-
-
Primary Endpoint: The primary endpoint was overall cure at day 14, defined as the resolution of signs of infection plus mycological eradication.
Clinical Trial Outcomes: Efficacy and Safety Data
The results from the STRIVE and ReSTORE trials demonstrated the non-inferiority of Rezafungin to caspofungin for the treatment of invasive candidiasis and candidemia.
Efficacy Outcomes
The following tables summarize the key efficacy endpoints from the ReSTORE and STRIVE trials.
Table 1: ReSTORE Trial - Primary Efficacy Outcomes (mITT Population)
| Outcome | Rezafungin (n=93) | Caspofungin (n=94) | Treatment Difference (95% CI) |
| Day 30 All-Cause Mortality (FDA) | 23.7% | 21.3% | 2.4% (-9.7% to 14.4%) |
| Day 14 Global Cure (EMA) | 59.1% | 60.6% | -1.1% (-14.9% to 12.7%) |
Data sourced from the ReSTORE trial publication.
Table 2: STRIVE Trial - Efficacy Outcomes (mITT Population)
| Outcome | Rezafungin 400mg/200mg (n=46) | Caspofungin (n=61) |
| Day 14 Overall Cure | 76.1% | 67.2% |
| Day 30 All-Cause Mortality | 4.4% | 13.1% |
| Median Time to Negative Blood Culture | 19.5 hours | 22.8 hours |
Data sourced from the STRIVE trial publication.
In a pooled analysis of the STRIVE and ReSTORE trials for patients in the ICU at randomization, the median time to a negative blood culture was 18 hours for Rezafungin versus 38 hours for caspofungin.
Safety and Tolerability
The safety profiles of Rezafungin and caspofungin were comparable in both the STRIVE and ReSTORE trials.
Table 3: ReSTORE Trial - Safety Summary (Safety Population)
| Adverse Event | Rezafungin (n=98) | Caspofungin (n=98) |
| Any Treatment-Emergent AE | 91% | 85% |
| Serious AEs | 56% | 53% |
| Most Common TEAEs (≥5%) | Pyrexia, Hypokalemia, Pneumonia, Septic Shock, Anemia | Pyrexia, Hypokalemia, Pneumonia, Septic Shock, Anemia |
Data sourced from the ReSTORE trial publication.
Conclusion
The clinical trial data from the ReSTORE and STRIVE trials support Rezafungin as a non-inferior alternative to the standard of care, caspofungin, for the treatment of invasive candidiasis and candidemia. The once-weekly dosing regimen of Rezafungin offers a potential advantage in clinical practice. The efficacy and safety profiles of Rezafungin are well-characterized and comparable to existing echinocandins. This guide provides a foundational understanding of the key clinical data for researchers and professionals involved in the development and evaluation of new antifungal therapies.
References
A Comparative Analysis of the Post-Antifungal Effect of Rezafungin Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the post-antifungal effect (PAFE) of Rezafungin acetate (B1210297) with other key antifungal agents. The objective is to present a clear, data-driven analysis to inform research and development in the field of antifungal therapeutics. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for reproducibility.
Executive Summary
Rezafungin, a novel long-acting echinocandin, demonstrates a prolonged post-antifungal effect (PAFE), a period of continued fungal growth suppression after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[1] This characteristic, coupled with its extended half-life, suggests the potential for less frequent dosing intervals compared to other antifungals.[2][3] This guide compares the PAFE of Rezafungin with other echinocandins (micafungin, caspofungin, anidulafungin), a polyene (amphotericin B), and an azole (fluconazole) against clinically relevant Candida species.
Mechanism of Action: Echinocandins
Rezafungin, like other echinocandins, inhibits the activity of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2][4] This disruption of the cell wall's structural integrity leads to osmotic instability and ultimately, fungal cell death.[2][3]
Figure 1: Mechanism of action of this compound.
Comparative Post-Antifungal Effect (PAFE)
The following tables summarize the PAFE of Rezafungin and comparator antifungal agents against various Candida species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Post-Antifungal Effect of Echinocandins against Candida Species
| Antifungal | Candida Species | Concentration (vs. MIC) | PAFE (hours) | Reference |
| Rezafungin | C. albicans | 1x, 4x, 16x | >14.9 | [5] |
| C. glabrata | 1x, 4x, 16x | >40 | [5] | |
| C. parapsilosis | 1x, 4x, 16x | 18.4 to >40 | [5] | |
| Micafungin (B1204384) | C. albicans | 1x, 4x, 16x | >14.9 | [5] |
| C. glabrata | 1x, 4x, 16x | >40 | [5] | |
| C. parapsilosis | 1x, 4x | No PAFE or short (1.8 - 7.4) | [5] | |
| C. albicans complex | 2 µg/ml | 41.83 ± 2.18 | [2][6] | |
| C. parapsilosis complex | 8 µg/ml | 8.07 ± 4.2 | [2][6] | |
| Caspofungin | C. albicans | 4x, 16x MIC | >24 | [7] |
| C. glabrata | 4x, 16x MIC | >24 | [7] | |
| C. parapsilosis | 4x, 16x MIC | >24 | [7] | |
| C. dubliniensis | 3x MIC | 2.17 | [8] | |
| Anidulafungin | C. albicans | 1x, 4x, 16x MIC | >12 | [9] |
| C. glabrata | 1x, 4x, 16x MIC | Prolonged | [5][10] | |
| C. parapsilosis | 1x, 4x, 16x MIC | Prolonged | [5][10] | |
| C. krusei | 1x, 4x, 16x MIC | Prolonged | [5][10] |
Table 2: Post-Antifungal Effect of Other Antifungal Classes against Candida Species
| Antifungal | Candida Species | Concentration (vs. MIC) | PAFE (hours) | Reference |
| Amphotericin B | C. albicans | 1x MIC | 5.91 ± 0.31 | [11][12] |
| C. tropicalis | 1x MIC | 10.98 ± 0.18 | [11][12] | |
| C. krusei | 1x MIC | 9.68 ± 0.23 | [11][12] | |
| C. parapsilosis | 1x MIC | 12.72 ± 0.11 | [11][12] | |
| C. glabrata | 1x MIC | 8.43 ± 0.21 | [11][12] | |
| C. guilliermondii | 1x MIC | 8.32 ± 0.33 | [11][12] | |
| Fluconazole (B54011) | C. albicans | - | Fungistatic, prolonged exposure may reduce viability | [13][14][15] |
Experimental Protocols
The determination of the post-antifungal effect is critical for understanding the pharmacodynamics of an antifungal agent. Below are detailed methodologies for key experiments cited in this guide.
Protocol for Determining the Post-Antifungal Effect (PAFE)
This protocol is a generalized representation based on methodologies described in the cited literature.[5][6][7][8][11]
Figure 2: General workflow for PAFE determination.
1. Fungal Isolate Preparation:
-
Candida species are cultured on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar (SDA).
-
A suspension of the yeast is prepared in a sterile saline solution or broth (e.g., RPMI 1640) and adjusted to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer or hemocytometer.
2. Antifungal Exposure:
-
The standardized fungal suspension is added to tubes containing the antifungal agent at various concentrations, typically multiples of the MIC (e.g., 1x, 4x, and 16x MIC).
-
A control tube containing the fungal suspension without the antifungal agent is also prepared.
-
The tubes are incubated for a defined period, commonly 1 hour, at 35-37°C.
3. Drug Removal:
-
Following incubation, the fungal cells are pelleted by centrifugation.
-
The supernatant containing the antifungal drug is discarded.
-
The cell pellet is washed multiple times with a sterile buffer (e.g., phosphate-buffered saline) or drug-free medium to ensure complete removal of the antifungal agent.
4. Regrowth Monitoring:
-
The washed fungal cells are resuspended in a fresh, drug-free culture medium.
-
The tubes are re-incubated at 35-37°C.
-
The growth of the fungal cells is monitored over time by collecting samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) and performing quantitative colony counts (CFU/mL) on agar plates. Alternatively, growth can be monitored by measuring the optical density of the culture.
5. PAFE Calculation:
-
The PAFE is calculated as the difference in the time it takes for the drug-exposed culture and the control culture to increase by a predetermined amount (e.g., 1-log10 CFU/mL or a specific absorbance value).[11]
-
The formula is: PAFE = T - C , where T is the time required for the drug-exposed culture to show the predetermined increase in growth, and C is the time for the control culture to show the same increase.
Discussion
The data presented in this guide indicate that this compound exhibits a prolonged post-antifungal effect against a range of Candida species, which is comparable to or longer than that of other echinocandins.[5] This sustained activity after drug removal is a significant pharmacodynamic advantage.
-
Comparison with other Echinocandins: Rezafungin demonstrates a robust PAFE, particularly against C. glabrata and C. parapsilosis.[5] While other echinocandins also show a significant PAFE, Rezafungin's effect appears to be more pronounced, especially against species that can exhibit reduced susceptibility to other members of this class.
-
Comparison with Polyenes and Azoles: Amphotericin B also induces a notable PAFE, although generally of shorter duration than the echinocandins.[11][12] Azoles, such as fluconazole, are primarily fungistatic, and the concept of a distinct PAFE is less well-defined; their effect is more dependent on continuous exposure to the drug.[13][14][15]
The prolonged PAFE of Rezafungin, in conjunction with its long half-life, provides a strong rationale for its development as a once-weekly therapeutic agent.[1][3] This dosing regimen could offer significant advantages in both inpatient and outpatient settings by reducing the frequency of intravenous infusions and potentially improving patient adherence.
Further research is warranted to explore the clinical implications of Rezafungin's extended PAFE, particularly in the context of treating deep-seated and difficult-to-eradicate fungal infections.
References
- 1. Effectiveness of Anidulafungin in Eradicating Candida Species in Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postantifungal Effect of Micafungin against the Species Complexes of Candida albicans and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterising the post-antifungal effects of micafungin against Candida albicans, Candida glabrata, Candida parapsilosis and Candida krusei isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-Minute Exposure to Caspofungin Results in Prolonged Postantifungal Effects and Eliminates the Paradoxical Growth of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anidulafungin Is Fungicidal and Exerts a Variety of Postantifungal Effects against Candida albicans, C. glabrata, C. parapsilosis, and C. krusei isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postantifungal Effect of Micafungin against the Species Complexes of Candida albicans and Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspofungin-induced in-vitro post-antifungal effect and its impact on adhesion related traits of oral Candida dubliniensis and Candida albicans isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anidulafungin is fungicidal and exerts a variety of postantifungal effects against Candida albicans, C. glabrata, C. parapsilosis, and C. krusei isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphotericin B-induced in vitro postantifungal effect on Candida species of oral origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Effect of fluconazole on viability of Candida albicans over extended periods of time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rezafungin Acetate Breakpoints for Rare Candida Species
A comprehensive guide for researchers and drug development professionals on the in vitro activity of rezafungin against uncommon Candida species, benchmarked against established antifungal agents.
Rezafungin, a novel, long-acting echinocandin, has demonstrated potent in vitro activity against a wide spectrum of Candida species.[1][2] Recently approved for the treatment of candidemia and invasive candidiasis, its efficacy against less common but clinically significant Candida species is of great interest to the research and medical communities.[3][4] This guide provides a comparative overview of rezafungin's performance against rare Candida species, supported by experimental data from recent studies.
Performance Comparison: Minimum Inhibitory Concentration (MIC) Data
The in vitro activity of rezafungin and comparator antifungal agents against various rare Candida species is summarized below. Data is presented as MIC₅₀/MIC₉₀ (in mg/L), representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater potency.
The data consistently shows that rezafungin's activity is comparable to other echinocandins like anidulafungin (B1665494) and micafungin, and generally more potent than caspofungin and fluconazole (B54011) against these rare species.[1][2]
| Candida Species | Rezafungin (mg/L) | Anidulafungin (mg/L) | Caspofungin (mg/L) | Micafungin (mg/L) | Fluconazole (mg/L) | Amphotericin B (mg/L) |
| C. auris | 0.25 / 0.25[1] | - | - | - | - | - |
| C. dubliniensis | 0.06 / 0.06[1] | - | - | - | - | - |
| C. fabianii | 0.12 / 0.12[1] | - | - | - | - | - |
| C. guilliermondii | 1 / 1[1][5] | - | - | - | - | - |
| C. inconspicua | 0.06 / 0.06[1] | - | - | - | - | - |
| C. kefyr | 0.12 / 0.12[1] | - | - | - | - | - |
| C. lipolytica | 0.06 / 0.06[1] | - | - | - | - | - |
| C. lusitaniae | 0.25 / 0.25[1] | - | - | - | - | - |
| C. metapsilosis | 0.12 / 0.5[5] | - | - | - | - | - |
| C. orthopsilosis | 0.5 / 1[5] | - | - | - | - | - |
| C. pelliculosa | 0.015 / 0.03[5] | - | - | - | - | - |
| C. pulcherrima | 0.06 / 0.06[1] | - | - | - | - | - |
| C. sojae | 0.06 / 0.06[1] | - | - | - | - | - |
Note: Data is compiled from multiple studies.[1][5] Direct comparison between studies should be made with caution due to potential variations in isolate collections and testing conditions.
Experimental Protocols
The determination of rezafungin's in vitro activity and its breakpoints relies on standardized methodologies. The primary method cited in the referenced studies is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M27, 4th edition.[1][6][7]
CLSI M27 Broth Microdilution Method for Yeast Susceptibility Testing
This reference method provides a quantitative measure of the in vitro activity of an antifungal agent against a specific fungal isolate.
1. Isolate Preparation:
-
Clinical isolates of Candida species are subcultured on appropriate agar (B569324) plates (e.g., Sabouraud dextrose agar) to ensure purity and viability.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.
-
The suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
2. Antifungal Agent Preparation:
-
Rezafungin acetate (B1210297) and comparator drugs are obtained as pure powders.[1]
-
Stock solutions are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to create a range of concentrations. Common concentration ranges tested for echinocandins are 0.004–2 mg/L.[1]
3. Microdilution Plate Setup:
-
96-well microtiter plates are used for the assay.
-
Each well receives a specific concentration of the antifungal agent and the prepared yeast inoculum.
-
Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included on each plate.
4. Incubation:
-
The plates are incubated at 35°C for 24-48 hours.[8]
5. MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined by visual inspection or using a spectrophotometer to measure fungal growth.
-
For echinocandins, the MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (≥50% inhibition) compared to the drug-free growth control.[9]
6. Quality Control:
-
Standard quality control strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are tested with each batch of isolates to ensure the accuracy and reproducibility of the results.[8]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species.
Caption: CLSI M27 broth microdilution workflow for antifungal susceptibility testing.
Conclusion
Rezafungin demonstrates potent in vitro activity against a range of rare and clinically relevant Candida species, with performance comparable to other second-generation echinocandins.[1][2] The standardized CLSI M27 methodology provides a reliable framework for determining its MIC values, which are crucial for establishing clinical breakpoints and guiding therapeutic decisions. As the epidemiology of candidiasis continues to evolve with the emergence of less common and sometimes multidrug-resistant species, the data supporting rezafungin's broad-spectrum activity is a valuable asset for the scientific and drug development communities.[10][11][12][13] Continued surveillance and in vitro testing will be essential to monitor for any shifts in susceptibility patterns.
References
- 1. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-1095. Activity of Rezafungin against Clinical Isolates of Uncommon Species of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 7. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cidara.com [cidara.com]
- 9. researchgate.net [researchgate.net]
- 10. contagionlive.com [contagionlive.com]
- 11. mdpi.com [mdpi.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Trends in Antifungal Resistance Among Candida Species: An Eight-Year Retrospective Study in the Galveston–Houston Gulf Coast Region - PMC [pmc.ncbi.nlm.nih.gov]
Rezafungin Acetate vs. Other Echinocandins: A Comparative Meta-Analysis of Clinical Trials
A comprehensive review of the clinical evidence positions rezafungin, a novel long-acting echinocandin, among established therapies for invasive fungal infections. This guide synthesizes data from key clinical trials and meta-analyses, offering a comparative look at the efficacy, safety, and underlying mechanisms of rezafungin versus other widely used echinocandins like caspofungin, micafungin, and anidulafungin.
Introduction
Echinocandins represent a cornerstone in the management of invasive candidiasis and other fungal infections, valued for their potent fungicidal activity against most Candida species and a favorable safety profile.[1][2] Their mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, targets a crucial component of the fungal cell wall not present in mammalian cells, ensuring selective toxicity.[3][4][5] Rezafungin acetate (B1210297), a next-generation echinocandin, offers a significant pharmacokinetic advantage with its extended half-life, allowing for once-weekly intravenous administration. This guide provides a detailed comparison of rezafungin with other echinocandins, supported by data from pivotal clinical trials and in-vitro studies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
All echinocandins, including rezafungin, caspofungin, micafungin, and anidulafungin, share a common mechanism of action. They non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death. The specificity of this target accounts for the class's limited toxicity in humans. While the fundamental mechanism is the same, structural differences among the echinocandins can influence their pharmacokinetic properties and spectrum of activity.
Comparative Efficacy: Insights from Clinical Trials
The efficacy of rezafungin has been primarily evaluated in two major clinical trials, STRIVE (Phase 2) and ReSTORE (Phase 3), comparing it to caspofungin for the treatment of candidemia and invasive candidiasis. A subsequent network meta-analysis provided a broader comparison including other echinocandins.
Key Clinical Trial Outcomes
The primary endpoints in these trials included overall cure (a composite of clinical and mycological cure), clinical cure, mycological eradication, and all-cause mortality. The results consistently demonstrated the non-inferiority of once-weekly rezafungin to daily caspofungin.
| Outcome | Rezafungin (ReSTORE) | Caspofungin (ReSTORE) | Rezafungin (STRIVE - 400/200 mg) | Caspofungin (STRIVE) |
| Global Cure at Day 14 | 59% (55/93) | 61% (57/94) | 76.1% (35/46) | 67.2% (41/61) |
| Investigator-Assessed Clinical Cure | - | - | 80.4% (37/46) | 70.5% (43/61) |
| 30-Day All-Cause Mortality | 24% (22/93) | 21% (20/94) | 4.4% (2/46) | 13.1% (8/61) |
Table 1: Efficacy Outcomes from the ReSTORE and STRIVE Clinical Trials
A meta-analysis of the STRIVE and ReSTORE trials revealed no significant difference in global cure rates or 30-day all-cause mortality between rezafungin and caspofungin. Furthermore, a network meta-analysis found no significant differences in mortality or global response between rezafungin, caspofungin, micafungin, and anidulafungin.
In-Vitro Activity: A Comparative Look
In-vitro studies have demonstrated that rezafungin has potent activity against a broad range of Candida and Aspergillus species, comparable to other echinocandins.
| Organism | Rezafungin MIC₅₀/₉₀ (µg/mL) | Anidulafungin MIC₅₀/₉₀ (µg/mL) | Caspofungin MIC₅₀/₉₀ (µg/mL) | Micafungin MIC₅₀/₉₀ (µg/mL) |
| Candida albicans | 0.03/0.06 | - | 0.069 (GM) | - |
| Candida glabrata | 0.06/0.12 | - | - | - |
| Candida parapsilosis | 1/2 | - | 1.564 (GM) | - |
| Candida tropicalis | 0.03/0.06 | - | 0.163 (GM) | - |
| Aspergillus fumigatus | - | 0.064 (GM) | 0.122 (GM) | - |
Table 2: Comparative In-Vitro Activity (MIC - Minimum Inhibitory Concentration, GM - Geometric Mean). Note: Direct comparative MIC data from a single study is limited; values are from different sources and may not be directly comparable.
Notably, some studies suggest rezafungin may have advantages against certain resistant strains. For instance, in a murine model of intra-abdominal candidiasis caused by FKS-mutant Candida glabrata, rezafungin was more effective than micafungin.
Safety and Tolerability Profile
The safety profile of rezafungin is consistent with that of other echinocandins. The most common treatment-emergent adverse events reported in clinical trials include pyrexia, hypokalemia, pneumonia, septic shock, and anemia. The incidence of serious adverse events was similar between the rezafungin and caspofungin arms in the ReSTORE trial. Infusion-related reactions and photosensitivity have also been associated with rezafungin.
Experimental Protocols
The methodologies employed in the pivotal clinical trials provide the foundation for the comparative efficacy data.
ReSTORE Trial (Phase 3) Methodology
-
Study Design: A multicenter, double-blind, double-dummy, randomized, non-inferiority trial.
-
Patient Population: Adults with candidemia or invasive candidiasis.
-
Intervention:
-
Rezafungin Group: Intravenous rezafungin 400 mg in week 1, followed by 200 mg weekly for a total of two to four doses.
-
Caspofungin Group: Intravenous caspofungin 70 mg loading dose on day 1, followed by 50 mg daily for no more than 4 weeks.
-
-
Primary Endpoints:
-
Global cure (clinical cure, radiological cure, and mycological eradication) at day 14 (for EMA).
-
30-day all-cause mortality (for FDA).
-
-
Mycological Assessment: Blood cultures were collected to confirm candidemia and to assess mycological eradication.
STRIVE Trial (Phase 2) Methodology
-
Study Design: A double-blind, randomized trial.
-
Patient Population: Adults with candidemia and/or invasive candidiasis.
-
Intervention Arms:
-
Rezafungin 400 mg once weekly.
-
Rezafungin 400 mg in week 1 then 200 mg once weekly.
-
Caspofungin 70 mg loading dose followed by 50 mg daily.
-
-
Primary Endpoint: Overall cure at day 14, defined as resolution of signs of candidemia/IC plus mycological eradication.
-
Mycological Eradication: Documented by two sequential negative blood cultures ≥12 hours apart for candidemia or negative results on the most recent culture before day 14 for invasive candidiasis.
Conclusion
Rezafungin acetate emerges as a safe and effective antifungal agent, demonstrating non-inferiority to the standard-of-care echinocandin, caspofungin, for the treatment of candidemia and invasive candidiasis. Its primary distinguishing feature is its prolonged half-life, which allows for a convenient once-weekly dosing regimen. This pharmacokinetic advantage may offer benefits in terms of patient adherence and resource utilization, particularly in the outpatient setting. While in-vitro and some preclinical data suggest potential advantages in specific scenarios, such as against certain resistant strains, broader clinical evidence is needed to fully delineate its place among the existing echinocandins. Continued research and real-world data will be crucial in further defining the role of rezafungin in the management of invasive fungal infections.
References
- 1. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Echinocandin - Wikipedia [en.wikipedia.org]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profiles of Rezafungin Acetate and Other Echinocandins: A Guide for Researchers and Drug Development Professionals
An In-depth Analysis of Rezafungin Acetate Versus Caspofungin, Micafungin, and Anidulafungin
This guide provides a comprehensive comparison of the safety profiles of this compound, a next-generation echinocandin, with other established echinocandins: caspofungin, micafungin, and anidulafungin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data, experimental protocols, and the underlying mechanism of action.
Executive Summary
Rezafungin, with its once-weekly dosing regimen, has demonstrated a safety and tolerability profile that is comparable to the once-daily caspofungin in extensive phase 2 (STRIVE) and phase 3 (ReSTORE) clinical trials. The echinocandin class, in general, is known for its favorable safety profile due to its specific mechanism of action, which targets the fungal cell wall, a structure absent in mammalian cells. This guide synthesizes the key safety findings from clinical trials to provide a clear and objective comparison.
Mechanism of Action: The Echinocandin Pathway
Echinocandins exert their antifungal effect by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex, which is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and fungal cell death.
In Vitro Synergy of Rezafungin Acetate with Fluconazole vs. Voriconazole: A Comparative Guide
Absence of Direct Comparative Synergy Data
As of December 2025, a review of published literature reveals a lack of direct comparative studies on the in vitro synergistic effects of rezafungin acetate (B1210297) in combination with fluconazole (B54011) versus voriconazole (B182144) against fungal pathogens. This guide, therefore, provides a comparison of their individual in vitro activities and discusses the potential for synergy based on the mechanisms of action of their respective drug classes. Further research is warranted to determine the synergistic potential of these specific drug combinations.
Comparative In Vitro Activity
Rezafungin, a next-generation echinocandin, has demonstrated potent in vitro activity against a broad range of Candida species, including those resistant to azoles.[1][2] Fluconazole and voriconazole are triazole antifungals with established efficacy, although resistance has been reported in some Candida isolates.[3][4] The following tables summarize the minimum inhibitory concentration (MIC) data for rezafungin, fluconazole, and voriconazole against common Candida species, providing a baseline for their individual potencies.
Table 1: Comparative MIC90 Values (μg/mL) of Rezafungin, Fluconazole, and Voriconazole against Common Candida Species
| Candida Species | Rezafungin (MIC90) | Fluconazole (MIC90) | Voriconazole (MIC90) |
| C. albicans | 0.06[2] | 4[4] | 0.25[4] |
| C. glabrata | 0.12[2] | N/A | N/A |
| C. tropicalis | 0.06[2] | N/A | N/A |
| C. parapsilosis | 2[2] | N/A | N/A |
| C. krusei | 0.12[2] | N/A | N/A |
Note: MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data for fluconazole and voriconazole against all listed species were not available in the cited sources.
Potential for Synergy: Mechanistic Insights
The combination of an echinocandin, such as rezafungin, with an azole, like fluconazole or voriconazole, holds therapeutic promise due to their distinct mechanisms of action, which could lead to synergistic or additive effects.
-
Echinocandins (Rezafungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and cell death.
-
Azoles (Fluconazole and Voriconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
The disruption of the cell wall by rezafungin could potentially enhance the penetration of azoles into the fungal cell, thereby increasing their access to the target enzyme and resulting in a synergistic antifungal effect. Studies on other echinocandins have shown synergistic interactions with azoles against certain Candida species.[5]
Experimental Protocols: Checkerboard Synergy Assay
The checkerboard broth microdilution method is a standard in vitro technique used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) by assessing the MIC of each drug alone and in combination.
Materials:
-
96-well microtiter plates
-
Rezafungin acetate, fluconazole, or voriconazole
-
Fungal inoculum of the test organism, standardized to a 0.5 McFarland density
-
RPMI 1640 broth medium
-
Spectrophotometer or visual assessment for growth
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of fluconazole or voriconazole vertically down the microtiter plate. This creates a matrix of wells with various concentrations of both drugs.
-
-
Inoculation:
-
Add a standardized fungal inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and the MIC of each drug in combination for each well.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Visualizing the Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Conclusion
While direct comparative data on the synergy of rezafungin with fluconazole versus voriconazole is not currently available, the distinct mechanisms of action of echinocandins and azoles suggest a potential for synergistic interactions. Rezafungin demonstrates potent in vitro activity against a wide array of Candida species, including those with reduced susceptibility to azoles. The checkerboard assay provides a standardized method for future investigations into the synergistic potential of these combinations. Such studies are crucial to guide the development of effective combination therapies for invasive fungal infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Candida spp. to fluconazole, itraconazole and voriconazole and the correlation between triazoles susceptibility: Results from a five-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synergy of echinocandins with triazoles against fluconazole-resistant Candida parapsilosis complex isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Rezafungin Acetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Rezafungin acetate (B1210297), aligning with general best practices for pharmaceutical waste management.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) is the key legislation that governs the management of hazardous waste, which can include certain pharmaceuticals.[1][2][3] For healthcare facilities, Subpart P of the RCRA provides specific guidelines for managing hazardous pharmaceutical waste, including a ban on flushing such waste down the drain.[2]
Based on available Safety Data Sheets (SDS), Rezafungin acetate is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5][6] However, it is crucial to consult your institution's specific waste management policies and local regulations, as these may have more stringent requirements.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory or research setting.
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Unused or expired pure this compound should be collected in a designated, properly labeled waste container.
-
-
Containerization:
-
Use a secure, leak-proof, and clearly labeled container for collecting this compound waste.
-
Since this compound is generally considered non-hazardous, a container designated for non-hazardous pharmaceutical waste (often blue or white) may be appropriate, but confirm this with your environmental health and safety (EHS) department.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as vials, syringes, and PPE, should be disposed of as chemical waste.
-
Single-dose vials of reconstituted this compound (brand name REZZAYO®) should have any unused portion discarded as per these procedures.[7]
-
-
Final Disposal:
-
The primary recommended method for the final disposal of pharmaceutical waste is through a licensed professional waste disposal service.[8]
-
Incineration at a permitted facility is a common and required method for treating much pharmaceutical waste.[2] One SDS for this compound suggests the possibility of dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[8]
-
Never dispose of this compound down the drain or in regular trash unless explicitly approved by your institution's EHS department and local regulations.[2]
-
Quantitative Data Summary
Currently, publicly available Safety Data Sheets and regulatory documents do not provide specific quantitative data, such as concentration limits for disposal or specific waste category codes for this compound. The classification is generally "not a hazardous substance or mixture."[4][5][6] Disposal procedures should, therefore, adhere to the qualitative guidelines for non-hazardous pharmaceutical waste, unless otherwise specified by local or institutional policies.
| Data Point | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | Safety Data Sheets[4][5][6] |
| Recommended Disposal Method | Contact a licensed professional waste disposal service; Incineration | Safety Data Sheets & General Regulations[2][8] |
| Sewering/Drain Disposal | Prohibited for hazardous pharmaceuticals; Not recommended for non-hazardous | EPA Subpart P[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Rezafungin Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of investigational compounds like Rezafungin acetate (B1210297) is paramount. This document provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Rezafungin acetate is an echinocandin antifungal agent.[1][2] While some suppliers classify it as not a hazardous substance, at least one Safety Data Sheet (SDS) identifies it as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[3] Therefore, adherence to stringent safety protocols is mandatory. All personnel must be trained on the specific hazards and handling procedures before working with this compound.
The recommended Personal Protective Equipment (PPE) is crucial for minimizing exposure. The following table summarizes the necessary equipment for handling this compound, particularly in its solid, powdered form where the risk of inhalation and dermal contact is highest.
| Body Part | Equipment | Specification & Rationale |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | To protect against splashes and airborne particles. A face shield offers broader protection. An emergency eyewash station must be immediately accessible.[3][4] |
| Hands | Chemical-Resistant Gloves | Use materials such as nitrile or butyl rubber. Inspect gloves for any tears or holes before use. Avoid leather or fabric gloves as they can absorb the chemical. |
| Body | Impervious Clothing / Laboratory Coat | A lab coat is standard. For tasks with a higher risk of splashing, a chemical-resistant apron or full-body coveralls should be used. |
| Respiratory | Suitable Respirator | To be used when handling the powder outside of a certified chemical fume hood or when dust formation is likely. Ensure the respirator provides an adequate protection factor for the task. |
| Feet | Chemical-Resistant Boots | Trousers should be worn outside the boots to prevent chemicals from running inside. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Work with this compound in a well-ventilated area.
-
A certified chemical fume hood is required when handling the solid compound to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the workspace within a chemical fume hood.
-
Weighing and Aliquoting: Handle the solid form of this compound carefully to avoid creating dust. Use appropriate tools for transfer.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly. Avoid shaking, which can cause foaming.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage Conditions: The stability of this compound is dependent on storage temperature and form (solid vs. in solvent).
| Form | Short-Term Storage (Weeks to 3 months) | Long-Term Storage (3 months to years) |
| Solid | 2 - 8°C, dry and sealed | -20°C |
| In Solvent | -20°C (1 month) | -80°C (6 months) |
Always keep the container tightly sealed and protected from direct sunlight and moisture.
Operational Plans for Spills and Disposal
A clear plan for accidental spills and routine disposal is a cornerstone of laboratory safety.
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.
-
Don Full PPE: Before cleanup, wear the appropriate personal protective equipment, including a respirator.
-
Containment: For liquid spills, absorb with a non-combustible material like diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleaning: Decontaminate the spill area and equipment by scrubbing with alcohol or a suitable disinfectant.
-
Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Never dispose of the compound down the drain or into the soil.
Waste Segregation and Disposal Workflow:
The following diagram outlines the decision-making process for the proper disposal of different waste streams generated during research with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Disposal Protocols:
-
Liquid Waste: Collect aqueous and organic waste in separate, clearly labeled, and sealed containers. Do not mix incompatible waste streams.
-
Solid Waste: All contaminated consumables, such as gloves, pipette tips, and bench paper, must be collected in a designated, lined, and puncture-proof container with a secure lid.
-
Empty Containers: Original containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional policy, which may involve defacing the label.
By adhering to these guidelines, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring personal safety and environmental protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
